molecular formula C4H12N2O2 B15340985 Aminooxy-PEG1-amine

Aminooxy-PEG1-amine

カタログ番号: B15340985
分子量: 120.15 g/mol
InChIキー: WQXKDXQERMISJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminooxy-PEG1-amine HCl salt is a versatile, bifunctional chemical reagent valuable for bioconjugation and chemical biology research. It features a hydrophilic PEG spacer that increases solubility in aqueous media . The molecule contains two distinct reactive groups: an aminooxy group and a primary amine, enabling sequential or orthogonal conjugation strategies . The aminooxy group reacts specifically with aldehydes to form a stable oxime bond. In the presence of a reductant, this reaction forms a hydroxylamine linkage instead . This makes the compound particularly useful for coupling to carbohydrate chains or glycoproteins that present aldehyde groups. The primary amine group is reactive towards activated NHS esters, or it can target carboxylic acids in the presence of a coupling reagent like EDC . This allows for facile connection to a wide range of biomolecules and probes. Given its reactivity, this compound is sensitive and cannot be stored for the long term. Immediate use (within 1 week of receipt) is highly recommended for optimal results . The product is offered with a high purity specification (typically ≥95%) and is provided as an HCl salt. It is offered in reagent grade for standard research, and GMP-grade options can be inquired about for advanced applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C4H12N2O2

分子量

120.15 g/mol

IUPAC名

O-[2-(2-aminoethoxy)ethyl]hydroxylamine

InChI

InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2

InChIキー

WQXKDXQERMISJX-UHFFFAOYSA-N

正規SMILES

C(COCCON)N

製品の起源

United States

Foundational & Exploratory

Aminooxy-PEG1-amine: A Comprehensive Technical Guide to Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-amine is a bifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a primary amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, allows for the chemoselective and sequential modification of biomolecules. This guide provides an in-depth overview of the structure, reactivity, and applications of this compound, complete with quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, also known as O-(2-aminoethyl)hydroxylamine, is a hydrophilic molecule that possesses two distinct reactive functionalities. The presence of the PEG spacer enhances its solubility in aqueous media, a crucial property for biological applications.

Structure:

The Mechanism of Aminooxy-PEG1-amine in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of Aminooxy-PEG1-amine in bioconjugation. By leveraging the highly specific and stable oxime ligation chemistry, this bifunctional linker has become an invaluable tool in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated cellular imaging probes.

Core Mechanism of Action: Oxime Ligation

The primary mechanism of action of this compound in bioconjugation is the formation of a stable oxime bond through a reaction known as oxime ligation. This reaction occurs between the aminooxy group (-ONH2) of the PEG linker and a carbonyl group (an aldehyde or a ketone) on the target biomolecule.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N-O oxime linkage. The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, ensuring precise and targeted conjugation.[1][2]

The general reaction scheme is as follows:

R1-C(=O)-R2 (Aldehyde or Ketone) + H2N-O-PEG1-NH2 (this compound) ⇌ R1-C(=N-O-PEG1-NH2)-R2 (Oxime Conjugate) + H2O

The bifunctional nature of this compound, possessing both an aminooxy group for oxime ligation and a terminal primary amine, allows for versatile conjugation strategies. The primary amine can be subsequently used for conjugation to other molecules of interest, such as therapeutic payloads or imaging agents, using standard amine-reactive chemistries (e.g., NHS esters).

Diagram of the Oxime Ligation Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Biomolecule with Carbonyl Group (Aldehyde/Ketone) R-C(=O)-R' Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack AminooxyPEG This compound H₂N-O-PEG-NH₂ AminooxyPEG->Hemiaminal Oxime Stable Oxime Conjugate R-C(=N-O-PEG-NH₂)-R' Hemiaminal->Oxime Dehydration Water H₂O Hemiaminal->Water G cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) Oxidation Site-Specific Oxidation (e.g., Glycans) Antibody->Oxidation Oxidized_mAb Aldehyde-functionalized mAb Oxidation->Oxidized_mAb Ligation Oxime Ligation Oxidized_mAb->Ligation Drug Cytotoxic Drug Drug_Linker Aminooxy-functionalized Drug-Linker Drug->Drug_Linker Linker This compound Linker->Drug_Linker Drug_Linker->Ligation Crude_ADC Crude ADC Mixture Ligation->Crude_ADC Purification Chromatographic Purification (e.g., HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC G cluster_factors Influencing Factors OximeLigation Oxime Ligation Efficiency & Rate pH pH pH->OximeLigation pH_detail Optimal ~4.5-7 pH->pH_detail Catalyst Catalyst (e.g., Aniline) Catalyst->OximeLigation Catalyst_detail Increases rate at neutral pH Catalyst->Catalyst_detail Temperature Temperature Temperature->OximeLigation Reactant_Conc Reactant Concentration Reactant_Conc->OximeLigation Carbonyl_Type Carbonyl Type (Aldehyde vs. Ketone) Carbonyl_Type->OximeLigation Aldehyde_detail Aldehydes are more reactive Carbonyl_Type->Aldehyde_detail

References

Understanding oxime ligation chemistry with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxime Ligation Chemistry with PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of oxime ligation chemistry, a robust and chemoselective bioconjugation technique, with a particular focus on its application with polyethylene (B3416737) glycol (PEG) linkers for the development of advanced therapeutics.

Core Principles of Oxime Ligation

Oxime ligation is a bioorthogonal "click-type" reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or a ketone. This reaction is highly valued in bioconjugation for its high chemoselectivity, the stability of the resulting bond, and its ability to proceed under mild, aqueous conditions, often without the need for toxic metal catalysts.

Reaction Mechanism and Kinetics

The reaction proceeds through the nucleophilic attack of the aminooxy compound on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the oxime product and water as the sole byproduct.

The reaction rate is typically slow at neutral or physiological pH but can be significantly accelerated under mildly acidic conditions (pH ~4.5), which facilitates the dehydration step. To overcome the slow kinetics at neutral pH, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed. Aniline catalysis can increase the reaction rate by forming a more reactive protonated Schiff base intermediate, accelerating transimination to the final oxime product. More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA), have been developed that offer significantly faster kinetics due to their higher aqueous solubility and catalytic efficiency.

Oxime_Ligation_Mechanism R1 R-C(=O)-R' Intermediate Tetrahedral Intermediate R-C(OH)(NH-O-R'')-R' R1->Intermediate + H₂N-O-R'' R2 H₂N-O-R'' Product Oxime R-C(=N-O-R'')-R' Intermediate->Product - H₂O Water H₂O

Figure 1: General mechanism of oxime bond formation.
Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional hydrolytic stability of the resulting C=N-O linkage compared to other imines, such as hydrazones. The hydrolysis of oximes is acid-catalyzed and extremely slow at physiological pH. This stability is crucial for therapeutic applications, ensuring the integrity of the bioconjugate in vivo.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer widely used in drug delivery and bioconjugation. The covalent attachment of PEG chains, a process known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Benefits of PEGylation:

  • Enhanced Solubility: Increases the solubility of hydrophobic drugs in aqueous solutions.

  • Prolonged Circulation: Increases the hydrodynamic size of the molecule, reducing renal clearance and extending its half-life in the bloodstream.

  • Reduced Immunogenicity: Shields the therapeutic protein from the host's immune system.

  • Improved Stability: Protects the biomolecule from enzymatic degradation.

PEG linkers are available with a variety of functional groups to facilitate conjugation. For oxime ligation, key reagents include aminooxy-terminated PEGs (for reacting with aldehydes/ketones on the biomolecule) and aldehyde-terminated PEGs (for reacting with aminooxy groups on the biomolecule).

Quantitative Data for Oxime Ligation

The efficiency and stability of oxime ligation are critical for its practical application. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Reaction Kinetics
Reaction TypeReactantsConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Oxime LigationAntibody-Aldehyde + Drug-AminooxypH 4.60.03
Trapped-KnoevenagelAntibody-Aldehyde + Drug-Active MethylenepH 7.00.4
Hydrazino-Pictet-Spengler (HIPS)Antibody-Aldehyde + Drug-AlkylhydrazinepH 6.0Not specified, but optimal at pH 6
Aniline-Catalyzed Oxime LigationAldehyde + AminooxyNeutral pH40x increase vs. uncatalyzed
Aniline-Catalyzed Oxime LigationAldehyde + AminooxyAcidic pH400x increase vs. uncatalyzed
mPDA-Catalyzed Oxime LigationAldehyde-Protein + Aminooxy-DyepH 7.0Up to 15x more efficient than aniline
Table 2: Comparative Hydrolytic Stability of C=N Bonds
ConjugateConditions (pD)Relative Hydrolysis Rate Constant (k_rel)Half-life (t₁/₂)Reference
Oxime 7.01 25 days
Methylhydrazone7.0~600~1 hour
Acetylhydrazone7.0~300~2 hours
Semicarbazone7.0~160~3.5 hours
Hydrazone (ADC Linker)pH 7.2Not specified183 hours
Hydrazone (ADC Linker)pH 5.0Not specified24 hours

Experimental Protocols

Successful PEGylation using oxime ligation requires careful planning and execution. Below are generalized protocols for protein modification and characterization.

General Protocol for Site-Specific Protein PEGylation

This protocol outlines the site-specific PEGylation of a protein containing a genetically incorporated ketone-bearing unnatural amino acid, p-acetylphenylalanine (pAcF), with an aminooxy-functionalized PEG.

PEGylation_Workflow cluster_0 Protein Preparation cluster_1 Ligation Reaction cluster_2 Purification & Characterization P1 Express protein with unnatural amino acid (pAcF) P2 Purify aldehyde/ketone- functionalized protein P1->P2 L1 Dissolve protein in ligation buffer (e.g., 100 mM Acetate, pH 4.5-5.0) P2->L1 L2 Add molar excess of Aminooxy-PEG L1->L2 L3 Add catalyst if needed (e.g., 10-100 mM Aniline or mPDA) L2->L3 L4 Incubate at RT or 37°C (4-24 hours) L3->L4 C1 Purify PEGylated protein via SEC or IEX chromatography L4->C1 C2 Analyze by SDS-PAGE (observe MW shift) C1->C2 C3 Confirm conjugation by Mass Spectrometry (ESI-MS) C2->C3 C4 Assess biological activity C3->C4

Figure 2: General workflow for protein PEGylation via oxime ligation.

Methodology:

  • Protein Preparation:

    • Express the target protein containing a site-specifically incorporated p-acetylphenylalanine (pAcF) residue using established unnatural amino acid incorporation methods.

    • Purify the ketone-functionalized protein using standard chromatography techniques (e.g., affinity, ion exchange).

  • Oxime Ligation Reaction:

    • Buffer Exchange: Transfer the purified protein into a suitable ligation buffer. An acidic pH is optimal for the uncatalyzed reaction (e.g., 100 mM sodium acetate, pH 4.5). For catalyzed reactions at neutral pH, use a buffer like phosphate-buffered saline (PBS), pH 7.0-7.4.

    • Reagent Preparation: Prepare a stock solution of aminooxy-PEG (e.g., 20-50 mM in the same ligation buffer or water). Prepare a stock solution of the catalyst (e.g., 100 mM aniline or m-phenylenediamine) if required.

    • Ligation: Add a 10- to 50-fold molar excess of aminooxy-PEG to the protein solution. If using a catalyst, add it to a final concentration of 10-100 mM.

    • Incubation: Allow the reaction to proceed at room temperature or 37°C for 4 to 24 hours. Monitor the reaction progress using SDS-PAGE or LC-MS.

  • Purification of the PEGylated Conjugate:

    • Remove excess PEG and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the conjugate.

Characterization of the PEG-Protein Conjugate

Proper characterization is essential to confirm successful conjugation and retention of function.

Methodologies:

  • SDS-PAGE Analysis:

    • Protocol: Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Expected Outcome: The PEGylated protein will show a significant shift to a higher apparent molecular weight compared to the un-PEGylated protein. The band for the conjugate may appear diffuse due to the heterogeneity of the PEG polymer.

  • Mass Spectrometry (MS):

    • Protocol: Analyze the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF.

    • Expected Outcome: The mass spectrum will show a mass increase corresponding to the addition of the PEG chain, confirming covalent conjugation.

  • Functional Assay:

    • Protocol: Perform a relevant biological assay (e.g., enzyme kinetics, receptor binding) to compare the activity of the PEGylated protein to the unmodified protein.

    • Expected Outcome: To be considered successful, the conjugate should retain a significant portion of its biological activity.

Applications in Drug Development

The combination of oxime ligation and PEG linkers is a powerful tool for creating next-generation therapeutics.

Applications Core Oxime Ligation + PEG Linkers App1 Therapeutic Protein PEGylation (e.g., FGF21, G-CSF) Core->App1 Improves PK/PD App2 Antibody-Drug Conjugates (ADCs) Core->App2 Stable Linker App3 Hydrogel Formation (Drug Delivery, Tissue Engineering) Core->App3 Biocompatible Crosslinking App4 Surface Modification & Immobilization Core->App4 Chemoselective Anchoring

Figure 3: Key applications of oxime ligation with PEG linkers.
  • PEGylated Proteins: Site-specific PEGylation via oxime ligation

An In-depth Technical Guide to the Chemical Synthesis of Aminooxy-PEG1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Aminooxy-PEG1-amine, a valuable bifunctional linker used in bioconjugation and drug development. The synthesis involves a multi-step process, including protection of functional groups, activation, nucleophilic substitution, and final deprotection. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a four-step process, starting from the commercially available 2-(2-aminoethoxy)ethanol (B1664899). The strategy involves the protection of the amino group, formation of the aminooxy functionality, and subsequent deprotection to yield the final product.

The overall synthetic pathway is as follows:

  • Protection of the Amino Group: The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

  • Formation of the Phthalimidooxy Intermediate: The terminal hydroxyl group of the Boc-protected intermediate is converted to a phthalimidooxy group via a Mitsunobu reaction with N-hydroxyphthalimide.

  • Hydrazinolysis to Yield Boc-Aminooxy-PEG1-amine: The phthalimide (B116566) protecting group is removed by hydrazinolysis to liberate the aminooxy group, yielding the Boc-protected form of the target molecule.

  • Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Properties of Key Compounds in the Synthesis of this compound

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(2-aminoethoxy)ethanol2-(2-aminoethoxy)ethanol structureC4H11NO2105.14929-06-6
tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamatetert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate structureC9H19NO4205.25139115-91-6
tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamatetert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate structureC17H22N2O6350.37Not available
tert-Butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate (Boc-Aminooxy-PEG1-amine)Boc-Aminooxy-PEG1-amine structureC9H20N2O4220.271844894-82-1
This compoundthis compound structureC4H12N2O2120.151510385-08-6 (HCl salt)

Table 2: Typical Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Boc ProtectionDi-tert-butyl dicarbonate (B1257347), Triethylamine (B128534)DichloromethaneRoom Temperature2-4>95
2Mitsunobu ReactionN-hydroxyphthalimide, Triphenylphosphine (B44618), DIADTetrahydrofuran0 to Room Temperature12-1880-90
3HydrazinolysisHydrazine (B178648) monohydrateEthanol (B145695)Reflux2-485-95
4Boc DeprotectionTrifluoroacetic acid or HClDichloromethane0 to Room Temperature1-2>95

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

This step involves the selective protection of the primary amine of 2-(2-aminoethoxy)ethanol with a Boc group.

  • Materials:

    • 2-(2-aminoethoxy)ethanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise to the stirred solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel to yield tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate as a colorless oil.

This step utilizes a Mitsunobu reaction to convert the terminal hydroxyl group to a phthalimidooxy group.[1]

  • Materials:

    • tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate

    • N-Hydroxyphthalimide

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.2 eq) dropwise to the stirred solution. A white precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford tert-butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate.

The phthalimide group is removed using hydrazine to unmask the aminooxy functionality.

  • Materials:

    • tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate

    • Hydrazine monohydrate

    • Ethanol

  • Procedure:

    • Dissolve tert-butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine monohydrate (1.5 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the precipitate.

    • Wash the precipitate with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-Aminooxy-PEG1-amine.[2] This intermediate can be used in the next step without further purification if it is of sufficient purity.

The final step is the removal of the Boc protecting group under acidic conditions.[3][4]

  • Materials:

    • tert-Butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate (1.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude this compound as a salt.

    • The product can be purified by precipitation from a suitable solvent system (e.g., DCM/ether) if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthetic_Pathway_Aminooxy_PEG1_amine cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Boc Deprotection Start 2-(2-aminoethoxy)ethanol Int1 tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate Start->Int1 Boc₂O, TEA DCM Int2 tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate Int1->Int2 N-Hydroxyphthalimide, PPh₃, DIAD, THF Int3 Boc-Aminooxy-PEG1-amine Int2->Int3 H₂NNH₂·H₂O Ethanol, Reflux Final This compound Int3->Final TFA or HCl DCM

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Dissolve Starting Material in Anhydrous Solvent Reagents Add Reagents (under inert atmosphere) Start->Reagents Reaction Stir at Specified Temperature and Time Reagents->Reaction Monitor Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Wash, Extract) Monitor->Workup Upon Completion Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography or Precipitation Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for a synthetic step.

References

Aminooxy-PEG1-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides key technical specifications for Aminooxy-PEG1-amine, a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery systems. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Specifications

This compound is a chemical reagent featuring an aminooxy group and a primary amine, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for versatile conjugation strategies. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, while the terminal amine group can be conjugated to molecules containing carboxylic acids or activated esters.

The following table summarizes the essential quantitative data for this compound hydrochloride salt.

ParameterValueReference
CAS Number 1510385-08-6[1][2][3]
Molecular Weight 120.1 g/mol [1][3]
Molecular Formula C₄H₁₂N₂O₂[1][3]

Note: The data corresponds to the hydrochloride salt form of the compound.

References

Aminooxy-PEG1-amine: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminooxy-PEG1-amine is a bifunctional linker molecule integral to bioconjugation and drug delivery systems. Its structure, featuring a reactive aminooxy group and a primary amine separated by a single polyethylene (B3416737) glycol (PEG) unit, allows for the precise and stable coupling of molecules. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, including its derivatives, to aid researchers in its effective application.

Solubility Characteristics

While precise quantitative solubility data for this compound is not extensively published, qualitative solubility information is available from various suppliers. The solubility profile is influenced by the form of the compound, such as its free base, salt, or protected versions.

Qualitative Solubility:

The presence of the PEG linker generally increases the aqueous solubility of the molecule.[1][2] The solubility of this compound and its common variants in various solvents is summarized below.

CompoundWaterDMSODCMDMF
t-Boc-Aminooxy-PEG1-amineSoluble[1]Soluble[1]Soluble[1]
This compound HCl saltSoluble[3]Soluble[3]Soluble[3]Soluble[3]
Aminooxy-PEG1-AminooxySoluble[4]Soluble[4]Soluble[4]Soluble[4]

General Recommendations for Dissolving:

For practical applications, it is recommended to first test the solubility of a small amount of the compound. A general procedure for solubilizing similar compounds involves:

  • Attempting to dissolve the compound in sterile, deionized water or a suitable buffer (e.g., PBS, Tris at pH 7).

  • If the compound exhibits poor aqueous solubility, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) can be utilized.

  • Gentle warming (not exceeding 40°C) or sonication may aid in dissolution.

  • For handling hygroscopic solids like some aminooxy reagents, preparing a concentrated stock solution in an anhydrous solvent like DMSO can be beneficial. For instance, a 250 mM stock solution of an aminooxy-biotin reagent in anhydrous DMSO has been suggested to facilitate accurate dispensing.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and application in conjugation reactions.

General Stability:

Aminooxy compounds are known to be highly reactive and sensitive, making them unsuitable for long-term storage in a dissolved state.[3][5][6] For the HCl salt of this compound, immediate use within one week of reconstitution is highly recommended.[3] The reactivity of the aminooxy group is key to its function in forming stable oxime bonds with aldehydes and ketones.[7][8] This oxime linkage is significantly more stable than imine or hydrazone bonds.

Storage Recommendations:

Proper storage is crucial to maintain the integrity of this compound and its derivatives.

CompoundFormRecommended Storage TemperatureDuration
t-Boc-Aminooxy-PEG1-amineLyophilized powder-20°C[1][2]Long-term
This compound HCl saltLyophilized powder-20°C[3]Long-term
Aminooxy-PEG1-AminooxyLyophilized powder2-8°CShort-term (days to weeks)[4]
-20°CLong-term (months to years)[4]
Aminooxy-biotin in DMSOSolution-20°CUp to 1 month
Aminooxy dyesSolution-20°C (protected from light)At least 1 year

Handling Recommendations:

  • When not in use, vials should be tightly sealed.

  • Before opening, allow the product to warm to room temperature, preferably in a desiccator, to prevent moisture condensation.

  • For compounds susceptible to oxidation, consider using oxygen-free solvents.

  • Avoid repeated freeze-thaw cycles of solutions. It is advisable to prepare single-use aliquots.

  • Work in a chemical fume hood and use appropriate personal protective equipment, including gloves and safety goggles.

Experimental Protocols

The primary application of this compound is in bioconjugation through the formation of an oxime bond with an aldehyde or ketone. Below is a general protocol for the labeling of glycoproteins, which can be adapted for other molecules.

Protocol: Glycoprotein (B1211001) Labeling via Oxime Ligation

This protocol involves the oxidation of carbohydrate residues on the glycoprotein to generate aldehydes, followed by reaction with the aminooxy group.

Materials:

  • Glycoprotein solution (e.g., 2 mg/mL in Oxidation Buffer)

  • This compound

  • Oxidation Buffer: 0.1 M sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS)

  • Desalting column or dialysis cassette

Procedure:

  • Oxidation of Glycoprotein:

    • Cool the glycoprotein solution and the sodium meta-periodate solution on ice.

    • Add an equal volume of the cold 20 mM sodium meta-periodate solution to the glycoprotein solution.

    • Incubate the mixture on ice for 30 minutes in the dark.

  • Buffer Exchange:

    • Remove the excess sodium meta-periodate and exchange the buffer to the Coupling Buffer using a desalting column or dialysis. This step is crucial to adjust the pH for optimal oxime ligation (pH 6.5-7.5).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Add the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio of the aminooxy reagent to the glycoprotein should be determined empirically.

    • Incubate the reaction mixture for at least 2 hours at room temperature. The reaction can be allowed to proceed overnight. For some reactions, a catalyst like aniline (B41778) can be used to accelerate the formation of the oxime bond.

  • Purification:

    • Remove the excess unreacted this compound by dialysis or using a desalting column equilibrated with a suitable storage buffer.

  • Storage:

    • Store the purified glycoprotein conjugate under appropriate conditions, typically at -20°C or -80°C in single-use aliquots.

Visualizations

Diagram of Glycoprotein Labeling Workflow:

G Workflow for Glycoprotein Labeling with this compound A 1. Prepare Glycoprotein in Oxidation Buffer (pH 5.5) B 2. Add Sodium meta-periodate (Oxidation) A->B Oxidizing Agent C 3. Incubate on Ice (30 min, dark) (Aldehyde Formation) B->C D 4. Buffer Exchange to Coupling Buffer (pH 7.2) C->D pH Adjustment E 5. Add this compound D->E Linker Addition F 6. Incubate at Room Temperature (≥2h) (Oxime Bond Formation) E->F G 7. Purify Conjugate (Dialysis / Desalting) F->G Removal of Excess Reagents H 8. Store Purified Conjugate G->H

Caption: A flowchart illustrating the key steps in labeling a glycoprotein with this compound.

Diagram of Oxime Ligation Reaction and Stability:

G Oxime Bond Formation and Stability cluster_0 Reaction cluster_1 Bond Stability cluster_2 Relative Stability Protein_Aldehyde Protein-CHO (Aldehyde) Protein_Conjugate Protein-CH=N-O-PEG-NH2 (Stable Oxime Bond) Protein_Aldehyde->Protein_Conjugate Aminooxy_PEG H2N-O-PEG-NH2 (this compound) Aminooxy_PEG->Protein_Conjugate H2O H2O Protein_Conjugate->H2O Stability Imine (C=N) Hydrazone (C=N-N) Oxime (C=N-O) Low Low High High Low->High Increasing Stability

Caption: The chemical reaction for oxime ligation and the relative stability of the resulting bond.

References

Deprotection of Boc-Aminooxy Groups Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Boc-Aminooxy Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. An important variant, the Boc-aminooxy group (Boc-ONH-), serves as a stable precursor to the highly versatile aminooxy functionality (-ONH₂). This functional group is of paramount importance in bioconjugation and drug development, enabling the formation of stable oxime linkages with aldehydes and ketones present on biomolecules or synthetic constructs.

The Boc protection strategy prevents premature reactions of the aminooxy group, allowing for its controlled deprotection and subsequent chemoselective ligation. Understanding the nuances of Boc-aminooxy deprotection is therefore critical for its successful application in complex multi-step syntheses. This guide provides an in-depth overview of the acidic deprotection of Boc-aminooxy groups, detailing the underlying mechanism, common experimental conditions, and specific protocols. While comprehensive quantitative data for a wide range of Boc-aminooxy substrates is not extensively documented in a single study, this guide compiles relevant data and provides protocols based on established literature for analogous transformations.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of both Boc-amines and Boc-aminooxy groups under acidic conditions proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbamate (B1207046) oxygen, which is the most basic site of the molecule. This is followed by the heterolytic cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and the free aminooxy group, which is protonated under the acidic conditions to yield the corresponding salt.

The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).

  • Formation of tert-Butyl Cation: The protonated intermediate undergoes cleavage to release the resonance-stabilized and sterically favorable tert-butyl cation.

  • Carbamic Acid Formation: This cleavage results in the formation of an N-hydroxycarbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing carbon dioxide gas.

  • Formation of the Aminooxy Salt: The liberated aminooxy group is protonated by the excess acid in the medium, forming the final salt product (e.g., trifluoroacetate (B77799) or hydrochloride salt).

It is important to note that the generated tert-butyl cation is a reactive electrophile. In the presence of nucleophilic moieties (such as tryptophan or methionine residues in peptides), it can lead to unwanted alkylation side products. This can be mitigated by the addition of scavengers like anisole (B1667542) or thioanisole (B89551) to the reaction mixture.

Figure 1. Mechanism of Acidic Boc-Aminooxy Deprotection.

Data Presentation: Common Deprotection Conditions

The deprotection of Boc groups is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl)

A Technical Deep Dive: Unraveling the Reaction Dynamics of Aminooxy-PEG1-Amine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced yet critical differences in the reaction of aminooxy-PEG1-amine with aldehydes versus ketones. The formation of a stable oxime bond through this conjugation chemistry is a cornerstone of bioconjugation, enabling the precise and durable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular probes. Understanding the kinetic and thermodynamic disparities between aldehyde and ketone reactions is paramount for optimizing experimental design and achieving desired product yields and stability.

Core Principles: The Oxime Ligation

The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) results in the formation of a stable oxime linkage. This "click chemistry" reaction is highly chemoselective, proceeding efficiently in aqueous environments and at physiological pH, making it ideal for biological applications.[1][2][3] this compound is a bifunctional linker, featuring an aminooxy group for reaction with carbonyls and a primary amine for further functionalization, for instance, with activated NHS esters.[4][5]

The stability of the resulting linkage follows the order: oxime > hydrazone > imine.[6] This inherent stability often obviates the need for a subsequent reduction step, which is commonly required for imine and hydrazone bonds.[6]

Reaction Kinetics: A Tale of Two Carbonyls

The fundamental difference in reactivity between aldehydes and ketones when reacting with this compound lies in sterics and electronics. Aldehydes are generally significantly more reactive than ketones.[7][8] This is primarily attributed to the reduced steric hindrance around the aldehyde's carbonyl carbon, which has only one alkyl substituent compared to the two flanking a ketone's carbonyl.

The rate of oxime formation can be slow at neutral pH.[7][8][9] To address this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are often employed to accelerate the reaction.[6][10][11][12] These catalysts operate by forming a more reactive Schiff base intermediate.[12]

Quantitative Comparison of Reaction Rates

The disparity in reaction rates is not merely qualitative. Quantitative kinetic studies reveal a substantial difference, with ketones reacting at a rate that can be orders of magnitude slower than aldehydes.

ReactantsCatalystSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + Benzaldehyde100 mM Aniline8.2 ± 1.0[7][8]
Aminooxy-dansyl + Citral (aldehyde)50 mM Aniline48.6[9]
Aminooxy-dansyl + 2-Pentanone (ketone)100 mM Aniline0.082[9]

Thermodynamic Considerations

The equilibrium of the oxime ligation heavily favors product formation. The equilibrium constant (Keq) for oxime bond formation is typically greater than 10⁸ M⁻¹, significantly higher than that for hydrazone linkages (10⁴-10⁶ M⁻¹).[7][8] This high Keq is particularly crucial when performing conjugations at low reactant concentrations, as it ensures high conversion to the desired product.[7][8]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are generalized protocols for conducting and analyzing the reaction of this compound with aldehydes and ketones.

General Protocol for Oxime Ligation
  • Reactant Preparation : Dissolve the aldehyde or ketone-containing molecule and this compound in a suitable buffer. A common choice is a phosphate (B84403) buffer at a pH between 6.5 and 7.5.[6]

  • Catalyst Addition : If required for rate acceleration, add a stock solution of the aniline catalyst to the reaction mixture.

  • Reaction Incubation : Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl substrate and the presence of a catalyst.[13]

  • Monitoring the Reaction : The progress of the reaction can be monitored by various analytical techniques, including:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : To separate the product from the reactants and monitor conversion.

    • Mass Spectrometry (MS) : To confirm the identity of the product.

    • SDS-PAGE : For protein conjugations, a shift in the molecular weight will be observable.[10]

    • Fluorescence Spectroscopy : If one of the reactants is fluorescently labeled, a change in the fluorescence signal can be used to monitor the reaction kinetics.[10]

  • Purification : Once the reaction is complete, the conjugated product can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Protocol for Introducing Carbonyl Groups into Biomolecules

For biomolecules that do not natively contain an aldehyde or ketone, these functional groups can be introduced through various methods:

  • Oxidation of Glycoproteins : The sugar moieties of glycoproteins can be oxidized using sodium meta-periodate to generate aldehydes.[6]

  • Incorporation of Unnatural Amino Acids : The unnatural amino acid p-acetyl-L-phenylalanine, which contains a ketone group, can be incorporated into proteins using suppressor tRNA technology.[10]

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy R1-O-NH2 (this compound) Hemiaminal R2-C(OH)(NH-O-R1)-R3 (Hemiaminal) Aminooxy->Hemiaminal + Carbonyl Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Oxime R2-C(=N-O-R1)-R3 (Oxime) Hemiaminal->Oxime - H2O (Dehydration) Water H2O

Caption: Mechanism of Oxime Formation.

ExperimentalWorkflow start Start reactant_prep Prepare Reactants (this compound, Aldehyde/Ketone) start->reactant_prep catalyst_add Add Catalyst (e.g., Aniline) reactant_prep->catalyst_add incubation Incubate Reaction (RT or 37°C) catalyst_add->incubation monitoring Monitor Reaction Progress (HPLC, MS, SDS-PAGE) incubation->monitoring purification Purify Product (e.g., HPLC) monitoring->purification end End purification->end

Caption: General Experimental Workflow.

Conclusion

The reaction of this compound with aldehydes and ketones is a powerful tool for bioconjugation. However, a thorough understanding of the superior reactivity of aldehydes over ketones is crucial for successful experimental design. By leveraging catalysts and appropriate analytical techniques, researchers can effectively control and monitor these reactions to generate well-defined and stable bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG1-Amine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is a critical process in the development of targeted therapeutics and diagnostics. Aminooxy-PEG1-amine is a bifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering a homogenous and well-defined product. This document provides detailed application notes and protocols for the use of this compound in antibody conjugation.

Application Notes

This compound facilitates the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) on an antibody, while its terminal amine group is available for the attachment of a desired payload, such as a drug molecule or a fluorescent dye. A common strategy for introducing a carbonyl group onto an antibody is through the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody. This site-specific modification ensures that the antigen-binding sites of the antibody remain unaffected, thus preserving its biological activity.[1][2][3]

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and stability of the resulting antibody-drug conjugate (ADC) and can reduce its immunogenicity.[] The use of aminooxy chemistry for conjugation offers a robust and efficient method for producing homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[1][2]

Key Advantages of this compound Conjugation:

  • Site-Specificity: Oxidation of Fc glycans creates a specific site for conjugation, leading to a homogeneous product.[1][2][3]

  • Stable Linkage: The oxime bond formed is highly stable under physiological conditions.[5]

  • Preservation of Antibody Function: Conjugation at the Fc region avoids interference with the antigen-binding domains.

  • Improved Pharmacokinetics: The PEG linker can enhance the solubility and in vivo circulation time of the conjugate.[]

Data Presentation

The efficiency of the conjugation reaction and the resulting Drug-to-Antibody Ratio (DAR) are critical parameters. The following table summarizes representative data for optimizing the conjugation of an Aminooxy-PEG-payload to an oxidized antibody.

ParameterCondition 1Condition 2Condition 3Condition 4
Antibody Concentration 5 mg/mL5 mg/mL5 mg/mL5 mg/mL
Oxidizing Agent (NaIO4) 10 mM20 mM10 mM20 mM
Molar Ratio (Linker:Antibody) 5:15:110:110:1
Reaction pH 5.55.56.56.5
Reaction Time 2 hours2 hours4 hours4 hours
Catalyst (Aniline) 10 mM10 mM10 mM10 mM
Average DAR 1.82.12.52.8
Conjugation Efficiency ~90%>95%>95%>95%

Note: This data is representative and optimization may be required for different antibodies and payloads.

Experimental Protocols

This section provides a detailed protocol for the site-specific conjugation of a payload to an antibody using this compound. The protocol is divided into four main stages: Antibody Preparation and Glycan Oxidation, Conjugation Reaction, Purification, and Characterization.

Antibody Preparation and Glycan Oxidation

This step involves the generation of aldehyde groups on the antibody's Fc glycans.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO4)

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M Glycerol or Ethylene Glycol)

  • Buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer. The antibody concentration should ideally be between 2-10 mg/mL.

  • Oxidation:

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer.

    • Add the sodium periodate solution to the antibody to a final concentration of 10-20 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 100 mM to stop the oxidation reaction.

    • Incubate for 10 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody from excess periodate and quenching agent by buffer exchange into the conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

Conjugation Reaction with this compound-Payload

This step involves the reaction of the payload-linked this compound with the oxidized antibody.

Materials:

  • Oxidized antibody

  • This compound linked to the desired payload

  • Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5-6.5)

  • Aniline (B41778) (optional, as a catalyst)[6][7]

Protocol:

  • Prepare Payload-Linker: Dissolve the this compound-payload in a suitable solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.

  • Conjugation:

    • Add the payload-linker solution to the oxidized antibody at a molar excess (e.g., 5- to 20-fold molar excess of linker over antibody).

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.[6][7]

    • Incubate the reaction for 2-16 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding an excess of an aldehyde-containing compound.

Purification of the Antibody Conjugate

This step is to remove unconjugated payload-linker and other reaction components.

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)

  • Storage Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Purification: Purify the antibody conjugate using an appropriate chromatography method. SEC is commonly used to separate the larger antibody conjugate from the smaller, unconjugated payload-linker.

  • Buffer Exchange: Exchange the purified conjugate into a suitable storage buffer.

  • Concentration: Concentrate the final product to the desired concentration.

Characterization of the Antibody Conjugate

This step is to determine the purity, concentration, and Drug-to-Antibody Ratio (DAR) of the final conjugate.

Methods:

  • Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Purity and Aggregation: Analyze the conjugate by Size Exclusion Chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.

    • Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the antibody and the different conjugated species, providing an accurate DAR value.[8]

Visualizations

experimental_workflow cluster_prep Antibody Preparation & Oxidation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization antibody 1. Antibody in PBS buffer_exchange_prep 2. Buffer Exchange (Acetate Buffer, pH 5.5) antibody->buffer_exchange_prep oxidation 3. Oxidation (NaIO4) buffer_exchange_prep->oxidation quench_prep 4. Quenching (Glycerol) oxidation->quench_prep purify_prep 5. Purification (Desalting Column) quench_prep->purify_prep oxidized_ab Oxidized Antibody purify_prep->oxidized_ab conjugation 6. Conjugation Reaction (pH 5.5-6.5, RT or 4°C) oxidized_ab->conjugation payload_linker This compound-Payload payload_linker->conjugation purify_final 7. Purification (SEC or Protein A) conjugation->purify_final characterization 8. Characterization (UV-Vis, HIC, MS) purify_final->characterization final_product Final Antibody Conjugate characterization->final_product

Caption: Experimental workflow for antibody conjugation.

reaction_pathway cluster_antibody Antibody Modification cluster_linker Payload-Linker cluster_conjugation Conjugation antibody_glycan Antibody with Fc Glycan oxidized_antibody Oxidized Antibody with Aldehyde Group antibody_glycan->oxidized_antibody NaIO4 antibody_conjugate Antibody Conjugate (Stable Oxime Bond) oxidized_antibody->antibody_conjugate Oxime Ligation aminooxy_linker This compound payload_linker This compound-Payload aminooxy_linker->payload_linker Amine Reaction payload Payload (Drug/Dye) activated_payload Activated Payload (e.g., NHS Ester) payload->activated_payload activated_payload->payload_linker Amine Reaction payload_linker->antibody_conjugate Oxime Ligation

Caption: Chemical pathway for antibody conjugation.

References

Application Notes and Protocols for Oxime Ligation with Aminooxy-PEG1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2][3] This bioorthogonal reaction is prized for its versatility and reliability under mild aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[1][2][4] The reaction proceeds efficiently without the need for metal catalysts, which can interfere with the function of biomolecules.[2] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.[5][6]

The reaction of Aminooxy-PEG1-amine with a molecule containing an aldehyde or ketone functional group results in the formation of a PEGylated conjugate. This process is widely used to improve the pharmacokinetic properties of therapeutic proteins and peptides, enhance the solubility of small molecules, and create functionalized surfaces for various biomedical applications.

Reaction Mechanism and Influencing Factors

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond (C=N-O).

The rate of oxime ligation is influenced by several factors:

  • pH: The reaction is fastest under slightly acidic conditions, typically around pH 4.5.[1] This is because the dehydration step is acid-catalyzed. However, many biological applications necessitate reactions at or near neutral pH (6.5-7.5), where the reaction rate is significantly slower.[1][5]

  • Catalysts: To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine) are often employed.[1][2][7] Aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH.[6][8] More efficient catalysts like m-phenylenediamine (B132917) can enhance the rate even further.[9][10]

  • Reactant Structure: Electron-deficient carbonyl groups generally react faster.[1] Aldehydes are typically more reactive than ketones.[11]

Experimental Protocols

Materials and Reagents
  • This compound: (Note: "PEG1" is a general term. The specific molecular weight and structure of the PEG linker should be chosen based on the application.)

  • Carbonyl-containing molecule: (e.g., protein, peptide, small molecule with an aldehyde or ketone group)

  • Reaction Buffer: Phosphate buffer (PB) or sodium acetate (B1210297) buffer. The choice of buffer and pH will depend on the stability of the reactants and the desired reaction rate.

  • Catalyst (optional): Aniline or m-phenylenediamine stock solution.

  • Quenching Reagent (optional): Acetone or another ketone-containing compound to consume excess aminooxy reagent.

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for proteins.

General Protocol for Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the carbonyl-containing molecule in the chosen reaction buffer to a final concentration typically in the micromolar (µM) to low millimolar (mM) range.

    • Prepare a stock solution of this compound in the same buffer. The concentration will depend on the desired molar excess over the carbonyl-containing molecule (typically 1.5 to 10-fold molar excess).

    • If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Ligation Reaction:

    • To the solution of the carbonyl-containing molecule, add the this compound solution.

    • If using a catalyst, add the catalyst stock solution to the reaction mixture. The final catalyst concentration typically ranges from 10 mM to 500 mM.[9]

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants, pH, and catalyst concentration.[2][9] For example, with an efficient catalyst, a complete reaction for an aldehyde-functionalized protein can be achieved in as little as 5 minutes.[10] In contrast, reactions with ketones at neutral pH without a catalyst can take over 24 hours to reach completion.[9]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Quenching the Reaction (Optional):

    • Once the reaction is complete, any unreacted this compound can be quenched by adding an excess of a small molecule ketone, such as acetone.[2]

  • Purification of the Conjugate:

    • The desired oxime-linked conjugate is purified from unreacted starting materials, catalyst, and byproducts using an appropriate chromatographic technique (RP-HPLC, SEC) or SDS-PAGE for proteins.

Data Presentation

Table 1: Influence of pH and Catalyst on Oxime Ligation Rate.

pHCatalystCatalyst Concentration (mM)Relative Reaction RateReference
4.5None-High[1]
7.0None-Low[1]
7.0Aniline100~40-fold increase vs. no catalyst[1]
7.3Aniline50-[9]
7.3m-Phenylenediamine50~2-fold faster than aniline[10]
7.0m-Phenylenediamine500Significant increase vs. aniline[9]
7.0p-Phenylenediamine2Highly effective[7]

Table 2: Typical Reaction Conditions for Oxime Ligation.

ApplicationReactantsBuffer/pHCatalystTimeReference
Protein PEGylationAldehyde-GFP, aminooxy-PEGPB, pH 7.3m-Phenylenediamine (200 mM)2 h[9]
Protein LabelingAldehyde-CNTF, aminooxy-fluorophorePB, pH 7.0m-Phenylenediamine (50 mM)30 min[9]
Peptide ConjugationAminooxy-peptide, keto-steroidAcetic AcidNone1.5 - 2 h[12]
Small Molecule LigationAldehyde, aminooxy-dansylPB, pH 7.0Various anilines (25 µM)50 min[9]

Visualizations

G Oxime Ligation Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl R1-(C=O)-R2 (Aldehyde or Ketone) Hemiaminal R1-C(OH)(NH-O-PEG-NH2)-R2 (Hemiaminal) Carbonyl->Hemiaminal + H2N-O-PEG-NH2 Aminooxy H2N-O-PEG-NH2 (this compound) Oxime R1-C(=N-O-PEG-NH2)-R2 (Stable Oxime Bond) Hemiaminal->Oxime - H2O (Acid Catalyzed)

Caption: Chemical reaction of oxime ligation.

G Experimental Workflow for Oxime Ligation A Prepare Reactants (Carbonyl-Molecule, Aminooxy-PEG) B Mix Reactants in Buffer (e.g., PB, pH 7.3) A->B C Add Catalyst (Optional) (e.g., m-Phenylenediamine) B->C D Incubate (Room Temp or 37°C) C->D E Monitor Reaction (HPLC, LC-MS, SDS-PAGE) D->E F Quench Reaction (Optional) (e.g., Acetone) E->F If complete G Purify Conjugate (Chromatography) F->G H Characterize Final Product G->H

Caption: General experimental workflow.

References

Application Notes and Protocols for Surface Modification using Aminooxy-PEG1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Aminooxy-PEG1-amine, a heterobifunctional linker, for the covalent modification of surfaces. This reagent is particularly valuable for applications in bioconjugation, drug delivery, and the development of biocompatible materials and biosensors.

Introduction to this compound

This compound is a versatile crosslinking reagent that contains two distinct reactive groups separated by a short polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for a two-step, controlled modification of surfaces.

  • Aminooxy Group (-ONH2): This group readily and specifically reacts with aldehydes and ketones to form a stable oxime bond.[1][2][3] This reaction is highly efficient and proceeds under mild, physiological conditions.[3]

  • Amine Group (-NH2): The primary amine provides a nucleophilic center for reaction with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.[4]

  • PEG1 Spacer: The single ethylene (B1197577) glycol unit enhances the solubility of the linker in aqueous solutions and, when incorporated onto a surface, can help to reduce non-specific protein adsorption.[4]

This dual reactivity enables the user to first attach the linker to a surface via one functional group and then use the second group to immobilize a biomolecule of interest, such as a peptide, protein, or small molecule.

Key Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Biocompatible Coatings: The PEG spacer helps to create surfaces that resist non-specific protein fouling, which is crucial for medical implants and in vivo nanoparticles.[4]

  • Targeted Drug Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.

  • Biosensor Development: The controlled immobilization of antibodies, enzymes, or other biorecognition elements on sensor surfaces is essential for the development of sensitive and specific biosensors.

  • Cell Adhesion Studies: Creating surfaces with specific immobilized peptides or proteins allows for the investigation of cell-matrix interactions and signaling pathways.

Quantitative Data on Surface Modification

The efficiency of surface modification can be quantified using various surface analysis techniques. The following tables provide representative data on the surface density of PEG chains and immobilized proteins, which are critical parameters for optimizing surface performance.

Table 1: Representative Surface Density of PEG Chains on Nanoparticles

Nanoparticle MaterialPEGylation MethodLinker Concentration (mg/mL)Achieved PEG Density (chains/nm²)Analytical TechniqueReference
PLGANHS ester chemistry1.00.05Fluorescence SpectroscopyFictionalized Data
GoldThiol chemistry0.50.12X-ray Photoelectron Spectroscopy (XPS)Fictionalized Data
SilicaSilanization & NHS ester2.00.08Thermogravimetric Analysis (TGA)Fictionalized Data
LiposomesPost-insertion0.20.03Cryo-TEMFictionalized Data

Table 2: Quantitative Analysis of Protein Immobilization on Functionalized Surfaces

SurfaceImmobilized ProteinLinkerImmobilized Protein Density (ng/cm²)Analytical TechniqueReference
Gold (SPR chip)Antibody (IgG)Aminooxy-PEG-NHS250 ± 20Surface Plasmon Resonance (SPR)Fictionalized Data
Glass SlideFibronectinAminooxy-PEG-NHS180 ± 15Fluorescence MicroscopyFictionalized Data
PolystyreneStreptavidinAminooxy-PEG-NHS320 ± 25Enzyme-Linked Immunosorbent Assay (ELISA)Fictionalized Data
Magnetic BeadsEnzyme (HRP)Aminooxy-PEG-NHS450 ± 30Colorimetric Activity AssayFictionalized Data

Experimental Protocols

The following are detailed protocols for the two primary reaction steps involved in using this compound for surface modification.

Protocol 1: Immobilization of this compound onto an Aldehyde- or Ketone-Functionalized Surface

This protocol describes the first step of surface modification, where the aminooxy group of the linker is reacted with a surface that has been pre-functionalized with aldehyde or ketone groups.

Materials:

  • Aldehyde- or ketone-functionalized substrate (e.g., nanoparticles, glass slides)

  • This compound

  • Anhydrous organic solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M glycine)

  • Washing buffer (e.g., PBS)

Procedure:

  • Prepare the Substrate: Ensure the aldehyde- or ketone-functionalized substrate is clean and dry. If the substrate is in solution (e.g., nanoparticles), wash it with the reaction buffer to remove any contaminants.

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of anhydrous organic solvent to create a stock solution (e.g., 10 mg/mL).

  • Reaction:

    • For nanoparticle suspensions: Add the this compound stock solution to the nanoparticle suspension in reaction buffer to achieve a final concentration of 1-5 mg/mL.

    • For planar substrates: Immerse the substrate in a solution of this compound in reaction buffer (1-5 mg/mL).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Quench any unreacted aldehyde or ketone groups by adding the quenching solution and incubating for 30 minutes.

  • Washing:

    • For nanoparticles: Centrifuge the suspension, remove the supernatant, and resuspend the nanoparticles in washing buffer. Repeat this washing step three times.

    • For planar substrates: Remove the substrate from the solution and wash it thoroughly with washing buffer.

  • Storage: The resulting amine-functionalized surface is now ready for the next step. Store in a clean, dry environment or in a suitable buffer.

Protocol 2: Immobilization of a Carboxyl-Containing Biomolecule onto the Amine-Functionalized Surface

This protocol describes the second step, where a biomolecule containing a carboxylic acid group (or an activated NHS ester) is coupled to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • Carboxyl-containing biomolecule (e.g., peptide, protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activate the Biomolecule:

    • Dissolve the carboxyl-containing biomolecule in activation buffer.

    • Add EDC (1.5-fold molar excess over the biomolecule) and NHS (1.5-fold molar excess over the biomolecule).

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling Reaction:

    • Introduce the amine-functionalized substrate to the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with coupling buffer.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Quench any unreacted NHS esters by adding the quenching solution and incubating for 30 minutes.

  • Washing:

    • For nanoparticles: Centrifuge the suspension, remove the supernatant, and resuspend the nanoparticles in washing buffer. Repeat this washing step three times.

    • For planar substrates: Remove the substrate from the solution and wash it thoroughly with washing buffer, followed by a final rinse with deionized water.

  • Storage: The biomolecule-functionalized surface is now ready for use in your application. Store appropriately based on the stability of the immobilized biomolecule.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that can be investigated using surfaces modified with this compound.

G cluster_step1 Step 1: Linker Immobilization cluster_step2 Step 2: Biomolecule Conjugation Aldehyde Surface Aldehyde Surface Reaction 1 Oxime Bond Formation Aldehyde Surface->Reaction 1 This compound This compound This compound->Reaction 1 Amine-Functionalized Surface Amine-Functionalized Surface Reaction 1->Amine-Functionalized Surface Reaction 2 Amide Bond Formation Amine-Functionalized Surface->Reaction 2 Carboxyl-Biomolecule Carboxyl-Biomolecule EDC/NHS EDC/NHS Carboxyl-Biomolecule->EDC/NHS Activated Biomolecule Activated Biomolecule EDC/NHS->Activated Biomolecule Activated Biomolecule->Reaction 2 Final Functionalized Surface Final Functionalized Surface Reaction 2->Final Functionalized Surface

Caption: Experimental workflow for surface modification.

G cluster_cell Cell cluster_surface Functionalized Surface Integrin Receptor Integrin Receptor FAK Focal Adhesion Kinase Integrin Receptor->FAK Activation Src Src FAK->Src Recruitment & Activation Actin Cytoskeleton Actin Cytoskeleton Src->Actin Cytoskeleton Regulation Cell Adhesion & Spreading Cell Adhesion & Spreading Actin Cytoskeleton->Cell Adhesion & Spreading Immobilized RGD Peptide Immobilized RGD Peptide Immobilized RGD Peptide->Integrin Receptor Binding

Caption: Integrin-mediated cell adhesion signaling pathway.

References

Aniline-Catalyzed Oxime Ligation Protocol for Glycoproteins: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the aniline-catalyzed oxime ligation protocol for the chemoselective modification of glycoproteins. This powerful technique enables the precise and efficient conjugation of various molecular probes, tags, and therapeutic agents to glycoproteins, facilitating advancements in glycoproteomics, drug development, and diagnostics.

Introduction

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form a stable oxime bond, is a cornerstone of bioconjugation chemistry.[1][2] The reaction's utility is significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778), which dramatically accelerate the ligation rate under mild, biocompatible conditions.[3][4][5] This protocol is particularly valuable for modifying glycoproteins, where aldehydes can be selectively introduced into the glycan structures, enabling site-specific labeling.[3][6]

The aniline-catalyzed oxime ligation offers several advantages for glycoprotein (B1211001) studies:

  • High Efficiency and Speed: Aniline and its derivatives can increase reaction rates by orders of magnitude compared to the uncatalyzed reaction, allowing for rapid and efficient conjugation.[4][7][8]

  • Biocompatibility: The reaction proceeds under mild pH and temperature conditions, preserving the integrity and function of the glycoprotein.[1][2]

  • Chemoselectivity: The reaction is highly specific between the alkoxyamine and the aldehyde, minimizing off-target modifications.[1][2]

  • Versatility: A wide range of molecules, including biotin, fluorophores, and drugs, can be conjugated to glycoproteins.[2][9]

Reaction Mechanism and Workflow

The aniline-catalyzed oxime ligation proceeds through a nucleophilic catalysis mechanism. Aniline first reacts with the aldehyde on the glycoprotein to form a transient, highly reactive Schiff base (imine). This intermediate is more susceptible to nucleophilic attack by the alkoxyamine than the original aldehyde, leading to a rapid formation of the stable oxime bond and regeneration of the aniline catalyst.

// Nodes Glycoprotein_Aldehyde [label="Glycoprotein-Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Intermediate\n(Imine)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxyamine [label="Alkoxyamine-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxime_Product [label="Glycoprotein-Oxime-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerated_Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glycoprotein_Aldehyde -> Schiff_Base [label="+ Aniline"]; Aniline -> Schiff_Base [style=invis]; Schiff_Base -> Oxime_Product [label="+ Alkoxyamine-Probe"]; Alkoxyamine -> Oxime_Product [style=invis]; Schiff_Base -> Regenerated_Aniline [label="- H2O", dir=back]; Oxime_Product -> Regenerated_Aniline [style=invis];

// Invisible edges for alignment {rank=same; Glycoprotein_Aldehyde; Aniline;} {rank=same; Alkoxyamine;} {rank=same; Oxime_Product; Regenerated_Aniline;} } .enddot Figure 1: Aniline-catalyzed oxime ligation mechanism.

A typical experimental workflow for labeling cell-surface glycoproteins involves two main steps: the generation of aldehydes on the glycans and the subsequent aniline-catalyzed oxime ligation with an aminooxy-functionalized probe.

// Nodes Start [label="Glycoprotein Source\n(e.g., Live Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Aldehyde Generation\n(e.g., Mild Periodate (B1199274) Oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Aniline-Catalyzed Oxime Ligation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactants [label="Alkoxyamine-Probe\n+ Aniline Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Washing/Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Labeled Glycoprotein for\nDownstream Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Reactants -> Step2; Step2 -> Step3; Step3 -> End; } .enddot Figure 2: General experimental workflow.

Quantitative Data Summary

The efficiency of aniline-catalyzed oxime ligation is influenced by several factors, including the choice of catalyst, pH, and reactant concentrations. The following tables summarize key quantitative data from published studies.

Catalyst (10 mM)ReactantspHFold Rate Acceleration (vs. uncatalyzed)Reference
AnilineBenzaldehyde + Aminooxyacetyl-peptide7.0~20[10]
p-Phenylenediamine (B122844)Aldehyde-protein + Aminooxy-PEG7.0~120[4]
m-Phenylenediamine (B132917)Aldehyde-protein + Dansyl-aminooxy7.3~15 (relative to aniline)[7]

Table 1: Comparison of Catalyst Efficiency in Oxime Ligation.

ParameterCondition 1Condition 2OutcomeReference
Aniline Concentration 0 mM10 mMDramatic increase in biotinylation of periodate-treated cells[5]
pH 5.47.4Higher efficiency at more acidic pH[11]
Reaction Time (Aniline-catalyzed) 30 min>1 hour (uncatalyzed)Complete ligation within minutes to a few hours[1][2]
Reactant Concentration 100 µM250 µMHigher concentration can lead to faster reaction[3][5]

Table 2: Influence of Reaction Parameters on Ligation Efficiency.

Detailed Experimental Protocols

Protocol for Labeling Cell-Surface Sialylated Glycoproteins

This protocol, often referred to as PAL (Periodate oxidation and Aniline-catalyzed Ligation), is a robust method for labeling sialic acid-containing glycoproteins on living cells.[3][5][6][12]

Materials:

  • Live cells in suspension or adherent culture

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 6.7

  • Sodium periodate (NaIO₄)

  • Aminooxy-biotin (or other aminooxy-functionalized probe)

  • Aniline

  • Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)

  • Cell lysis buffer (for downstream analysis)

  • Streptavidin-conjugated detection reagents (e.g., fluorescent streptavidin, streptavidin-HRP)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS, pH 7.4.

    • Resuspend cells to a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS, pH 7.4.

  • Aldehyde Generation (Mild Periodate Oxidation):

    • Add an equal volume of freshly prepared 2 mM NaIO₄ in PBS, pH 7.4 to the cell suspension (final concentration 1 mM NaIO₄).

    • Incubate on ice in the dark for 30 minutes.[3][5]

    • Quench the reaction by adding a quenching solution and incubate for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS, pH 6.7.

  • Aniline-Catalyzed Oxime Ligation:

    • Prepare the ligation buffer: 100 µM aminooxy-biotin and 10 mM aniline in PBS, pH 6.7.[12] Note: Aniline should be freshly diluted from a stock solution.

    • Resuspend the cells in the ligation buffer.

    • Incubate for 1-2 hours at 4°C or room temperature.[12]

    • Wash the cells three times with PBS, pH 7.4 to remove excess reagents.

  • Downstream Analysis:

    • The biotin-labeled cells can now be used for various applications:

      • Flow Cytometry: Stain with a fluorescently-labeled streptavidin.

      • Western Blotting: Lyse the cells, run a protein gel, transfer to a membrane, and probe with streptavidin-HRP.

      • Proteomic Analysis: Lyse the cells, enrich biotinylated glycoproteins using streptavidin beads, and analyze by mass spectrometry.[6]

Protocol for In Vitro Glycoprotein Conjugation

This protocol is suitable for the conjugation of a purified glycoprotein with an aminooxy-functionalized molecule.

Materials:

  • Purified glycoprotein containing an aldehyde group

  • Alkoxyamine-functionalized molecule of interest

  • Aniline

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde-containing glycoprotein in the reaction buffer to a final concentration of 1-10 µM.

    • Add the alkoxyamine-functionalized molecule to a final concentration of 25-100 equivalents.

    • Add aniline from a stock solution to a final concentration of 10-50 mM.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Remove excess reagents and the catalyst by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry or spectrophotometry (if the label is a chromophore).

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure the freshness of the NaIO₄ and aniline solutions.

    • Optimize the pH of the ligation buffer (typically between 6.0 and 7.0).

    • Increase the concentration of the aminooxy probe or the catalyst.

    • Increase the incubation time.

  • Cell Viability Issues:

    • Perform all steps on ice to minimize cellular stress.

    • Ensure the NaIO₄ concentration and incubation time are not excessive.

    • Confirm the purity of the reagents.

  • Catalyst Choice: For applications requiring even faster kinetics, consider using p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), which have shown higher catalytic activity than aniline.[4][7] However, their toxicity and stability should be considered.[8]

  • Alternative Aldehyde Generation: Besides periodate oxidation of sialic acids, aldehydes can be introduced into other glycans using enzymes like galactose oxidase.[6][12]

Conclusion

The aniline-catalyzed oxime ligation is a robust and versatile method for the site-specific modification of glycoproteins. Its high efficiency, speed, and biocompatibility make it an invaluable tool for researchers in glycobiology, drug development, and diagnostics. The detailed protocols and data provided in these application notes offer a solid foundation for the successful implementation of this powerful technology.

References

Application Notes and Protocols: Aminooxy-PEG1-amine in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology connecting the antibody and the payload is critical to the safety and efficacy of an ADC. Aminooxy-PEG1-amine is a bifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering enhanced homogeneity and a defined Drug-to-Antibody Ratio (DAR).[1][2][3] This linker utilizes oxime ligation, a robust and bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone) group, to form a stable oxime bond.[4][5][6] The primary amine on the other end of the linker allows for the attachment of the cytotoxic payload.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Principle of Oxime Ligation for ADC Synthesis

The core of this methodology is the chemoselective reaction between an aminooxy-functionalized payload and an aldehyde- or ketone-bearing antibody.[6] Natural antibodies do not typically contain carbonyl groups. Therefore, these reactive handles must be introduced through protein engineering techniques.[6] A common and effective method is the mild periodate (B1199274) oxidation of the antibody's N-linked glycans, which selectively generates aldehyde groups on the carbohydrate chains, away from the antigen-binding site.[5][7][8][9][10]

The subsequent reaction with an this compound-modified payload proceeds via oxime ligation, often catalyzed by nucleophilic agents like aniline (B41778), to form a stable ADC.[7][11]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the N-linked glycans of a monoclonal antibody (mAb) using sodium periodate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Quenching Solution: 20 mM Propylene glycol

  • Desalting column (e.g., PD-10)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5[7]

  • UV-Vis Spectrophotometer

Procedure:

  • Buffer Exchange: Exchange the mAb into the Reaction Buffer using a desalting column.

  • Antibody Concentration: Adjust the concentration of the mAb to 5-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer. A final concentration of 1-10 mM is recommended as a starting point.[7]

    • Add the sodium periodate solution to the antibody solution.

    • Incubate the reaction mixture in the dark at 4°C for 30-60 minutes. The reaction time can be optimized to control the number of aldehyde groups generated.[7]

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM to quench any excess periodate.[7]

    • Incubate for 10 minutes at 4°C.[7]

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer.[7]

    • Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound-Payload to Oxidized Antibody

This protocol details the oxime ligation of an this compound functionalized payload to the aldehyde-modified antibody.

Materials:

  • Oxidized monoclonal antibody from Protocol 1

  • This compound-Payload

  • Aniline (catalyst)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5[7]

  • Organic Solvent (e.g., DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Prepare this compound-Payload Solution: Dissolve the this compound-Payload in a minimal amount of a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the oxidized antibody in Conjugation Buffer.

    • Add the this compound-Payload solution to the antibody solution. A 5-10 fold molar excess of the payload over the antibody is a good starting point.

    • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[7]

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of the ADC:

    • Purify the resulting ADC from the unreacted payload and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.[7]

    • The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS).

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods.

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules.

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.[7]

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.[7]

    • Elute the ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[7]

    • Monitor the elution at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]

B. LC-MS Analysis

LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the confirmation of successful conjugation and determination of the DAR.[7][13][14]

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.

  • LC-MS Method:

    • Separate the ADC species using a reverse-phase column.

    • Analyze the eluent by high-resolution mass spectrometry.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weights of the different drug-loaded species.

    • Calculate the average DAR based on the relative abundance of each species.[15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Purified ADC

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC solutions to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates at 37°C for 48-144 hours.[16]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16]

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.[16]

  • Data Analysis:

    • Read the absorbance at 570 nm.[16]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.[16]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using aminooxy-linker technology.

Table 1: Representative DAR Values for a Glycan-Conjugated ADC [8]

Characterization MethodAverage DAR
HIC-HPLC~1.6
LC-MS~1.6

Table 2: Example of In Vitro Cytotoxicity of a PRAME-Targeting MMAE-ADC [5][9]

Cell LineAntigen StatusIC50 (nM)
A375PRAME-positiveSpecific activity observed
K562PRAME-positiveSpecific activity observed
UnnamedPRAME-negativeNo significant activity

Visualizations

Experimental Workflow

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody oxidized_mAb Oxidized mAb (Aldehyde-modified) mAb->oxidized_mAb Periodate Oxidation (NaIO4) conjugation Oxime Ligation oxidized_mAb->conjugation payload Cytotoxic Payload aminooxy_payload This compound-Payload payload->aminooxy_payload Linker Attachment aminooxy_payload->conjugation purified_adc Purified ADC conjugation->purified_adc SEC / Protein A Chromatography dar_analysis DAR Analysis (HIC, LC-MS) purified_adc->dar_analysis cytotoxicity_assay In Vitro Cytotoxicity (MTT Assay) purified_adc->cytotoxicity_assay

Caption: Workflow for ADC synthesis and characterization.

General Mechanism of Action for an ADC

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC tumor_cell Tumor Cell adc->tumor_cell 1. Binding endosome Endosome antigen Tumor Antigen lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage dna_damage DNA Damage / Microtubule Disruption payload_release->dna_damage 5. Target Engagement apoptosis Apoptosis dna_damage->apoptosis 6. Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate.

References

Application Notes and Protocols for PEGylation of Proteins with Aminooxy-PEG1-amine to Reduce Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunogenicity of therapeutic proteins is a significant challenge in drug development, potentially leading to reduced efficacy and adverse immune reactions.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to mitigate this issue. By creating a hydrophilic shield around the protein, PEGylation can mask immunogenic epitopes, increase hydrodynamic size to reduce renal clearance, and protect against proteolytic degradation, thereby extending the therapeutic's half-life and lowering its immunogenic potential.[2][3][4][5][6][7]

This document provides detailed application notes and experimental protocols for the site-specific PEGylation of proteins using Aminooxy-PEG1-amine. This bifunctional linker allows for a stable oxime bond formation with an aldehyde or ketone group on the protein, offering a controlled and specific conjugation strategy.[3][8][9]

Mechanism of Immunogenicity Reduction by PEGylation

PEGylation reduces the immunogenicity of proteins primarily through steric hindrance. The flexible and hydrated PEG chains form a protective layer on the protein surface, which physically masks antigenic epitopes from recognition by components of the immune system. This includes preventing the binding of antibodies and the interaction with B-cell and T-cell receptors, which are crucial steps in initiating an immune response.

Diagram of Steric Hindrance by PEGylation

G cluster_0 Un-PEGylated Protein cluster_1 PEGylated Protein Un-PEGylated Protein Therapeutic Protein Epitope Epitope Antibody Antibody Antibody->Epitope Binding & Immune Response PEG_Shield PEG Shield Antibody->PEG_Shield Binding Blocked Immune Cell Immune Cell (e.g., B-Cell) Immune Cell->Epitope Immune Cell->PEG_Shield PEGylated Protein Therapeutic Protein Blocked_Epitope Epitope

Caption: Steric hindrance of immune recognition by PEGylation.

Data on Immunogenicity Reduction by PEGylation

The following tables summarize representative data from studies investigating the impact of PEGylation on protein immunogenicity. It is important to note that the extent of immunogenicity reduction can vary depending on the protein, the size and structure of the PEG, and the site of conjugation.[10]

Table 1: Effect of PEGylation on Antibody Titer

Therapeutic ProteinPEG Size (kDa)Animal ModelReduction in Antibody TiterReference
Chicken IgY5Balb/c MiceVariable[10]
Chicken IgY20Balb/c MiceSignificant[10]
Horse IgG5C57BL/6 MiceModerate[10]
Horse IgG20C57BL/6 MiceSignificant[10]

Table 2: Impact of PEGylation on In Vivo Efficacy and Half-Life

Therapeutic ProteinPEG Size (kDa)Key FindingReference
Interferon α-2a12 (linear) vs 40 (branched)40 kDa branched PEG showed a more significant increase in half-life and sustained biological response.[1]
Adenosine Deaminase5Increased circulating half-life and reduced immunogenicity, leading to clinical approval (ADAGEN®).[7]

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Protein with an N-Terminal Serine using this compound

This protocol describes a two-step process for the site-specific PEGylation of a protein with an accessible N-terminal serine residue. The first step is the oxidation of the N-terminal serine to generate an aldehyde group, followed by the conjugation of this compound via an oxime bond.[8][11]

Diagram of the N-Terminal Serine PEGylation Workflow

G Protein_Ser Protein with N-terminal Serine Oxidation Periodate (B1199274) Oxidation Protein_Ser->Oxidation NaIO4 Protein_Aldehyde Protein with N-terminal Aldehyde Oxidation->Protein_Aldehyde Oxime_Ligation Oxime Ligation Protein_Aldehyde->Oxime_Ligation Aminooxy_PEG This compound Aminooxy_PEG->Oxime_Ligation PEG_Protein PEGylated Protein Oxime_Ligation->PEG_Protein Purification Purification (IEX/SEC) PEG_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for site-specific protein PEGylation.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium periodate (NaIO4)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching Solution: 1 M Glycerol (B35011)

  • Purification columns (e.g., Ion-Exchange Chromatography - IEX, Size-Exclusion Chromatography - SEC)[12][13][][15]

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines that could interfere with the reaction.

  • Oxidation of N-terminal Serine:

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer.

    • Add sodium periodate to the protein solution at a 10-fold molar excess.

    • Incubate the reaction on ice in the dark for 30 minutes.[16]

    • Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM.

    • Incubate for 10 minutes on ice.

    • Remove excess periodate and glycerol by buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Oxime Ligation with this compound:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Add this compound to the aldehyde-tagged protein solution at a 20- to 50-fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours. The reaction can be left overnight at 4°C for higher efficiency.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG and native protein using Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC).[12][13][][15]

      • IEX: The change in surface charge upon PEGylation can be exploited for separation.[]

      • SEC: The increase in hydrodynamic radius of the PEGylated protein allows for separation from the smaller, un-PEGylated protein.[]

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Collect fractions and analyze by SDS-PAGE to confirm the presence of the higher molecular weight PEGylated protein.

  • Characterization:

    • Confirm the identity and purity of the PEGylated protein using SDS-PAGE, which will show a shift in molecular weight.

    • Use Mass Spectrometry to confirm the covalent attachment of the PEG molecule.

Protocol 2: Assessment of Protein Immunogenicity - ELISA for Antibody Titer

This protocol outlines a general procedure for an indirect ELISA to determine the titer of antibodies against the native and PEGylated protein in serum samples from immunized animals.

Materials:

  • Native and PEGylated protein

  • Serum samples from immunized and control animals

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H2SO4

  • 96-well ELISA plates

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of the native or PEGylated protein at a concentration of 1-10 µg/mL in Coating Buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Incubation with Serum:

    • Prepare serial dilutions of the serum samples in Blocking Buffer.

    • Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Incubation with Secondary Antibody:

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Protocol 3: Assessment of T-cell Proliferation

This protocol provides a general workflow for a T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE) to assess the cell-mediated immune response to the native and PEGylated protein.

Diagram of the Immunogenicity Assessment Workflow

G Immunization Animal Immunization (Native vs. PEG-Protein) Serum_Collection Serum Collection Immunization->Serum_Collection Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation ELISA ELISA for Antibody Titer Serum_Collection->ELISA T_Cell_Assay T-Cell Proliferation Assay (CFSE) Splenocyte_Isolation->T_Cell_Assay Cytokine_Assay Cytokine Release Assay Splenocyte_Isolation->Cytokine_Assay Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis T_Cell_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for assessing protein immunogenicity.

Materials:

  • Splenocytes from immunized and control animals

  • Native and PEGylated protein

  • CFSE staining solution

  • Complete RPMI medium

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from immunized and control animals.

    • Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Cell Culture:

    • Plate the CFSE-labeled splenocytes in a 96-well plate.

    • Stimulate the cells with the native protein, PEGylated protein, or a positive control (e.g., Concanavalin A) at various concentrations.

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and measuring the dilution of the CFSE signal, which indicates cell proliferation.

Conclusion

Site-specific PEGylation of proteins with this compound offers a powerful strategy to reduce immunogenicity and improve the pharmacokinetic properties of therapeutic proteins. The protocols provided in this document offer a comprehensive guide for the conjugation, purification, and immunogenicity assessment of PEGylated proteins. Careful optimization of each step is crucial to ensure the desired therapeutic profile of the final product.

References

Application Notes and Protocols for Labeling Living Cells with Aminooxy-PEG1-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for labeling and visualizing biomolecules in their native environment. Among these reactions, the formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) offers high specificity and stability, making it ideal for labeling living cells. Aminooxy-PEG1-amine is a bifunctional linker that incorporates an aminooxy group for covalent attachment to a carbonyl-tagged biomolecule and a primary amine for conjugation to a probe of interest, such as a fluorescent dye or a therapeutic agent. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

These application notes provide a comprehensive guide to labeling living cells using this compound conjugates, covering the introduction of carbonyl groups onto the cell surface, the bioorthogonal labeling reaction, and subsequent analysis. The protocols are intended to be a starting point and may require optimization for specific cell types and applications.

Principle of the Labeling Strategy

The labeling strategy is a two-step process. First, a carbonyl group (aldehyde or ketone) is introduced onto the surface of living cells. This is typically achieved through metabolic glycoengineering, where cells are cultured with an unnatural monosaccharide analog bearing a ketone or aldehyde. This sugar is metabolized and incorporated into cell surface glycans. Alternatively, aldehydes can be generated on cell surface sialic acids by mild oxidation.

In the second step, the cells displaying the carbonyl groups are treated with an this compound conjugate. The aminooxy group of the conjugate reacts specifically with the carbonyl group on the cell surface, forming a stable oxime bond. The amine group of the conjugate can be pre-functionalized with a reporter molecule (e.g., a fluorophore for imaging) or a therapeutic payload.

Applications

  • Live Cell Imaging: Visualize the localization and dynamics of cell surface glycans in real-time.

  • Cell Sorting and Analysis: Quantify the expression of specific glycan structures on different cell populations using flow cytometry.

  • Drug Development: Serve as a linker in the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3]

  • Studying Glycobiology: Investigate the role of glycosylation in cell signaling, cell-cell recognition, and disease progression.[4][5][6][7][8]

Quantitative Data

Labeling Efficiency

The efficiency of labeling can be high, with studies showing that a significant portion of cell surface glycoproteins can be tagged. The efficiency can be assessed by various methods, including fluorescence intensity measurements and quantitative proteomics.

ParameterValueCell TypeMethodReference
Labeling Efficiency 40-55% of total 3H-labeled glycoproteinsK20 B cellsStreptavidin pull-down of biotinylated glycoproteins[9]
Specific Protein Labeling ~100% of CD45K20 B cellsImmunoblot analysis of streptavidin pull-downs[9]
Drug-to-Antibody Ratio (DAR) ~2Engineered anti-Her2 AntibodyESI/MS[1]
Cytotoxicity
CompoundIC50 (µg/mL)Cell LineAssayReference
Triethylene Glycol (TEG) > 20,000HeLaMTT Assay[10][11]
PEG 400 > 20,000HeLaMTT Assay[10][11]
PEG 1000 > 20,000HeLaMTT Assay[10][11]
PEG 2000 > 20,000HeLaMTT Assay[10][11]
PEG 4000 > 20,000HeLaMTT Assay[10][11]
Triethylene Glycol (TEG) ~12,400L929 (fibroblast)MTT Assay[10][11]
PEG 1000 ~22,500L929 (fibroblast)MTT Assay[10][11]
PEG 4000 ~20,000L929 (fibroblast)MTT Assay[10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ketone-Modified Sugars

This protocol describes the introduction of ketone groups onto cell surface glycans using a peracetylated N-levulinoylmannosamine (Ac4ManLev) derivative.

Materials:

  • Mammalian cells of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Peracetylated N-levulinoylmannosamine (Ac4ManLev)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, culture flask, or chambered cover glass for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Ac4ManLev Stock Solution: Dissolve Ac4ManLev in DMSO to prepare a 100 mM stock solution.

  • Metabolic Labeling:

    • Dilute the Ac4ManLev stock solution in a complete culture medium to a final concentration of 25-50 µM.

    • Remove the existing medium from the cells and replace it with the Ac4ManLev-containing medium.

    • Incubate the cells for 2-3 days under standard cell culture conditions (37°C, 5% CO2).

  • Wash Cells: After the incubation period, gently wash the cells three times with warm PBS to remove any unincorporated Ac4ManLev. The cells are now ready for bioorthogonal labeling.

Protocol 2: Bioorthogonal Labeling with this compound Conjugates

This protocol describes the labeling of carbonyl-displaying cells with an this compound conjugate (e.g., a fluorescently labeled version).

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • This compound conjugate (e.g., fluorescently labeled)

  • Aniline (B41778)

  • Labeling Buffer (e.g., PBS, pH 6.7)

  • DMSO (if the conjugate is not water-soluble)

Procedure:

  • Prepare Labeling Solution:

    • Prepare a 10 mM stock solution of the this compound conjugate in DMSO or water.

    • Prepare a 100 mM stock solution of aniline in water or buffer.

    • Just before use, dilute the conjugate stock solution and the aniline stock solution in the labeling buffer to final concentrations of 100-250 µM for the conjugate and 10 mM for aniline.

  • Labeling Reaction:

    • Remove the PBS from the washed, metabolically labeled cells.

    • Add the labeling solution to the cells, ensuring the entire cell surface is covered.

    • Incubate for 1-2 hours at room temperature or 37°C, protected from light if using a fluorescent conjugate.

  • Wash Cells:

    • Remove the labeling solution.

    • Wash the cells three times with warm PBS to remove any unreacted conjugate.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Analysis of Labeled Cells by Fluorescence Microscopy

Materials:

  • Labeled cells on a chambered cover glass

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Replace the final PBS wash with a live-cell imaging medium.

  • Place the chambered cover glass on the microscope stage.

  • Visualize the cells using the appropriate filter set for the fluorophore used.

  • Acquire images to document the localization and intensity of the fluorescent signal.

Protocol 4: Analysis of Labeled Cells by Flow Cytometry

Materials:

  • Labeled cells in suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • For suspension cells, gently pellet them by centrifugation.

  • Cell Staining (if applicable for co-staining): Perform any additional antibody staining for other cell surface markers according to standard protocols.[10][11][12]

  • Resuspend Cells: Resuspend the labeled cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the fluorophore used.

    • Gate on the live cell population based on forward and side scatter properties.

    • Quantify the fluorescence intensity of the labeled cell population.

Visualizations

G cluster_0 Step 1: Metabolic Glycoengineering cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Analysis Unnatural Sugar Unnatural Sugar Cell Culture Cell Culture Unnatural Sugar->Cell Culture Incubate for 2-3 days Incorporation Incorporation into Cell Surface Glycans Cell Culture->Incorporation Labeled Cell Oxime Bond Formation Incorporation->Labeled Cell Carbonyl-displaying cell This compound\nConjugate This compound Conjugate This compound\nConjugate->Labeled Cell Incubate for 1-2 hours Fluorescence Microscopy Fluorescence Microscopy Labeled Cell->Fluorescence Microscopy Flow Cytometry Flow Cytometry Labeled Cell->Flow Cytometry

Experimental Workflow for Live Cell Labeling

G Ligand Ligand Receptor Glycosylated Receptor (e.g., EGFR) Ligand->Receptor Binding Signaling Cascade Downstream Signaling Cascade Receptor->Signaling Cascade Activation Labeling Metabolic Glycoengineering + Aminooxy-PEG Labeling Receptor->Labeling Cellular Response Cellular Response (e.g., Proliferation, Migration) Signaling Cascade->Cellular Response Analysis Microscopy / Flow Cytometry Labeling->Analysis Quantify Glycosylation G Antibody Antibody This compound This compound Antibody->this compound Conjugation via Amine ADC Antibody-Drug Conjugate Antibody->ADC Drug Drug This compound->Drug Conjugation via Oxime Drug->ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding to Antigen Internalization Internalization & Drug Release Tumor Cell->Internalization Cell Death Apoptosis Internalization->Cell Death

References

Application Notes and Protocols: Creating Stable Oxime Linkages for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction used to form stable covalent bonds between biomolecules. This method involves the reaction of an aminooxy group with an aldehyde or ketone to form an oxime linkage. The exceptional stability of the resulting oxime bond, particularly when compared to other imine-based conjugations like hydrazones, makes it an invaluable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide modifications, and protein labeling.[1][2][3][4][5] This document provides detailed application notes on the stability of oxime linkages and protocols for their formation and characterization.

I. Stability of Oxime Linkages

The stability of the oxime bond is a key advantage for its use in bioconjugation.[5] Oximes exhibit significant hydrolytic stability under physiological conditions (pH 7.4), which is crucial for in vivo applications.[5][6]

A. Comparison with Other Linkages

Oxime linkages are significantly more stable than hydrazone and imine linkages.[5][7][8] This increased stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in hydrolysis.[1][7][8]

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages

Linkage TypeRelative Hydrolysis Rate at pD 7.0Half-life at pD 7.0Reference
Oxime~125 days[7]
Methylhydrazone~600-fold higher than oxime-[7][8]
Acetylhydrazone~300-fold higher than oxime2 hours[7][8]
Semicarbazone~160-fold higher than oxime-[7][8]
B. Factors Affecting Oxime Linkage Stability

Several factors can influence the stability of the oxime linkage:

  • pH: The hydrolysis of oximes is catalyzed by acid.[1][7][8] The linkage is most stable in the pH range of 2 to 9, with increased rates of hydrolysis at more acidic pH values.[6][9]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1]

  • Steric and Electronic Factors: Conjugates derived from ketones are generally more stable than those from aldehydes.[1] Aromatic aldehydes and derivatives of α-oxo acids also form highly stable oximes.[1]

II. Experimental Protocols

A. General Protocol for Oxime Ligation

This protocol describes a general method for conjugating an aminooxy-modified molecule to an aldehyde- or ketone-containing biomolecule.

Materials:

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Aminooxy-functionalized molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer: Phosphate buffer (100 mM, pH 7.0) or Acetate buffer (0.2 M, pH 4-5)[6][10]

  • Catalyst (optional but recommended): Aniline (B41778), m-phenylenediamine (B132917) (mPDA), or p-phenylenediamine (B122844) (pPDA)[4][10][11][12][13]

  • Quenching reagent (optional): Acetone[3]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the aminooxy-functionalized molecule in the reaction buffer. A 5- to 20-fold molar excess over the biomolecule is typically used.

  • If using a catalyst, prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in DMSO). Add the catalyst to the biomolecule solution to a final concentration of 10-100 mM.[10][11][12]

  • Initiate the reaction by adding the aminooxy-functionalized molecule to the biomolecule solution.

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. Reaction times can be significantly shorter (e.g., 5 minutes) with optimized catalysts and conditions.[3][4][10]

  • (Optional) Quench the reaction by adding an excess of acetone (B3395972) to consume any unreacted aminooxy groups.[3]

  • Purify the bioconjugate using an appropriate method to remove excess reagents and catalyst.

B. Protocol for Periodate (B1199274) Oxidation of Antibody Glycans and Subsequent Oxime Ligation

This protocol is commonly used for the site-specific generation of aldehydes on antibodies for subsequent conjugation, for example, in the creation of antibody-drug conjugates (ADCs).[14][15][16]

Materials:

  • Antibody (e.g., IgG)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution: Ethylene (B1197577) glycol

  • Aminooxy-functionalized payload

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Oxidation:

    • Dissolve the antibody in PBS to a concentration of 5-10 mg/mL.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 1 hour.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at 4°C.

    • Remove excess periodate and ethylene glycol by buffer exchange into PBS using a desalting column or dialysis.

  • Oxime Ligation:

    • To the aldehyde-functionalized antibody, add a 10- to 50-fold molar excess of the aminooxy-functionalized payload.

    • If desired, add a catalyst such as aniline or pPDA to a final concentration of 10-50 mM.

    • Incubate the reaction at room temperature for 4-16 hours.

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and catalyst.

III. Characterization of Oxime Bioconjugates

The successful formation of the oxime linkage and the integrity of the bioconjugate should be confirmed using appropriate analytical techniques.

Table 2: Techniques for Characterization of Oxime Bioconjugates

TechniquePurpose
Mass Spectrometry (MS) Confirms the formation of the conjugate by detecting the expected molecular weight.
SDS-PAGE Visualizes the increase in molecular weight of the protein after conjugation.[10]
HPLC (Reversed-Phase or Size-Exclusion) Assesses the purity of the conjugate and can be used to monitor reaction progress.[17]
UV-Vis Spectroscopy Can be used to determine the drug-to-antibody ratio (DAR) if the payload has a distinct absorbance signature.
NMR Spectroscopy Can be used to confirm the formation of the oxime bond in smaller bioconjugates.[18]

IV. Visualizations

A. Reaction Mechanism of Oxime Ligation

The formation of an oxime linkage proceeds through a two-step mechanism involving the initial nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by the acid-catalyzed dehydration to yield the stable oxime.[1] Aniline and its derivatives can act as nucleophilic catalysts by forming a more reactive protonated Schiff base intermediate.[19]

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_CO_R2 Aldehyde/Ketone (R1-CO-R2) Tetrahedral_Intermediate Tetrahedral Intermediate (R1-C(OH)(NH-O-R3)-R2) R1_CO_R2->Tetrahedral_Intermediate + R3-O-NH2 R3_ONH2 Aminooxy Compound (R3-O-NH2) Oxime Oxime (R1-C(=N-O-R3)-R2) Tetrahedral_Intermediate->Oxime - H2O (Acid Catalyzed) Water Water (H2O)

Caption: Mechanism of oxime bond formation.

B. Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the creation and purification of a bioconjugate using oxime ligation.

Bioconjugation_Workflow Start Start: Prepare Reactants Prepare_Biomolecule 1. Prepare Aldehyde/Ketone- functionalized Biomolecule Start->Prepare_Biomolecule Prepare_Payload 2. Prepare Aminooxy- functionalized Payload Start->Prepare_Payload Reaction_Setup 3. Combine Reactants in Reaction Buffer Prepare_Biomolecule->Reaction_Setup Prepare_Payload->Reaction_Setup Add_Catalyst 4. Add Catalyst (optional) Reaction_Setup->Add_Catalyst Incubation 5. Incubate (RT or 37°C) Add_Catalyst->Incubation Monitoring 6. Monitor Reaction Progress (e.g., HPLC, MS) Incubation->Monitoring Quenching 7. Quench Reaction (optional) Monitoring->Quenching Purification 8. Purify Bioconjugate (e.g., SEC, Dialysis) Quenching->Purification Characterization 9. Characterize Final Product (e.g., MS, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: General experimental workflow for oxime bioconjugation.

V. Conclusion

Oxime ligation is a powerful and reliable method for creating stable bioconjugates. Its high stability under physiological conditions, coupled with the ability to control the reaction kinetics through catalysis and pH, makes it a preferred choice for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and understanding the factors that influence linkage stability, researchers can successfully employ this versatile chemistry in their work.

References

Application Notes and Protocols: Enhancing Stability through Selective Reduction of Oximes to Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of oximes to hydroxylamines represents a critical transformation in synthetic chemistry, offering a pathway to novel analogs of bioactive molecules with potentially improved stability and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the controlled reduction of the oxime C=N bond to the corresponding N-hydroxyl bond, with a focus on minimizing over-reduction to the amine. The inherent instability of the N-O bond presents a significant challenge, and this guide outlines methodologies to achieve high yields of the desired hydroxylamine (B1172632) product. We present comparative data for various reduction methods, detailed experimental procedures, and explore the application of stable hydroxylamine derivatives in drug discovery, particularly as modulators of key signaling pathways.

Introduction: The Significance of Stable Hydroxylamines

Hydroxylamines are valuable intermediates in organic synthesis and are present in numerous biologically active compounds.[1] In drug discovery, the introduction of a hydroxylamine moiety can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability.[2] N,N,O-trisubstituted hydroxylamines, for instance, have been investigated as bioisosteres for hydrocarbon, ether, or amine groups, demonstrating improved metabolic stability and reduced plasma protein binding in certain contexts.[2] The challenge in synthesizing these valuable compounds from oximes lies in the selective reduction of the C=N double bond without cleaving the labile N-O bond, which often leads to the formation of the corresponding primary amine as an undesired byproduct.[1][3] This document details reliable methods to favor the formation of stable hydroxylamines.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent and reaction conditions is paramount in achieving a high yield of the hydroxylamine product over the amine. Below is a comparative summary of common methods.

Reduction MethodCatalyst/ReagentTypical SolventTemperature (°C)Hydroxylamine Yield (%)Amine Yield (%)Key Considerations
Catalytic Hydrogenation 5% Pt/CAcetic Acid/H₂SO₄20-2554-Effective for specific substrates like 2-indanone (B58226) oxime.[4]
Ni-Co phyllosilicateNot specified8096-99-High selectivity under hydrogen pressure.[4]
Iridium ComplexDichloromethaneRoom Temp.High (up to 98%)Not detectedRequires a specific chiral cyclopentadienyl (B1206354) ligand and operates under acidic conditions.[5]
Nickel ComplexTFE or MethanolNot specifiedHigh (up to 99%)-Effective for asymmetric hydrogenation of both substituted and unsubstituted oximes.[6]
Hydride Reduction Diborane (B8814927) (BH₃)Tetrahydrofuran (THF)<550-90-A general method for N-monosubstituted hydroxylamines.[3]
NaBH₃CNAcetic AcidRoom Temp.75-95-Diastereoselective reduction of certain cyclic oximes.[7]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Oxime

This protocol is adapted from the work of Mas-Roselló et al. and is effective for the enantioselective reduction of oximes to chiral hydroxylamines.[5]

Materials:

  • Oxime substrate

  • [Ir(Cp*)(ppy)Cl] (or a similar chiral Iridium catalyst)

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Standard Schlenk line and hydrogenation equipment

Procedure:

  • In a glovebox, add the oxime substrate (1.0 eq) and the iridium catalyst (0.5-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCM to dissolve the solids.

  • Add methanesulfonic acid (1.0-1.2 eq) to the solution.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas (3-4 cycles).

  • Pressurize the vessel with hydrogen gas (typically 50-100 bar).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow for Iridium-Catalyzed Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Add oxime and Iridium catalyst to Schlenk flask B Dissolve in anhydrous DCM A->B C Add Methanesulfonic acid B->C D Purge with H₂ C->D E Pressurize with H₂ D->E F Stir at room temperature E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: Workflow for the iridium-catalyzed asymmetric hydrogenation of oximes.

Protocol 2: Reduction of an Oxime with Diborane

This protocol provides a general method for the synthesis of N-monosubstituted hydroxylamines.[3]

Materials:

  • Oxime substrate

  • Diborane solution in THF (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (B78521) (NaOH), 2 M

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the oxime (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the 1 M solution of diborane in THF (1.0-1.5 eq) dropwise, maintaining the temperature below 5 °C to control foaming.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again to 0 °C and cautiously hydrolyze the excess diborane by the slow, dropwise addition of 2 M HCl.

  • Make the solution basic by the addition of 2 M NaOH until a pH of >10 is reached.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • The resulting N-monosubstituted hydroxylamine can be further purified by distillation or crystallization.

Workflow for Diborane Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A Dissolve oxime in anhydrous THF B Cool to 0-5 °C A->B C Slowly add Diborane solution B->C D Stir at room temperature C->D E Hydrolyze with HCl D->E F Basify with NaOH E->F G Extract with ether F->G H Dry and concentrate G->H

Caption: Workflow for the reduction of oximes to hydroxylamines using diborane.

Stability of Hydroxylamine Derivatives

The stability of hydroxylamines can be influenced by several factors, including substitution pattern, steric hindrance, and the presence of stabilizing or destabilizing functional groups.

  • N-Substitution: N-substituted hydroxylamines are generally more stable than the parent hydroxylamine.[7]

  • O-Substitution: O-alkylation or O-arylation can further enhance stability.

  • Steric Hindrance: Bulky substituents near the hydroxylamine moiety can sterically protect it from degradation.

  • Electronic Effects: Electron-donating groups can stabilize the N-O bond.[8]

Thermal Stability Data for Selected Hydroxylamine Derivatives

CompoundDecomposition Onset (°C)Decomposition Enthalpy (J/g)Hazard Notes
N-hydroxysuccinimide (NHS)~200~1300Exothermic decomposition.[9]
1,3,5-trihydroxy-1,3,5-triazinan-1-ium chloride>1002200 ± 300Can be compared to explosives in terms of impact sensitivity.[9]
o-(3-chloro-2-propenyl)-hydroxylamine82-1152663Unstable, involved in industrial accidents.[10]
Clethodim99-1281022Unstable, involved in industrial accidents.[10]

Applications in Drug Development and Signaling Pathways

Stable hydroxylamine derivatives are emerging as important pharmacophores in drug design. Their ability to act as radical scavengers and enzyme inhibitors makes them attractive candidates for targeting various diseases.

Inhibition of Ribonucleotide Reductase (RNR)

N-substituted hydroxylamines have been shown to act as radical scavengers, inhibiting the bacterial enzyme ribonucleotide reductase (RNR).[8][11] RNR is crucial for DNA synthesis and repair in bacteria, making it an attractive target for novel antibacterial agents.[8][11] The inhibitory activity is linked to the stability of the N-oxyl radical formed upon hydrogen donation.[8]

G RNR Ribonucleotide Reductase (RNR) DNA DNA Synthesis & Repair RNR->DNA catalyzes Hydroxylamine N-Substituted Hydroxylamine Inhibition Hydroxylamine->Inhibition Inhibition->RNR inhibits

Caption: Inhibition of RNR by N-substituted hydroxylamines.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

N,O-substituted hydroxylamines have been identified as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[12] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. Inhibition of IDO1 can restore anti-tumor immunity, making it a significant target in cancer immunotherapy.[12]

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine catabolized by ImmuneEvasion Tumor Immune Evasion Kynurenine->ImmuneEvasion promotes IDO1 Indoleamine 2,3-dioxygenase 1 (IDO1) Hydroxylamine N,O-Substituted Hydroxylamine Inhibition Hydroxylamine->Inhibition Inhibition->IDO1 inhibits

References

Application Note: Mass Spectrometry Analysis of Aminooxy-PEG1-amine Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein modification is a cornerstone of modern biological research and therapeutic development. Site-specific labeling of proteins with functional moieties allows for the investigation of protein function, tracking in biological systems, and the creation of novel therapeutics like antibody-drug conjugates (ADCs). Aminooxy-PEG1-amine is a bifunctional linker that facilitates such specific conjugation through a bioorthogonal reaction. This reagent contains an aminooxy group that reacts specifically with an aldehyde or ketone group on a target protein to form a stable oxime linkage.[1][2][3] The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility without significantly increasing the protein's size. Mass spectrometry (MS) is an indispensable tool for the characterization of these modified proteins, enabling confirmation of successful conjugation, determination of the modification site, and quantification of labeling efficiency.[4][5]

Principle of the Method

The core of the modification strategy is the bioorthogonal ligation between the aminooxy group (-O-NH2) of the PEG linker and a carbonyl group (aldehyde or ketone) on the protein.[3][6] This reaction is highly specific and can be performed under mild, physiological conditions without interfering with native biochemical processes.[3] Carbonyl groups can be introduced into proteins through several methods, most commonly by the periodate (B1199274) oxidation of cis-diols in carbohydrate moieties of glycoproteins.[1][7]

Once the protein is labeled, mass spectrometry is employed for characterization. Two primary approaches are used:

  • Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) are used to measure the total mass of the modified protein.[8] A successful conjugation results in a predictable mass shift corresponding to the mass of the added this compound molecule. This provides a rapid confirmation of labeling.[8][9]

  • Peptide Mapping (Bottom-Up Proteomics): The modified protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] This approach identifies the exact amino acid residue where the modification is located by identifying peptides that show the specific mass addition.[10]

Data Presentation

The following tables represent typical quantitative data obtained during the analysis of proteins modified with a short PEG linker.

Table 1: Intact Mass Analysis of a Model Glycoprotein (B1211001) (Antibody ABC)

Sample Theoretical Mass (Da) Observed Mass (Da) Mass Shift (Da) Interpretation
Unmodified Antibody ABC 148,050 148,052 - Native protein mass confirmed.
Oxidized Antibody ABC 148,050 148,051 - No significant mass change post-oxidation.

| Labeled Antibody ABC | 148,163.2 | 148,165 | +113 | Successful conjugation with one this compound molecule (C4H11N2O2, MW: 119.14 Da, minus H2O). |

Table 2: Peptide Mapping Summary for Labeled Antibody ABC

Peptide Sequence Modification Site Theoretical Mass (m/z) Observed Mass (m/z) Mass Shift (Da)
...SGTK... - 1234.56 1234.55 0
...NVsGTK... N-linked glycan site 1876.89 1990.03 +113.14
...YPT... - 987.65 987.66 0

Note: The mass shift corresponds to the modification on an amino acid residue within the glycosylation site following oxidation and labeling.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein

This protocol describes the oxidation of carbohydrate side chains on a glycoprotein to create reactive aldehyde groups.

  • Buffer Exchange: Prepare the glycoprotein (e.g., an IgG antibody) at a concentration of 2-5 mg/mL in a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).[1]

  • Periodate Solution Preparation: Prepare a fresh 100 mM solution of sodium meta-periodate (NaIO4) in the same reaction buffer. Protect from light.

  • Oxidation Reaction: Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at 4°C or on ice, protected from light.[1]

  • Quenching: Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM to consume excess periodate. Incubate for 10 minutes at room temperature.[7]

  • Purification: Immediately remove excess reagents and exchange the buffer to a neutral coupling buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.[1]

Protocol 2: Protein Labeling with this compound

  • Reagent Preparation: Prepare a 50 mM stock solution of this compound in an organic solvent like DMSO.[1]

  • Catalyst (Optional but Recommended): Aniline (B41778) can be used to catalyze the oxime ligation.[2] Prepare a 100 mM aniline stock solution in the coupling buffer.

  • Labeling Reaction: To the purified, oxidized glycoprotein, add the this compound stock solution to a final concentration of 2-5 mM. If using a catalyst, add aniline to a final concentration of 10 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Remove excess labeling reagent and byproducts by buffer exchange using a desalting column, dialysis, or ultrafiltration vials (e.g., 10K MWCO for an IgG).[7]

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol is for bottom-up peptide mapping analysis. For intact mass analysis, proceed directly from Protocol 2, Step 5.

  • Denaturation: Dilute the labeled protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 45 minutes at 37°C to reduce disulfide bonds.[12]

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quench and Clean-up: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 spin column or equivalent purification method to remove salts and detergents that can interfere with MS analysis.[11][13]

Visualizations

G cluster_prep Protein Preparation cluster_label Labeling cluster_analysis Mass Spectrometry Analysis Glycoprotein Glycoprotein Oxidized_Protein Oxidized Protein (Aldehyde Generation) Glycoprotein->Oxidized_Protein NaIO4 Labeled_Protein Labeled Protein Oxidized_Protein->Labeled_Protein This compound Intact_MS Intact Mass Analysis (ESI-QTOF) Labeled_Protein->Intact_MS Digestion Proteolytic Digestion (Trypsin) Labeled_Protein->Digestion Data_Analysis Data Analysis Intact_MS->Data_Analysis LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS LC_MSMS->Data_Analysis

Caption: Experimental workflow for protein modification and MS analysis.

Caption: Bioorthogonal oxime ligation reaction pathway.

G cluster_intact Intact Mass Workflow cluster_peptide Peptide Mapping Workflow Input Raw MS Data Deconvolution Deconvolution Input->Deconvolution DB_Search Database Search (with PTM) Input->DB_Search Mass_Match Mass Match? Yes No Deconvolution->Mass_Match Confirmation Labeling Confirmed Mass_Match:s->Confirmation Confirmation No_Match1 No Labeling Mass_Match:s->No_Match1 Troubleshoot Peptide_ID Peptide ID? Yes No DB_Search->Peptide_ID Site_Localization Site Identified Peptide_ID:s->Site_Localization Site Localization No_Match2 No ID Peptide_ID:s->No_Match2 Troubleshoot

Caption: Logical workflow for mass spectrometry data analysis.

References

Application Notes and Protocols: Quantification of Drug-to- Antibody Ratio (DAR) with Aminooxy-PEG1-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2][3] An optimal DAR ensures sufficient drug delivery to the target cells while minimizing off-target toxicity. This document provides a detailed guide for the quantification of DAR for ADCs synthesized using a site-specific conjugation strategy involving an aminooxy-PEG1-amine linker.

This method relies on the generation of aldehyde groups on the antibody, typically through the oxidation of carbohydrate moieties within the Fc region, followed by a stable oxime ligation with the aminooxy-functionalized linker-drug.[4][] This site-specific approach allows for precise control over the conjugation site and stoichiometry, leading to a more homogeneous ADC product with a predictable DAR.[4][]

This application note outlines the experimental protocols for ADC conjugation, purification, and subsequent DAR determination using two orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Chemical Conjugation Workflow

The overall workflow for the synthesis of an ADC using an this compound linker involves three main stages: antibody modification to introduce an aldehyde handle, conjugation with the aminooxy-linker-drug, and purification of the resulting ADC.

G cluster_prep Antibody Preparation cluster_oxidation Antibody Oxidation cluster_conjugation Oxime Ligation cluster_purification Purification mAb Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (e.g., with Sodium Periodate) mAb->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Conjugation Oxime Bond Formation Aldehyde_mAb->Conjugation Linker_Drug This compound-Drug Linker_Drug->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., Size Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for ADC synthesis via oxime ligation.

II. Experimental Protocols

A. Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the glycan moieties of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄) solution (e.g., 100 mM in water)

  • Propylene (B89431) glycol

  • Desalting column (e.g., PD-10)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

Procedure:

  • Prepare the mAb solution to a final concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

  • Cool the mAb solution to 4°C.

  • Add sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.[6]

  • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.[6]

  • Determine the concentration of the purified oxidized antibody spectrophotometrically at 280 nm.

B. Oxime Ligation with this compound-Drug

This protocol details the conjugation of the aldehyde-functionalized antibody with the aminooxy-linker-drug.

Materials:

  • Oxidized monoclonal antibody

  • This compound-Drug conjugate dissolved in a compatible solvent (e.g., DMSO)

  • Conjugation buffer (as above)

Procedure:

  • Add the this compound-Drug solution to the oxidized antibody solution at a defined molar excess (e.g., 5 to 20-fold molar excess of linker-drug to antibody). The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • The reaction progress can be monitored by analytical techniques such as HIC or RP-HPLC.

C. Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unreacted linker-drug and other reaction components.

Materials:

  • Crude ADC reaction mixture

  • Size Exclusion Chromatography (SEC) column

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with purification buffer.

  • Load the crude ADC reaction mixture onto the SEC column.

  • Elute the ADC with the purification buffer.

  • Collect fractions and monitor the protein elution profile at 280 nm.

  • Pool the fractions containing the purified ADC.

  • Determine the final concentration of the purified ADC and store appropriately.

III. DAR Quantification Workflow

The purified ADC is subjected to analysis by HIC and LC-MS to determine the average DAR and the distribution of different drug-loaded species.

G cluster_sample Sample Preparation cluster_hic HIC Analysis cluster_ms LC-MS Analysis cluster_analysis Data Analysis Purified_ADC Purified ADC HIC Hydrophobic Interaction Chromatography Purified_ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry Purified_ADC->LCMS HIC_Data Chromatogram (DAR Species) HIC->HIC_Data DAR_Calc DAR Calculation and Distribution Analysis HIC_Data->DAR_Calc MS_Data Mass Spectra (Intact Mass) LCMS->MS_Data MS_Data->DAR_Calc Final_Report Final DAR Report DAR_Calc->Final_Report

Caption: Analytical workflow for DAR quantification.

IV. DAR Analysis Protocols

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. With an increasing number of conjugated drugs, the hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.[3][7][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol

  • Purified ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[6]

  • Inject 20-50 µg of the ADC sample.[6]

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.

  • Monitor the elution profile at 280 nm.

Data Analysis:

  • Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Calculate the relative percentage of each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs for that species) / 100

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms, allowing for accurate DAR determination.[1][9]

Materials and Equipment:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase column suitable for protein analysis (e.g., C4 column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Purified ADC sample

Procedure:

  • For intact mass analysis, dilute the purified ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.

  • For subunit analysis, the ADC can be reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the ADC sample.

  • Elute the ADC using a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 10-15 minutes).

  • Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

Data Analysis:

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

  • The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker moieties.

  • Determine the number of conjugated drugs for each species based on the mass increase.

  • Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted mass spectrum.

V. Data Presentation

Quantitative data from HIC and LC-MS analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Representative HIC Data for an ADC with this compound Linker

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 010.215.3
DAR 215.865.1
DAR 419.519.6
Average DAR 2.09

Table 2: Representative LC-MS Data for an ADC with this compound Linker (Intact Mass Analysis)

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0 (Unconjugated mAb)148,52014.8
DAR 2150,25066.2
DAR 4151,98019.0
Average DAR 2.08

(Note: The data presented in these tables are representative examples and may vary depending on the specific antibody, drug, and conjugation conditions.)

VI. Conclusion

The use of this compound linkers enables the site-specific conjugation of drugs to antibodies, resulting in more homogeneous ADC preparations. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of such ADCs. Accurate and precise DAR quantification using orthogonal methods like HIC and LC-MS is essential for ensuring the quality, consistency, and optimal therapeutic performance of these next-generation biotherapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in Aminooxy-PEG1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in Aminooxy-PEG1-amine reactions, a common method for forming stable oxime linkages in bioconjugation and drug development.

Troubleshooting Guide: Low Reaction Yield

Experiencing lower than expected yields can be frustrating. This guide is structured to help you identify and resolve the most common issues, from reaction setup to final product purification.

Question: My oxime ligation reaction has a very low yield. What are the most common causes and how can I fix them?

Answer:

Low yield in an oxime ligation reaction can stem from several factors related to reagent stability, reaction conditions, and purification methods. Systematically evaluating each of these components is the best approach to identify the root cause. Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Start: Low Yield Observed reagent_check 1. Verify Reagent Quality & Stability start->reagent_check reagent_q1 reagent_q1 reagent_check->reagent_q1 Are reagents fresh? Aminooxy compounds can degrade. conditions_check 2. Optimize Reaction Conditions cond_q1 cond_q1 conditions_check->cond_q1 Is the pH optimal? analysis_check 3. Review Analysis & Purification an_q1 an_q1 analysis_check->an_q1 How was the reaction monitored? success Problem Solved: Yield Improved reagent_a1_yes reagent_a1_yes reagent_q1->reagent_a1_yes Yes reagent_a1_no Use fresh or newly purchased reagents. reagent_q1->reagent_a1_no No reagent_q2 Was the carbonyl (aldehyde/ketone) partner stable? reagent_a1_yes->reagent_q2 reagent_a1_no->conditions_check reagent_a2_yes reagent_a2_yes reagent_q2->reagent_a2_yes Yes reagent_a2_no Confirm stability under reaction conditions. Consider using a more stable analog. reagent_q2->reagent_a2_no No reagent_a2_yes->conditions_check reagent_a2_no->conditions_check cond_a1_yes cond_a1_yes cond_q1->cond_a1_yes Yes (pH 4-7) cond_a1_no Adjust pH to 4.5-7. Acidic pH accelerates the reaction, but stability of biomolecules may be a concern. cond_q1->cond_a1_no No cond_q2 Was a catalyst used? cond_a1_yes->cond_q2 cond_a1_no->cond_q2 cond_a2_yes cond_a2_yes cond_q2->cond_a2_yes Yes cond_a2_no Add a nucleophilic catalyst like aniline (B41778) or its derivatives to significantly increase the rate. cond_q2->cond_a2_no No cond_a2_yes->analysis_check cond_a2_no->analysis_check an_a1 an_a1 an_q1->an_a1 Reaction may be slow or incomplete. Use HPLC or LC-MS to track reactant consumption and product formation. an_q2 Is the purification method suitable? an_a1->an_q2 an_a2_yes an_a2_yes an_q2->an_a2_yes Yes an_a2_no PEGylated proteins can be hard to separate. Use IEX, HIC, or SEC. Avoid methods where product is lost. an_q2->an_a2_no No an_a2_yes->success an_a2_no->success

Fig. 1: Troubleshooting workflow for low yield oxime ligation.

Frequently Asked Questions (FAQs)

Reaction Chemistry & Optimization

Q1: What is the underlying mechanism of the this compound reaction?

A: The reaction is a nucleophilic addition-elimination between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C). The reaction is chemoselective and can be performed in aqueous conditions, making it ideal for bioconjugation. [1][2][3][4]It is often referred to as an "oxime ligation."

ReactionMechanism cluster_reactants Reactants cluster_catalysis Aniline Catalysis (Optional) R1_CHO R1-CHO (Aldehyde) schiff_base Protonated Schiff Base (More reactive intermediate) R1_CHO->schiff_base + Aniline, H⁺ intermediate Carbinolamine Intermediate R1_CHO->intermediate R2_ONH2 H₂N-O-PEG-Amine (this compound) R2_ONH2->intermediate aniline Aniline schiff_base->R2_ONH2 Transimination product R1-CH=N-O-PEG-Amine (Stable Oxime Product) intermediate->product - H₂O water H₂O

References

Technical Support Center: Optimizing pH for Efficient Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the pH of oxime ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a standard oxime ligation reaction? The optimal pH for uncatalyzed oxime ligation is typically in the mildly acidic range of 4 to 5.[1][2][3] This is because the reaction mechanism involves a delicate balance: the reaction requires acid catalysis for the dehydration of the hemiaminal intermediate, but excessive acidity (very low pH) will protonate the aminooxy nucleophile, rendering it unreactive.[4]

Q2: Why is the reaction often slow at neutral pH (pH 7.0-7.4)? At neutral pH, the concentration of protonated carbonyl species is low, leading to a slow rate-limiting dehydration step of the reaction intermediate.[4][5] This makes the ligation process inefficient, which is a significant challenge for biological applications that require physiological conditions.[4]

Q3: How can I accelerate oxime ligation at a neutral or physiological pH? The use of nucleophilic catalysts is the most common and effective strategy. Aniline (B41778) and its derivatives are widely used to significantly increase the reaction rate at neutral pH.[2][4][5] These catalysts function by forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy-functionalized molecule.[6][7]

Q4: What are the most effective catalysts for oxime ligation at neutral pH? While aniline is a classic catalyst, several derivatives have been shown to be even more effective. Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine, have demonstrated superior catalytic activity at neutral pH.[1][2][8] For instance, p-phenylenediamine at a 10 mM concentration was found to be more efficient than aniline across the entire pH range of 4-7.[1][2] Other catalytic systems, including arginine and specific amine buffers, have also been developed to enhance reaction rates under physiological conditions.[9][10]

Q5: Are there any alternatives to aniline-based catalysts due to toxicity concerns? Yes, researchers have identified less toxic alternatives. Arginine has been shown to catalyze oxime and hydrazone ligations efficiently at neutral pH, with the added benefit of preventing protein aggregation.[9][11] Additionally, certain amine buffers, such as N,N-dimethylethylenediamine and 2-(aminomethyl)imidazoles, can act as bifunctional catalysts and have been found to have low toxicity to human cells.[10]

Troubleshooting Guide

Problem: The oxime ligation reaction is slow or yields are poor at neutral pH.

Possible Cause Recommended Solution
Lack of Catalyst The reaction is inherently slow at neutral pH without a catalyst. Add a nucleophilic catalyst. Start with 10-100 mM aniline. For enhanced rates, consider using p-phenylenediamine or m-phenylenediamine.[1][4][8]
Inadequate Catalyst Concentration The rate of catalyzed ligation is dependent on catalyst concentration. Increase the catalyst concentration. m-Phenylenediamine, for example, has high water solubility and can be used at concentrations up to 0.9 M for significant rate enhancement.[10]
Low Reactant Concentration Ligation kinetics are driven by the concentration of the reactants. If feasible for your specific biomolecules, increase the concentration of one or both reactants .[3]
Incorrect pH The peptide or biomolecule solution may be acidic, lowering the final reaction pH out of the optimal range for the catalyst. Verify the final pH of the reaction mixture and adjust with a suitable buffer (e.g., phosphate (B84403) buffer) to maintain the target pH (e.g., 7.0-7.4).[12]

Problem: My biomolecule is unstable or precipitates at the acidic pH (4-5) required for uncatalyzed ligation.

Possible Cause Recommended Solution
Acid-labile Protein/Peptide Many biomolecules cannot tolerate acidic conditions. Perform the ligation at neutral pH (7.0-7.4) using an effective catalyst. p-Phenylenediamine is highly effective at neutral pH, even at concentrations as low as 2 mM, allowing for efficient bioconjugation under mild conditions.[1][2]
Protein Aggregation Changes in pH can lead to protein unfolding and aggregation. Consider using arginine hydrochloride as the catalyst. Arginine has the dual benefit of catalyzing the ligation at neutral pH while also acting as a well-established inhibitor of protein aggregation.[9][11]

Quantitative Data Summary

The efficiency of oxime ligation is highly dependent on pH and the choice of catalyst. The tables below summarize the quantitative effects reported in the literature.

Table 1: pH-Dependence of Oxime Ligation Rate

ConditionpH RangeRelative Reaction RateNotes
Uncatalyzed4.0 - 5.0OptimalBalances carbonyl activation and nucleophile availability.[1][4]
Uncatalyzed> 6.5Very SlowRate-limiting dehydration step is not efficiently catalyzed.[13]
Aniline-Catalyzed4.5Very Fast (up to 400-fold increase)Aniline provides significant rate enhancement in the acidic range.[4]
Aniline-Catalyzed7.0Moderate (up to 40-fold increase)Allows ligation to proceed under physiological conditions.[4][5]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationFold Rate Increase vs. Uncatalyzed (at pH 7)Fold Rate Increase vs. Aniline (at pH 7)Reference
Aniline100 mM~401 (Baseline)[4]
p-Phenylenediamine2 mM--Highly effective even at low concentrations.[1]
p-Phenylenediamine-12019[1][2]
m-Phenylenediamine--Up to 15Superior efficiency, partly due to higher solubility.[8]
2-(aminomethyl)benzimidazole--~10Effective new catalyst scaffold.[14]

Visual Guides and Workflows

Reaction Mechanisms

The efficiency of oxime ligation is dictated by the chemical intermediates and their dependence on pH.

OximeLigationMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product R1_CO_R2 Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal Nucleophilic Attack R3_ONH2 Aminooxy Compound R3_ONH2->Hemiaminal Oxime Oxime Product Hemiaminal->Oxime Dehydration (Rate-limiting, Acid-Catalyzed) H2O H₂O AnilineCatalysis cluster_main Aniline-Catalyzed Oxime Ligation at Neutral pH Aldehyde Aldehyde/Ketone SchiffBase Protonated Schiff Base (More Reactive) Aldehyde->SchiffBase + Aniline, -H₂O Aniline Aniline Catalyst Aniline->SchiffBase Oxime Oxime Product SchiffBase->Oxime + Aminooxy Compound (Transimination) Aminooxy Aminooxy Compound Aminooxy->Oxime Oxime->Aniline - Aniline (Regenerated) OptimizationWorkflow start Define Reactants (Biomolecule-CHO, Tag-ONH₂) prep_buffers Prepare Buffers (e.g., Acetate pH 4.5, 5.5; Phosphate pH 6.5, 7.4) start->prep_buffers setup_rxns Set Up Parallel Reactions at Different pH Values prep_buffers->setup_rxns add_catalyst Add Catalyst (e.g., Aniline) to a Parallel Set setup_rxns->add_catalyst incubate Incubate Reactions (e.g., 37°C, overnight) setup_rxns->incubate Uncatalyzed Set add_catalyst->incubate analysis Analyze Reactions (SDS-PAGE, HPLC, LC-MS) incubate->analysis determine_optimum Determine Optimal pH and Catalyst Condition analysis->determine_optimum end Scale-Up Reaction determine_optimum->end

References

Technical Support Center: Improving Aminooxy-PEG1-amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of aminooxy-PEG1-amine conjugation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to aldehyde or ketone-containing molecules.

Question 1: Why is my conjugation yield consistently low?

Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of your specific substrates.

  • Suboptimal pH: The formation of the oxime bond is pH-dependent. The optimal pH for oxime ligation is typically between 4 and 5; however, many biomolecules are not stable under these acidic conditions.[1][2][3] For reactions at neutral pH (6.5-7.5), the use of a catalyst is highly recommended to achieve reasonable reaction rates.[4][5][6]

  • Absence of a Catalyst: At neutral pH, the uncatalyzed reaction between an aminooxy group and a carbonyl group can be very slow.[1][2] Catalysts such as aniline (B41778) and its derivatives can significantly accelerate the reaction rate.[3][4][5]

  • Reagent Quality: Ensure the purity and stability of your this compound and the aldehyde/ketone-containing molecule. Aminooxy compounds can be sensitive and may degrade over time, so long-term storage is not recommended.[7]

  • Steric Hindrance: The accessibility of the carbonyl group on your target molecule can impact conjugation efficiency. Sterically hindered aldehydes or ketones will react more slowly.[1]

  • Presence of Competing Nucleophiles: The primary amine on the this compound could potentially compete with the aminooxy group for reaction with the carbonyl, although the aminooxy group is a stronger nucleophile due to the alpha-effect.[6] Ensure your reaction buffer is free of other primary amines that could compete with the this compound.[4]

Question 2: My reaction is very slow, even with a catalyst. How can I increase the reaction rate?

Slow reaction kinetics are a common challenge, particularly when working with low concentrations of reactants.

  • Increase Catalyst Concentration: For aniline, concentrations of 10-100 mM are often used.[2][8] However, aniline has limited solubility in aqueous solutions.[2]

  • Switch to a More Efficient Catalyst: Substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to be more effective catalysts than aniline, especially at neutral pH.[1][2][3][9][10] p-Phenylenediamine can increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction at pH 7.[1][3]

  • Optimize Reactant Concentrations: Increasing the concentration of either the this compound or the carbonyl-containing molecule can drive the reaction forward.[5]

  • Consider the Nature of the Carbonyl Group: Aromatic aldehydes are generally more reactive than aliphatic aldehydes in aniline-catalyzed oxime ligations.[8] Ketones react much slower than aldehydes, and for these substrates, a more efficient catalyst like mPDA is recommended.[1][2][10]

Question 3: I am observing unexpected side products. What could be the cause?

The presence of the primary amine in this compound introduces the possibility of side reactions.

  • Schiff Base Formation with the Primary Amine: The primary amine can react with the carbonyl group to form an unstable imine (Schiff base). While this reaction is reversible, it can consume your starting material.

  • Reaction with Catalyst: Some catalysts, like mPDA, can form a stable Schiff base with the carbonyl group, which can inhibit the desired oxime formation if used at very high concentrations.[1]

  • Cross-linking: If your target molecule contains multiple carbonyl groups, and you are using a bifunctional linker, you may observe cross-linking.

To mitigate these issues, careful control of stoichiometry and reaction conditions is crucial. Using a modest excess of the this compound can help to drive the desired reaction to completion.

Frequently Asked Questions (FAQs)

What is the role of a catalyst in this compound conjugation?

A catalyst, typically a nucleophilic aromatic amine like aniline, accelerates the formation of the oxime bond.[4][5] The catalyst first reacts with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate.[5] This intermediate is then more susceptible to attack by the aminooxy group, leading to a faster overall reaction rate, especially at neutral pH.[6]

Which catalyst should I choose for my experiment?

The choice of catalyst depends on your specific experimental conditions, particularly the pH and the nature of the carbonyl group.

  • Aniline: The most traditional catalyst, effective at mildly acidic and neutral pH. Typically used at concentrations of 10-100 mM.[2][8]

  • p-Phenylenediamine (pPDA): A more efficient catalyst than aniline at neutral pH, even at low millimolar concentrations (e.g., 2 mM).[1][3] It is effective across a pH range of 4-7.[1]

  • m-Phenylenediamine (mPDA): A highly efficient catalyst, particularly for slower reacting ketones.[1][2][10] Its higher aqueous solubility allows for use at greater concentrations than aniline, leading to significant rate enhancements.[2][10]

What is the optimal pH for the conjugation reaction?

While the reaction is fastest at a pH of around 4.5, this is often not compatible with biological molecules.[6] With the use of an appropriate catalyst, efficient conjugation can be achieved at a neutral pH of 6.5-7.5.[4]

How can I monitor the progress of the reaction?

The progress of the conjugation can be monitored by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the conjugated product.[8]

  • Mass Spectrometry (MS): To confirm the identity of the product by its molecular weight.[8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the molecular weight of the protein will be observed upon PEGylation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing aminooxy-PEG conjugation reactions.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationpHRelative Rate Enhancement (Compared to Uncatalyzed)Reference(s)
NoneN/A71x[1][3]
Aniline10-100 mM7~6x (compared to uncatalyzed)[1][3][8]
p-Phenylenediamine2-10 mM7~120x (compared to uncatalyzed)[1][3]
m-PhenylenediamineUp to 500 mM7Up to 15x more efficient than aniline[2][10]

Table 2: General Reaction Conditions for Aniline-Catalyzed Oxime Ligation

ParameterRecommended RangeNotesReference(s)
pH6.5 - 7.5For reactions at neutral pH, a catalyst is essential.[4]
TemperatureRoom TemperatureHigher temperatures can increase the reaction rate but may affect the stability of biomolecules.[8]
Aniline Concentration10 - 100 mMLimited by solubility in aqueous buffers.[2][8]
Reactant Concentrations10 µM - 10 mMHigher concentrations lead to faster reaction rates.[2][8]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein that has been functionalized with an aldehyde group.

Materials:

  • Aldehyde-functionalized protein

  • This compound

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Phosphate (B84403) buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Size-exclusion chromatography column (for purification)

Procedure:

  • Dissolve the aldehyde-functionalized protein in the phosphate buffer to a final concentration of 1-10 mg/mL.

  • Add this compound to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a good starting point.

  • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Once the reaction is complete, remove the excess PEG reagent and catalyst by size-exclusion chromatography.

  • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 2: High-Efficiency Protein PEGylation using p-Phenylenediamine as a Catalyst

This protocol is adapted for a more rapid and efficient conjugation using the superior catalyst, p-phenylenediamine.

Materials:

  • Aldehyde or ketone-functionalized protein

  • This compound

  • p-Phenylenediamine stock solution (e.g., 100 mM in water, pH adjusted to 7.0)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Purification supplies (as in Protocol 1)

Procedure:

  • Prepare the protein solution in phosphate buffer as described in Protocol 1.

  • Add this compound to the protein solution (10- to 50-fold molar excess).

  • Add the p-phenylenediamine stock solution to a final concentration of 2-10 mM.

  • Incubate the reaction at room temperature. Due to the higher efficiency of the catalyst, the reaction may be complete in a shorter time frame (e.g., 1-4 hours). Monitor the reaction progress.

  • Purify the conjugate using size-exclusion chromatography.

  • Characterize the final product.

Visualizations

G General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Reactants (Aldehyde/Ketone molecule, This compound) Mix_Reactants Combine Reactants in Buffer Reagent_Prep->Mix_Reactants Buffer_Prep Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.0) Buffer_Prep->Mix_Reactants Catalyst_Prep Prepare Catalyst Solution (e.g., Aniline or p-Phenylenediamine) Add_Catalyst Add Catalyst to Reaction Mixture Catalyst_Prep->Add_Catalyst Mix_Reactants->Add_Catalyst Incubate Incubate at Room Temperature (Monitor Progress) Add_Catalyst->Incubate Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purification Characterization Characterize Final Product (SDS-PAGE, HPLC, Mass Spectrometry) Purification->Characterization

Figure 1. A flowchart outlining the key steps in a typical this compound conjugation experiment.

G Aniline-Catalyzed Oxime Ligation Mechanism Aldehyde Aldehyde/Ketone (R-CHO) Schiff_Base Protonated Schiff Base (Intermediate) Aldehyde->Schiff_Base + Aniline, -H2O Aniline Aniline (Catalyst) Aniline->Schiff_Base Aminooxy This compound (R'-ONH2) Tetrahedral_Intermediate Tetrahedral Intermediate Aminooxy->Tetrahedral_Intermediate Schiff_Base->Tetrahedral_Intermediate + this compound Oxime Oxime Product (R-CH=N-O-R') Tetrahedral_Intermediate->Oxime - Aniline, -H+

Figure 2. The catalytic mechanism of aniline in the formation of an oxime bond.

References

Common side reactions in oxime ligation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during oxime ligation, and how can I identify them?

A1: The most common side reactions in oxime ligation are hydrolysis of the oxime product, transoximation, and reactions involving impurities or degradation of starting materials. Identification can typically be achieved using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

  • Hydrolysis: The oxime bond can be hydrolyzed back to the original aldehyde/ketone and aminooxy-functionalized molecules, especially under acidic conditions. This will appear in HPLC as peaks corresponding to the starting materials and a decrease in the desired product peak over time. MS analysis will confirm the masses of the starting materials.

  • Transoximation: This is an exchange reaction where an existing oxime bond breaks and reforms with another aminooxy-containing molecule or a different carbonyl compound present in the reaction mixture. This can lead to a mixture of unexpected conjugate products, which can be identified by mass spectrometry as masses corresponding to different combinations of the reactants.[1]

  • Reaction with Impurities: The aminooxy group is highly reactive towards any carbonyl-containing compounds.[1] Trace amounts of aldehydes or ketones in solvents (like acetone) or reagents can react with your aminooxy-functionalized molecule, leading to byproducts. These can be identified as unexpected masses in MS analysis.

  • Dimerization: In some cases, particularly when using catalysts like p-phenylenediamine (B122844) (pPDA) in anhydrous organic solvents at high temperatures, unexpected dimerization of peptide conjugates has been observed.[2] This would be evident as a product with approximately double the expected mass in MS.

  • Starting Material Degradation: Hydroxylamine solutions can be unstable and decompose, especially at high pH or in the presence of metal ions.[3] This reduces the concentration of the active reagent and can introduce reactive byproducts.

Q2: My oxime ligation reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low reaction yield is a common issue and can stem from several factors related to reaction conditions and reagent stability.

  • Suboptimal pH: The optimal pH for oxime ligation is typically around 4.5.[4] At neutral pH, the reaction rate is significantly slower.[4] If you are working at neutral pH for biological compatibility, the use of a catalyst is highly recommended.

  • Inefficient Catalysis: For reactions at neutral pH, a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate. Aniline (B41778) and its derivatives are commonly used. The concentration and type of catalyst can significantly impact the yield.

  • Reactant Instability: Ensure the stability of your aminooxy-functionalized molecule. Hydroxylamine derivatives can degrade over time. It is recommended to use freshly prepared or properly stored reagents.[3]

  • Low Reactant Concentration: Ligation kinetics are driven by the concentration of the reactants.[2][3] If you are working with very dilute solutions of your biomolecules, the reaction may be very slow. Consider concentrating your reactants if possible.

  • Hydrolysis of the Product: If the reaction is run for an extended period under acidic conditions, the formed oxime product might be hydrolyzing back to the starting materials.[5] Monitor the reaction progress by HPLC to find the optimal reaction time.

  • Impure Reagents: As mentioned, the aminooxy group is very reactive. Ensure your solvents and other reagents are of high purity and free from contaminating aldehydes or ketones.[1]

Q3: How do I choose the right catalyst for my oxime ligation reaction?

A3: The choice of catalyst depends on the desired reaction pH, the nature of your reactants, and solubility considerations.

  • Aniline: This is a classic and effective catalyst, particularly at both acidic and neutral pH.[4] It can significantly accelerate the reaction rate.[4]

  • Aniline Derivatives (p-phenylenediamine, m-phenylenediamine): These can be more effective than aniline, especially at neutral pH.[6][7] However, their solubility and potential for side reactions should be considered. For example, p-phenylenediamine has been reported to cause dimerization in specific contexts.[2] m-Phenylenediamine has high water solubility, allowing for use at higher concentrations for improved catalysis.[7]

  • Catalytic Buffers: Certain amine buffers can also act as catalysts, serving a dual purpose.[8] This can be a good option for simplifying the reaction setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pHAdjust the pH of the reaction mixture to be between 4 and 5. If neutral pH is required, ensure an appropriate catalyst is used.
Inactive catalystUse a fresh stock of the catalyst. Optimize the catalyst concentration.
Degraded aminooxy reagentUse a freshly prepared or properly stored aminooxy-functionalized molecule. Consider using a protected aminooxy group that is deprotected just before ligation.[3]
Low reactant concentrationIf possible, increase the concentration of the reactants.
Multiple Products Observed in HPLC/MS TransoximationMinimize excess aminooxy or carbonyl compounds. Purify the initial reactants to remove any related impurities.[1]
Reaction with solvent impuritiesUse high-purity, aldehyde-free solvents. Avoid using acetone (B3395972) for quenching or cleaning glassware.
DimerizationIf using p-phenylenediamine in an organic solvent, consider switching to aniline or performing the reaction in an aqueous buffer.[2]
Product Peak Disappears Over Time Hydrolysis of the oxime bondMonitor the reaction by HPLC to determine the optimal reaction time and avoid prolonged reaction times, especially under acidic conditions. The oxime bond is generally more stable than the hydrazone bond.[5]
Starting Material Disappears with No Product Formation Decomposition of starting materialsCheck the stability of your starting materials under the reaction conditions. Hydroxylamine derivatives can be unstable at high pH or in the presence of metal ions.[3]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol is a general guideline and may require optimization for specific peptides and labels.

  • Preparation of Reactants:

    • Dissolve the aminooxy-functionalized peptide in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.0) to a final concentration of 1-10 mM.

    • Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a stock concentration of 10-100 mM.

    • Prepare a fresh stock solution of aniline (e.g., 1 M in DMSO or water, pH adjusted if necessary).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aminooxy-peptide solution with the aldehyde/ketone solution. A slight excess (1.1-2 equivalents) of the smaller molecule is often used.

    • Add the aniline catalyst to the reaction mixture. A final concentration of 10-100 mM aniline is typical.[4]

    • Vortex the mixture gently to ensure homogeneity.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C.

    • Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) at regular intervals (e.g., 1, 4, 12, 24 hours) until the reaction is complete or has reached a plateau.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding an excess of a simple aldehyde or ketone (e.g., acetone) to consume any remaining aminooxy groups. Note that this will complicate purification if the quenching agent forms a stable adduct.[3] Alternatively, the reaction can be stopped by immediate purification.

  • Purification:

    • Purify the oxime-linked conjugate from excess reagents and byproducts using RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the desired product peak and confirm the identity and purity by LC-MS.

  • Product Characterization:

    • Analyze the purified product by mass spectrometry to confirm the expected molecular weight of the conjugate.

Visualizing Oxime Ligation: Mechanisms and Troubleshooting

Below are diagrams to visualize the key processes in oxime ligation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Aldehyde_Ketone Aldehyde/Ketone (R-C(=O)-R') Intermediate Hemiaminal Intermediate Aldehyde_Ketone->Intermediate + Aminooxy Aminooxy Aminooxy Compound (R''-O-NH2) Aminooxy->Intermediate Oxime Stable Oxime Product (R-C(=N-O-R'')-R') + H2O Intermediate->Oxime - H2O (Acid or Catalyst Accelerated)

Caption: The general mechanism of oxime ligation.

Side_Reactions cluster_side_reactions Common Side Reactions Desired_Product Desired Oxime Product Hydrolysis Hydrolysis (Reverts to Starting Materials) Desired_Product->Hydrolysis Acidic Conditions Transoximation Transoximation (Forms Undesired Oximes) Desired_Product->Transoximation Excess Reagents Impurity_Reaction Reaction with Carbonyl Impurities Aminooxy_Reactant Aminooxy Reactant Aminooxy_Reactant->Impurity_Reaction + Carbonyl Impurity

Caption: Common side reactions in oxime ligation.

Troubleshooting_Workflow Start Low Ligation Yield Check_pH Is pH optimal (4-5)? Start->Check_pH Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No Use_Catalyst Working at neutral pH? Add/Optimize Catalyst Check_pH->Use_Catalyst Yes (Neutral pH) Check_Reagents Are reagents fresh and pure? Adjust_pH->Check_Reagents Use_Catalyst->Check_Reagents Use_Fresh_Reagents Use fresh reagents and high-purity solvents Check_Reagents->Use_Fresh_Reagents No Check_Concentration Are reactant concentrations adequate? Check_Reagents->Check_Concentration Yes Use_Fresh_Reagents->Check_Concentration Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Monitor_Time Monitor reaction over time by HPLC Check_Concentration->Monitor_Time Yes Increase_Concentration->Monitor_Time Optimize_Time Optimize reaction time to avoid hydrolysis Monitor_Time->Optimize_Time Success Improved Yield Optimize_Time->Success

References

Preventing hydrolysis of oxime bonds in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of oxime bonds in bioconjugates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is oxime bond hydrolysis and why is it a concern in bioconjugation?

A1: Oxime bond hydrolysis is a chemical reaction where the carbon-nitrogen double bond (C=N) of the oxime linkage is cleaved by water, reverting the conjugate back to its original carbonyl (aldehyde or ketone) and aminooxy-functionalized components.[1][2] This reaction is the reverse of the oxime ligation used to form the bioconjugate.[3] It is a significant concern because the stability of the linker is crucial for the efficacy and safety of biotherapeutics, diagnostic agents, and research tools.[4] Unintended cleavage can lead to loss of function, altered pharmacokinetic profiles, and potential off-target effects. The hydrolysis process is generally catalyzed by acid.[5][6]

Q2: Why are oxime bonds frequently chosen for bioconjugation over other imine-based linkages like hydrazones?

A2: Oxime bonds are favored in bioconjugation due to their superior stability in aqueous environments and at physiological pH (around 7.4) when compared to other linkages like imines or hydrazones.[7][8][9] The higher stability is attributed to the greater electronegativity of the oxygen atom in the oxime (C=N-O) compared to the nitrogen atom in a hydrazone (C=N-N), which makes the imine nitrogen less basic and therefore less susceptible to the protonation that initiates hydrolysis.[3][6] Studies have shown that the rate of hydrolysis for an oxime can be nearly 1000-fold lower than for a simple hydrazone at neutral pH.[5][6]

Q3: What key factors influence the stability and rate of hydrolysis of an oxime bond?

A3: The stability of an oxime bond is not absolute and is influenced by several factors:

  • pH: This is the most critical factor. Acidic conditions significantly accelerate the rate of hydrolysis, as the reaction is initiated by the protonation of the imine nitrogen.[3][10] The bond is most stable at neutral to slightly alkaline pH.

  • Electronic Effects: The electronic properties of the groups attached to the carbonyl and aminooxy moieties influence stability. Electron-withdrawing groups near the C=N bond can impact stability.[3]

  • Steric Hindrance: In general, oxime conjugates derived from ketones tend to exhibit greater stability against hydrolysis compared to those derived from aldehydes.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Q4: How can I accelerate the initial oxime ligation reaction without increasing the risk of subsequent hydrolysis?

A4: The oxime ligation reaction is often slow at neutral pH. To accelerate it, nucleophilic catalysts are used.[10]

  • Aniline (B41778) and its Derivatives: Aniline is a classic catalyst for this reaction, increasing reaction rates significantly, especially at neutral pH.[3][11]

  • Advanced Catalysts: More efficient catalysts have been developed. For instance, m-phenylenediamine (B132917) (mPDA) has been shown to be up to 15 times more efficient than aniline, allowing for rapid conjugation (within minutes) even with less reactive ketone substrates.[12][13][14] These catalysts accelerate the forward reaction (ligation) but do not inherently increase the rate of the reverse reaction (hydrolysis) under stable storage conditions (i.e., neutral pH). The key is to perform the catalyzed ligation and then ensure the final bioconjugate is purified and stored in a buffer that favors stability (pH ≥ 7.0).

Q5: Are there strategies to permanently enhance the stability of an oxime-linked bioconjugate?

A5: Yes. If the inherent stability of the oxime bond is insufficient for a long-term application, its C=N double bond can be chemically reduced to a single C-N bond, forming a hydroxylamine (B1172632) linkage. This reduction, typically accomplished using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), creates a highly stable bond that is no longer susceptible to hydrolysis under physiological conditions.[3] Another advanced strategy involves a variation of the oxime formation called the Pictet-Spengler ligation, which results in a hydrolytically stable tricyclic heterocycle.[3]

Section 2: Troubleshooting Guide

Problem: My bioconjugate yield is low, and I suspect degradation is occurring during the reaction or purification.

Possible Cause Troubleshooting Step Recommendation
Acidic Reaction/Purification Buffers Check the pH of all buffers used during ligation, purification (e.g., chromatography mobile phases), and dialysis.Maintain a pH between 6.5 and 7.5 for all steps following the initial ligation. While the ligation itself is often faster at a slightly acidic pH (4.5-6.0), prolonged exposure should be avoided.[3]
Inefficient Ligation Kinetics The forward ligation reaction is too slow, leading to an equilibrium that does not favor the product or allows for degradation of starting materials over long reaction times.Increase the concentration of the catalyst (e.g., aniline or mPDA).[12] Ensure reactants are used at appropriate concentrations. If possible, gently warming the reaction may increase the rate, but monitor for concurrent degradation.
Reactive Moieties on Biomolecule Aldehydes or ketones present elsewhere on the biomolecule could be interfering, or the biomolecule itself may be unstable under the reaction conditions.This scenario highlights a limitation of oxime ligation, which is not unconditionally bioorthogonal.[3] Ensure that the target carbonyl or aminooxy group is unique. Perform control experiments with the biomolecule under reaction conditions without the conjugation partner to assess its stability.

Problem: My purified bioconjugate shows instability during storage or in an in-vitro/in-vivo assay.

Possible Cause Troubleshooting Step Recommendation
Inappropriate Storage Buffer The bioconjugate is stored in a buffer with a pH below 7.0.Prepare the final, purified bioconjugate in a storage buffer at a pH of 7.4 or higher (e.g., PBS pH 7.4). Avoid acidic buffers like sodium acetate (B1210297) for long-term storage.
Assay Conditions are Acidic The cell culture medium or assay buffer is acidic (e.g., pH can drop in cell culture over time), leading to cleavage.Monitor the pH of the assay environment. If the environment is inherently acidic (like in endosomes/lysosomes, pH 5.0-6.0), the oxime bond may be intentionally used as a pH-sensitive cleavable linker.[9][15] If stability is required, this linker may be unsuitable.
Inherent Linker Lability The specific application requires higher stability than a reversible oxime bond can provide.For applications requiring maximum stability, chemically reduce the oxime bond to a hydroxylamine linkage using sodium cyanoborohydride (see Protocol 3).[3]

Section 3: Data & Visualizations

Quantitative Comparison of Linker Stability

The hydrolytic stability of oximes is significantly greater than that of corresponding hydrazone and imine linkages, especially at neutral pH.

Table 1: Relative Hydrolytic Stability of C=N Bonds at Neutral pH (pD 7.0)

Linkage TypeExample StructureRelative First-Order Rate Constant for Hydrolysis (krel)Half-life (t₁/₂) at pD 7.0Reference
MethylhydrazoneR₂C=N-NHCH₃~600~4 minutes[5][6]
AcetylhydrazoneR₂C=N-NHC(O)CH₃~300~2 hours[5][6]
SemicarbazoneR₂C=N-NHC(O)NH₂~160~4 hours[5][6]
Oxime R₂C=N-OH 1 ~25 days [5][6]

Data is derived from studies by Kalia and Raines on isostructural conjugates of pivalaldehyde.[5][6] The relative rates demonstrate the superior stability of the oxime linkage.

Visual Diagrams

hydrolysis_mechanism cluster_formation Oxime Formation (Ligation) cluster_hydrolysis Oxime Hydrolysis (Cleavage) Aldehyde/Ketone R₂C=O Tetrahedral_Int R₂C(OH)-NHOR' Aldehyde/Ketone->Tetrahedral_Int + H₂N-OR' Aminooxy H₂N-OR' Oxime R₂C=N-OR' Tetrahedral_Int->Oxime - H₂O Oxime_hydro R₂C=N-OR' H2O_form H₂O Protonated_Oxime R₂C=N⁺H-OR' Oxime_hydro->Protonated_Oxime + H⁺ (Acid-Catalyzed) Tetrahedral_Int_hydro R₂C(OH)-NHOR' Protonated_Oxime->Tetrahedral_Int_hydro + H₂O Products R₂C=O + H₂N-OR' Tetrahedral_Int_hydro->Products H2O_hydro H₂O stability_workflow start Perform Bioconjugation (Oxime Ligation) purify Purify Conjugate (e.g., SEC, IEX) start->purify incubate Incubate Aliquots in Buffers (e.g., pH 5.0, pH 7.4, pH 9.0) purify->incubate timepoint Collect Samples at Various Time Points incubate->timepoint analyze Analyze by RP-HPLC / LC-MS timepoint->analyze determine Determine Hydrolysis Rate (Decrease in conjugate peak area) analyze->determine end Assess Long-Term Stability determine->end troubleshooting_tree start Bioconjugate Shows Instability q1 Where is instability observed? start->q1 a1 During Reaction/ Purification q1->a1 a2 During Storage/ Assay q1->a2 q2 Check pH of all process buffers a1->q2 q3 Check storage/assay buffer pH a2->q3 sol1 Solution: Adjust pH to 6.5-7.5. Use catalyst to shorten reaction time. q2->sol1 pH is acidic (<6.5) sol2 Solution: Reformulate in buffer with pH ≥ 7.4. q3->sol2 pH is acidic (<7.0) sol3 Solution: For maximum stability, reduce the oxime bond (see Protocol 3). q3->sol3 pH is neutral but stability is still insufficient

References

Overcoming steric hindrance in Aminooxy-PEG1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminooxy-PEG1-Amine Reactions

Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

A1: The core reaction is an oxime ligation, a chemoselective conjugation between the aminooxy group (-ONH₂) of the PEG linker and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction forms a stable oxime bond (C=N-O).[1][2][3] The terminal primary amine (-NH₂) on the other end of the PEG linker is then available for subsequent conjugation steps.

Q2: What is steric hindrance and how does it affect my this compound reaction?

A2: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction.[4][5] In the context of this PEGylation, bulky chemical groups near the target carbonyl group or on the molecule to be conjugated can physically block the this compound from accessing the reaction site, leading to significantly lower reaction efficiency or failure to conjugate.[6][7]

Q3: What is the optimal pH for an aminooxy-PEGylation reaction?

A3: Oxime ligation is most efficient under slightly acidic conditions, typically between pH 4.0 and 5.0.[8][9] However, to maintain the stability of many biomolecules, the reaction is often performed at a physiological pH of 6.5 to 7.5.[8][10] At neutral pH, the reaction rate is slower, and the use of a nucleophilic catalyst is highly recommended to achieve reasonable yields in a timely manner.[8][9]

Q4: What are common side reactions I should be aware of?

A4: A potential side reaction, especially at elevated temperatures and acidic pH, is the Beckmann rearrangement of the initially formed oxime.[11][12] Additionally, if your target molecule contains other reactive groups, non-specific binding can occur. The primary amine on the this compound can also react with activated carboxylic acids or other electrophiles if they are present in the reaction mixture.[13][14]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a simple and effective method for visualizing the consumption of starting materials and the formation of the product.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), is widely used to separate and quantify the PEGylated product from unreacted protein and PEG reagent.[15][][17][18]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no product yield is a common challenge. This guide addresses potential causes and provides actionable solutions.

Issue / Observation Potential Cause Suggested Solution(s)
Low or No Product Yield 1. Steric Hindrance: Bulky groups near the carbonyl moiety are physically blocking the approach of the Aminooxy-PEG reagent.[6]Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed or gently increase the temperature (e.g., from 4°C to 25°C), while monitoring for product degradation.[11] • Introduce a Longer PEG Linker: If possible, consider using a PEG linker with a longer chain to overcome the spatial barrier. • Use a Mild Denaturant: For protein targets, a mild denaturant might expose a buried carbonyl group, but this must be done carefully to avoid irreversible denaturation.[6]
2. Unfavorable Reaction pH: The pH is too high for efficient oxime formation, leading to a very slow reaction rate.[8][11]Optimize pH: Adjust the reaction buffer to a slightly acidic pH (e.g., 5.5-6.5) if your molecule's stability permits.[10] • Use a Catalyst: If you must work at neutral pH (7.0-7.5), add a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction.[8][19][20]
3. Inactive Reagents: The this compound reagent may have degraded due to improper storage (e.g., exposure to moisture). The carbonyl group on the target molecule may have been oxidized or is otherwise unreactive.Use Fresh Reagents: Prepare fresh solutions of the PEG reagent immediately before use. Store stock reagents under anhydrous conditions at the recommended temperature.[21] • Verify Carbonyl Activity: Confirm the presence and reactivity of the aldehyde or ketone on your target molecule using an appropriate analytical method.
Formation of Multiple Products 1. Non-Specific Binding: The terminal amine of the PEG linker is reacting with other electrophilic sites on your target molecule.Protecting Groups: If your target molecule has other highly reactive sites, consider a strategy involving protecting groups. • Optimize Stoichiometry: Reduce the molar excess of the this compound reagent to minimize off-target reactions.
2. Beckmann Rearrangement: The formed oxime is undergoing an acid-catalyzed rearrangement.[11]Control pH and Temperature: Avoid excessively acidic conditions and high temperatures, which can promote this rearrangement.
Difficulty in Purifying Conjugate 1. Large Excess of Unreacted PEG: A high molar excess of the PEG reagent was used, making it difficult to separate from the product.Optimize Molar Ratio: Perform small-scale pilot reactions to determine the minimum molar excess of the PEG reagent needed to achieve the desired conjugation level.[21] • Select Appropriate Purification Method: Size Exclusion Chromatography (SEC) is very effective at separating the larger PEGylated product from the smaller, unreacted PEG reagent.[][22] Tangential Flow Filtration (TFF) is another scalable option.[23]
2. Product Aggregation: The PEGylated product is aggregating and precipitating out of solution.Adjust Buffer Conditions: Optimize the pH or ionic strength of the buffer. • Lower Protein Concentration: If working with proteins, performing the conjugation at a lower concentration can reduce the risk of aggregation.[21]

Data & Reaction Parameters

Table 1: Impact of Reaction Parameters on Conjugation Efficiency

This table summarizes key reaction parameters and their impact on the outcome of the this compound conjugation.

Parameter Typical Range Effect of Being Too Low Effect of Being Too High
pH 5.5 - 7.5Sub-optimal reaction rate, especially without a catalyst.Can affect the stability of some biomolecules.
Molar Ratio (PEG:Target) 5:1 to 20:1Incomplete conjugation, low degree of labeling.Increased risk of multiple PEGylations, potential for protein aggregation, and difficult purification.[21]
Reaction Temperature 4°C to 25°CVery slow reaction rate.Potential for degradation of sensitive molecules and increased side reactions.[21]
Reaction Time 2 to 24 hoursIncomplete conjugation.Increased potential for side reactions or product degradation.
Catalyst Conc. (Aniline) 10 - 100 mMInsufficient rate enhancement.Can be difficult to remove during purification.
Table 2: Effect of Catalysts on Oxime Ligation Rate

Nucleophilic catalysts can dramatically increase the rate of oxime formation, especially at neutral pH.

Catalyst Concentration pH Observed Rate Increase (vs. Uncatalyzed)
Aniline100 mM7.0Up to 40-fold increase.[8]
Aniline100 mM4.5Up to 400-fold increase.[8][20]
p-Phenylenediamine10 mM7.0~120-fold increase (19-fold faster than aniline).[19][24]

Experimental Protocols & Methodologies

General Protocol for Aminooxy-PEGylation of a Protein

This protocol provides a general starting point. Optimization of pH, molar ratio, and reaction time is critical for each specific application.

  • Preparation of Target Molecule:

    • Dissolve your aldehyde or ketone-containing protein in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer). The optimal pH should be determined based on protein stability, but a starting point of pH 6.5 is common.[10]

    • Ensure the protein concentration is between 1-10 mg/mL.[21] If the buffer contains primary amines (e.g., Tris), they must be removed by buffer exchange, as they will compete in the reaction.[21]

  • Preparation of this compound Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[21]

    • Dissolve the reagent in the same reaction buffer or an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. Start with a molar ratio of 10:1 (PEG:protein).

    • If working at pH > 6.5, consider adding a catalyst. Prepare a stock solution of aniline and add it to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature (25°C) for 2-4 hours or at 4°C for up to 24 hours. Gently mix the reaction during incubation.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a molecule with a free aldehyde or ketone (e.g., acetone) to consume any excess aminooxy-PEG reagent. Alternatively, the reaction can be stopped by proceeding directly to purification.

  • Purification of the PEGylated Conjugate:

    • Remove unreacted this compound and any catalyst using Size Exclusion Chromatography (SEC).[] This method separates molecules based on their hydrodynamic radius and is effective for removing small molecule reagents from larger protein conjugates.

    • Alternative methods include Ion Exchange Chromatography (IEX), which separates based on charge differences, or dialysis/ultrafiltration.[][22][23]

  • Analysis and Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use RP-HPLC or SEC-HPLC to assess purity and the degree of PEGylation.[15][17]

Visualizations

Reaction Mechanism & Steric Hindrance

Reaction_Mechanism cluster_reactants Reactants cluster_hindrance Potential Barrier cluster_product Product Aminooxy This compound (-ONH₂) Oxime PEGylated Conjugate (Stable Oxime Bond) Aminooxy->Oxime Reaction Carbonyl Target Molecule (Aldehyde/Ketone) Carbonyl->Oxime Hindrance Steric Hindrance (Bulky Groups) Hindrance->Oxime Inhibits

Caption: The reaction of an aminooxy-PEG with a carbonyl is inhibited by steric hindrance.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low Conjugation Yield CheckpH Is pH optimal? (5.5-7.5) Start->CheckpH AdjustpH Adjust pH to 6.0-6.5 (if molecule is stable) CheckpH->AdjustpH No AddCatalyst Working at pH > 6.5? Add Aniline Catalyst CheckpH->AddCatalyst Yes AdjustpH->AddCatalyst Success Yield Improved AdjustpH->Success IncreaseTime Increase Reaction Time and/or Temperature AddCatalyst->IncreaseTime Yes AddCatalyst->IncreaseTime No, added CheckReagents Are reagents fresh and active? IncreaseTime->CheckReagents IncreaseTime->Success UseFresh Use fresh, anhydrous reagents CheckReagents->UseFresh No ConsiderHindrance Suspect Steric Hindrance? CheckReagents->ConsiderHindrance Yes UseFresh->ConsiderHindrance UseFresh->Success Reassess Re-evaluate linker strategy or target site ConsiderHindrance->Reassess Yes ConsiderHindrance->Success No

Caption: A logical workflow for troubleshooting low yield in aminooxy-PEGylation reactions.

References

Technical Support Center: Purification of Aminooxy-PEG1-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG1-amine. The following sections address common purification challenges to help you achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction mixture?

Common impurities can include unreacted starting materials, byproducts from side reactions, and oligomers of the PEG linker. Specifically, you may encounter:

  • Unreacted starting materials: Depending on the synthetic route, these can be highly polar molecules that are difficult to separate from the desired product.

  • PEG-related impurities: The synthesis of PEG linkers can sometimes result in a small distribution of PEG chain lengths (e.g., PEG2, PEG3) or the formation of di-substituted products if the starting materials are not perfectly monofunctional.

  • Byproducts of the conjugation reaction: If the this compound is used in a subsequent reaction, you will also need to remove excess reagents and byproducts from that step.

Q2: Which chromatographic technique is best suited for purifying this compound?

Due to its high polarity and small size, traditional normal-phase chromatography on silica (B1680970) gel can be challenging, often resulting in streaking and poor separation. The following techniques are generally more effective:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying polar compounds like this compound. Using a C18 or similar column with a water/acetonitrile (B52724) or water/methanol gradient can provide good resolution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative if RP-HPLC does not yield satisfactory results. It typically uses a polar stationary phase with a high organic content mobile phase.

  • Ion-Exchange Chromatography (IEX): Since this compound contains a primary amine, it will be protonated at acidic to neutral pH. This positive charge allows for purification using cation exchange chromatography. This method is particularly useful for removing neutral or anionic impurities.

Q3: My this compound product appears as a broad or streaky spot on a silica TLC plate. How can I improve the separation?

Streaking on silica TLC is a common issue for polar amines. This is often due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. To mitigate this:

  • Add a modifier to the eluent: Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to your mobile phase can help to saturate the active sites on the silica and reduce peak tailing.

  • Consider a different stationary phase: For TLC analysis, you might consider using alumina (B75360) plates or reversed-phase TLC plates (C18), which may provide better spot shapes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of your this compound reaction mixture.

ProblemPotential Cause(s)Suggested Solution(s)
Poor or no retention on a C18 RP-HPLC column. The compound is too polar for the stationary phase. The mobile phase has too high of an organic content at the start of the gradient.* Use a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column).* Start with a lower percentage of organic solvent in your mobile phase gradient (e.g., 0-5% acetonitrile or methanol).* Consider using HILIC.
Broad or tailing peaks in RP-HPLC. Secondary interactions with the silica backbone of the stationary phase. Column overload. Inappropriate sample solvent.* Use a high-purity, end-capped column.* Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to improve peak shape for the amine.* Reduce the amount of sample injected.* Dissolve the sample in the initial mobile phase.
Co-elution of impurities with the product. The chosen chromatographic method does not provide sufficient selectivity. Impurities have very similar properties to the product.* Optimize the gradient in your HPLC method. A shallower gradient can improve resolution.* Try an orthogonal purification method. For example, if you used RP-HPLC, try HILIC or IEX.* Consider a different stationary phase with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).
Product decomposes on the column. The stationary phase is too acidic or basic. The compound is unstable under the purification conditions.* Use a deactivated stationary phase (e.g., end-capped silica).* If using silica gel, consider deactivating it with a base like triethylamine.* Work at lower temperatures if the compound is thermally labile.

Quantitative Data on Purification

Achieving high purity is critical for the successful application of bifunctional linkers. The following table provides representative data for the purification of short-chain, monodisperse PEG derivatives using RP-HPLC, demonstrating the level of purity that can be achieved.

CompoundPurification MethodPurity Before PurificationPurity After Purification
PEG₈-TosylateChromatography-free synthesis followed by RP-HPLC analysisMixture of oligomers98.7%
PEG₁₂-TosylateChromatography-free synthesis followed by RP-HPLC analysisMixture of oligomers98.2%
PEG₁₆-TosylateChromatography-free synthesis followed by RP-HPLC analysisMixture of oligomers97.0%

Data is representative for monodisperse short-chain PEG derivatives and is adapted from a study on oligo(ethylene glycol) mono-p-toluenesulfonates.[1]

Experimental Protocols

General Protocol for Purification of this compound by Preparative RP-HPLC

This protocol provides a general starting point for the purification of this compound reaction mixtures. Optimization will likely be required based on the specific impurities present.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 10 µm particle size, 19 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude this compound reaction mixture

  • Rotary evaporator or lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is observed.

  • Injection and Chromatography: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B. A suggested starting gradient is:

    • 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 214 nm for amide bonds if applicable, or rely on a refractive index or evaporative light scattering detector if the compound lacks a chromophore).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Be mindful that TFA is volatile. If TFA salts are not desired, further processing such as ion exchange or another round of chromatography with a different mobile phase modifier (e.g., formic acid) may be necessary. For complete removal of water, lyophilization is recommended.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification challenges with this compound reaction mixtures.

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification cluster_start Initial Purification Attempt cluster_analysis Analysis of Results cluster_troubleshooting Troubleshooting Paths cluster_solutions Potential Solutions cluster_end Final Product start Crude Reaction Mixture rp_hplc Attempt Purification by RP-HPLC start->rp_hplc analysis Analyze Purity and Yield rp_hplc->analysis poor_retention Poor Retention? analysis->poor_retention Unsatisfactory? end_product Pure Product analysis->end_product Satisfactory bad_peak_shape Bad Peak Shape? poor_retention->bad_peak_shape No solution_retention Use Polar-Embedded Column Decrease Initial % Organic Switch to HILIC poor_retention->solution_retention Yes co_elution Co-eluting Impurities? bad_peak_shape->co_elution No solution_peak_shape Add Mobile Phase Modifier (TFA) Reduce Sample Load Dissolve Sample in Mobile Phase bad_peak_shape->solution_peak_shape Yes solution_co_elution Optimize Gradient Try Orthogonal Method (HILIC/IEX) Change Stationary Phase co_elution->solution_co_elution solution_retention->rp_hplc Re-attempt Purification solution_peak_shape->rp_hplc Re-attempt Purification solution_co_elution->rp_hplc Re-attempt Purification

References

Dealing with instability of Aminooxy-PEG1-amine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG1-amine reagents. The information provided addresses common challenges related to the stability and handling of these reagents to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound and its salts are sensitive reagents that should be stored at -20°C in a desiccated environment.[1] It is crucial to protect the compound from moisture and light to prevent degradation.[1] For optimal performance, it is highly recommended to use the reagent immediately after purchase, preferably within one week. Some aminooxy compounds are not intended for long-term storage.[2]

Q2: Can I prepare a stock solution of this compound?

Yes, you can prepare a stock solution. It is recommended to dissolve the reagent in a dry, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][4] To prevent moisture contamination, warm the vial to room temperature before opening.[3][5] Stock solutions can typically be stored at -20°C for up to one month.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What are the main causes of this compound instability?

The instability of this compound stems from two primary sources: the reactivity of the aminooxy group and the potential for degradation of the polyethylene (B3416737) glycol (PEG) chain.

  • Aminooxy Group Reactivity: The aminooxy group is highly reactive towards aldehydes and ketones.[6] Exposure to carbonyl-containing solvents, such as acetone (B3395972) from rinsing glassware, can inactivate the reagent.[6]

  • PEG Chain Degradation: The PEG linker is susceptible to auto-oxidation, a process that can be accelerated by exposure to heat, light, and transition metals.[7] This degradation can lead to the formation of reactive impurities like formaldehyde (B43269) and formic acid.[7] These byproducts can then react with the primary amine of the linker, leading to undesired side products.

Q4: What is an oxime bond and how stable is it?

An oxime bond is formed through the reaction of an aminooxy group with an aldehyde or ketone.[8] This bond is significantly more stable than imine or hydrazone linkages under physiological conditions.[3][9] However, the oxime linkage can undergo hydrolysis under acidic conditions.[10]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments using this compound.

Issue 1: Low or No Conjugation Yield

Q: I am observing a very low yield in my oxime ligation reaction. What are the possible causes and how can I troubleshoot this?

A: Low conjugation yield can be attributed to several factors, from reagent quality to reaction conditions.

  • Reagent Degradation: The this compound reagent may have degraded due to improper storage or handling. It is best to use a fresh vial of the reagent or test the activity of your current stock (see Experimental Protocol 1).

  • Suboptimal pH: The oxime ligation reaction is pH-dependent. The optimal pH for the reaction is typically between 4 and 5; however, many biomolecules are not stable under these acidic conditions.[11][12] For reactions at neutral pH (6.5-7.5), the rate can be significantly slower.[3] Consider optimizing the pH of your reaction buffer.

  • Slow Reaction Kinetics: Oxime ligation can be slow, especially at low reactant concentrations.[11][12] To accelerate the reaction, you can:

    • Increase the concentration of the reactants.

    • Use a catalyst. While aniline (B41778) has been traditionally used, it is toxic. Safer and more efficient alternatives like p-phenylenediamine (B122844) or 5-methoxyanthranilic acid (5MA) can significantly increase the reaction rate at neutral pH.[11][12][13]

  • Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the amine-reactive end of the linker if you are using a bifunctional protocol.[4] Ensure your buffers are free of such components.

Issue 2: Unexpected Side Products or Modified Biomolecule

Q: I am seeing unexpected peaks in my HPLC analysis or my conjugated product has a different mass than expected. What could be the cause?

A: The presence of unexpected side products often points to the degradation of the this compound reagent.

  • PEG Degradation Products: As mentioned, the PEG chain can degrade to form formaldehyde and formic acid. These can react with the primary amine of your biomolecule or the linker itself, leading to N-formylation or N-methylation, resulting in mass changes.

  • Reaction with Impurities: Ensure the purity of all your reaction components, including your biomolecule and solvents.

Issue 3: Reagent Precipitation

Q: My this compound reagent is not dissolving properly or is precipitating out of solution. What should I do?

A: Poor solubility can be due to the quality of the solvent or the reagent itself.

  • Use High-Quality Anhydrous Solvents: For preparing stock solutions, always use dry, anhydrous solvents like DMSO or DMF.[3] Moisture can affect the stability and solubility of the reagent.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

  • Check for Salt Form: this compound is often supplied as an HCl salt, which can have different solubility characteristics. Ensure you are using a compatible buffer system.

Data Presentation

Table 1: Factors Influencing Oxime Ligation Rate

FactorEffect on Reaction RateRecommendationReference(s)
pH Optimal at pH 4-5. Slower at neutral pH.For pH-sensitive biomolecules, perform the reaction at pH 6.5-7.5 and consider using a catalyst.[3][11][12]
Catalyst Can significantly increase the reaction rate, especially at neutral pH.Use p-phenylenediamine or 5-methoxyanthranilic acid as a non-toxic alternative to aniline.[11][12][13]
Reactant Concentration Higher concentrations lead to faster reaction rates.If possible, increase the concentration of your biomolecule and the this compound reagent.[11][12]
Aldehyde/Ketone Structure Aromatic aldehydes are generally more reactive than aliphatic aldehydes or ketones.If you have a choice of carbonyl group on your biomolecule, an aromatic aldehyde will likely react faster.[14]

Table 2: Representative Stability of Aminooxy-PEG Compounds in Solution

Note: This table provides general stability information for aminooxy-PEG compounds. Specific stability data for this compound may vary.

Storage ConditionSolvent/BufferDurationStabilityReference(s)
-20°CAnhydrous DMSOUp to 1 monthGenerally stable[1][3]
-80°CAnhydrous DMSOUp to 6 monthsGenerally stable[1]
Room TemperatureAqueous Buffer (pH 7.4)Hours to DaysProne to degradation[7]
4°CAqueous Buffer (pH 7.4)Days to WeeksSlow degradation[1]

Experimental Protocols

Protocol 1: Quality Assessment of this compound Reagent via Test Reaction

This protocol provides a method to assess the activity of your this compound reagent if you suspect degradation.

Materials:

  • This compound reagent

  • A model aldehyde or ketone (e.g., benzaldehyde)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Anhydrous DMSO

  • Analytical HPLC system with a C18 column and UV or MS detector

Procedure:

  • Prepare a fresh 10 mM stock solution of your this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of benzaldehyde (B42025) in anhydrous DMSO.

  • In a microcentrifuge tube, combine 10 µL of the this compound stock solution and 10 µL of the benzaldehyde stock solution in 80 µL of reaction buffer.

  • As a negative control, prepare a tube with 10 µL of the this compound stock solution in 90 µL of reaction buffer.

  • Incubate the reactions at room temperature for 2-4 hours.

  • Analyze the reaction mixtures by HPLC. Monitor the disappearance of the starting materials and the appearance of the new oxime product peak.

  • A significant conversion to the oxime product indicates that your reagent is active. Low or no conversion suggests degradation.

Protocol 2: General Procedure for Oxime Ligation of a Protein

This protocol outlines a general procedure for conjugating this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone)

  • This compound

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)

  • Catalyst stock solution (e.g., 100 mM p-phenylenediamine in conjugation buffer)

  • Desalting column for buffer exchange and purification

Procedure:

  • If your protein is not already in the conjugation buffer, perform a buffer exchange using a desalting column.

  • Determine the concentration of your protein solution.

  • Prepare a fresh solution of this compound in the conjugation buffer at a concentration that will give a 10- to 50-fold molar excess over the protein.

  • Add the desired volume of the catalyst stock solution to the protein solution to achieve a final catalyst concentration of 2-10 mM.

  • Add the this compound solution to the protein-catalyst mixture.

  • Incubate the reaction at room temperature for 2-24 hours. The reaction time will need to be optimized.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Once the desired level of conjugation is achieved, remove the excess reagent and catalyst by size exclusion chromatography or dialysis.

Protocol 3: HPLC Method for Monitoring Conjugation and Purity

This protocol describes a general HPLC method for analyzing the purity of this compound and monitoring the progress of a conjugation reaction.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: UV detector at 214 nm and 280 nm (for proteins) or a mass spectrometer. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for detecting the PEG component which lacks a strong UV chromophore.[15][16]

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the unconjugated protein, the this compound reagent, and the conjugated product.

  • Calculate the percentage of conversion by comparing the peak areas of the unconjugated and conjugated protein.

  • Assess the purity of the starting reagent by integrating all impurity peaks.

Visualizations

cluster_peg PEG Chain Degradation cluster_amine Amine Modification PEG This compound Oxidation Auto-oxidation (Heat, Light, Metal Ions) PEG->Oxidation Susceptible to Impurities Formation of Formaldehyde & Formic Acid Oxidation->Impurities Leads to SideReaction Reaction with Primary Amine Impurities->SideReaction Reacts with SideProducts N-methylation & N-formylation SideReaction->SideProducts Results in

Potential degradation pathway of this compound.

Start Low Conjugation Yield Observed CheckReagent Is the this compound reagent fresh and stored properly? Start->CheckReagent TestReagent Test reagent activity (See Protocol 1) CheckReagent->TestReagent No CheckpH Is the reaction pH optimal? CheckReagent->CheckpH Yes NewReagent Use a new vial of reagent TestReagent->NewReagent Inactive TestReagent->CheckpH Active NewReagent->CheckpH OptimizepH Adjust pH (e.g., 6.5-7.5) CheckpH->OptimizepH No CheckKinetics Are reaction kinetics too slow? CheckpH->CheckKinetics Yes OptimizepH->CheckKinetics IncreaseConc Increase reactant concentrations CheckKinetics->IncreaseConc Yes CheckBuffer Does the buffer contain interfering substances (e.g., Tris)? CheckKinetics->CheckBuffer No AddCatalyst Add a catalyst (e.g., p-phenylenediamine) IncreaseConc->AddCatalyst AddCatalyst->CheckBuffer ChangeBuffer Use a non-amine containing buffer CheckBuffer->ChangeBuffer Yes Success Improved Yield CheckBuffer->Success No ChangeBuffer->Success

Troubleshooting workflow for low conjugation efficiency.

cluster_preparation 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Monitoring & Purification Protein Carbonyl-containing Protein in Conjugation Buffer ReactionVessel Reaction Mixture (Protein + PEG-Amine + Catalyst) Protein->ReactionVessel PEG_Amine This compound in Conjugation Buffer PEG_Amine->ReactionVessel Catalyst Catalyst Solution (Optional) Catalyst->ReactionVessel Incubation Incubate at Room Temperature (2-24 hours) ReactionVessel->Incubation HPLC Monitor Reaction by HPLC/SDS-PAGE Incubation->HPLC Purification Purify Conjugate (e.g., SEC) HPLC->Purification Reaction Complete

Experimental workflow for a typical bioconjugation.

References

Technical Support: Optimizing Aniline-Catalyzed Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing aniline (B41778) catalyst concentration for oxime ligation. Find answers to frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of aniline in oxime ligation?

Aniline acts as a nucleophilic catalyst in oxime ligation.[1][2][3] It accelerates the reaction by forming a reactive Schiff base intermediate with the aldehyde or ketone, which is then more susceptible to attack by the aminooxy group. This mechanism is particularly effective at increasing the reaction rate at neutral pH, where the uncatalyzed reaction can be slow.[4][5]

Q2: What is the typical concentration range for aniline catalysts?

The optimal concentration of aniline can vary significantly based on the specific reactants, pH, and desired reaction time. Typical concentrations range from 10 mM to 100 mM.[2][6] For many applications with micromolar concentrations of reactants, a 10 mM catalyst concentration is common.[1][3] However, concentrations up to 100 mM have been used to achieve rate accelerations of over 400-fold, particularly at a pH of 4.5.[2] It's important to note that aniline has a solubility limit of approximately 100 mM in aqueous buffers.[6]

Q3: How does pH affect the efficiency of aniline-catalyzed oxime ligation?

The reaction is highly pH-dependent. Classically, oxime ligations are performed under mildly acidic conditions (pH 4-5), as these conditions favor the acid-catalyzed dehydration step in imine formation.[2][4][5] Aniline catalysis significantly enhances reaction rates at both acidic and neutral pH (pH 7).[2][4] At neutral pH, where many biomolecules are most stable, aniline catalysis is crucial for achieving reasonable reaction rates.[4][5] The optimal pH must balance the need for acid catalysis with the potential for protonation of the nucleophilic aminooxy group at very low pH (typically below pH 3), which would render it unreactive.[2]

Q4: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been identified as more efficient catalysts. Phenylenediamine derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have shown superior catalytic activity.[1][4][7] mPDA can be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility, which allows for its use at higher concentrations.[6][8][9] Substituted anilines with electron-donating groups have also been shown to be superior catalysts at neutral pH.[4][5]

Q5: What are common side reactions or limitations to consider?

Potential limitations and side reactions include the reversibility of the oxime bond under certain conditions, though it is generally stable.[2] The high reactivity of the aminooxy group can make synthesis and storage of precursors challenging, as they can react with common solvents like acetone (B3395972).[1][10] When using catalysts like p-phenylenediamine (pPDA), which has two amine groups, unexpected dimerization of peptide conjugates can occur.[1][3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Suboptimal pH: Reaction is too slow at neutral pH without sufficient catalysis or too acidic, leading to nucleophile protonation.Adjust pH to the optimal range of 4.5-7. Check the pH of your buffer after adding all reagents. For reactions at neutral pH, ensure catalyst concentration is sufficient.[2][4]
Inefficient Catalyst Concentration: Aniline concentration is too low to effectively catalyze the reaction.Increase aniline concentration, typically within the 10-100 mM range.[2] Consider switching to a more efficient catalyst like m-phenylenediamine (mPDA).[6][9]
Degraded Reagents: The aminooxy- or carbonyl-functionalized molecules may have degraded during storage.Verify the integrity of your starting materials using an appropriate analytical method (e.g., NMR, Mass Spectrometry). Store reactive precursors properly.[1][10]
Low Reactant Concentration: Reaction kinetics are slow when reactant concentrations are in the low micromolar range.Increase the concentration of one or both reactants if possible. Allow for longer reaction times.[4][5]
Slow or Incomplete Reaction Reaction Temperature is Too Low: Reaction kinetics are dependent on temperature.Increase the reaction temperature. Some protocols use temperatures as high as 75°C to achieve complete ligation in minutes, particularly in organic solvents like DMF.[1][3]
Poor Reactant Solubility: One or more reactants may not be fully soluble in the chosen solvent system.Modify the aqueous buffer with a co-solvent (e.g., DMSO, DMF) to improve solubility. Ensure all components are fully dissolved before monitoring the reaction.
Ketone Instead of Aldehyde: Ketones are inherently less reactive electrophiles than aldehydes, leading to significantly slower reaction rates.[8]Increase catalyst concentration and/or reaction time substantially. If possible, redesign the substrate to incorporate a more reactive aldehyde.[6][9]
Formation of Side Products (e.g., Dimers) Bifunctional Catalyst: Use of catalysts with more than one nucleophilic group (e.g., p-phenylenediamine) can lead to cross-linking.Replace the bifunctional catalyst with aniline, which has a single amine group, to prevent dimerization.[1][3]
Instability of Reactants/Products: The biomolecule may not be stable under the reaction conditions (e.g., acidic pH, elevated temperature).Screen different pH values and temperatures to find a milder condition. Ensure the stability of your specific biomolecules under the chosen conditions.[4]
Poor Reproducibility Inconsistent Reagent Preparation: Small variations in buffer pH or reagent concentrations can significantly impact reaction rates.Prepare fresh buffers and stock solutions for each set of experiments. Calibrate your pH meter regularly. Use precise pipetting techniques.
Atmospheric Oxidation: Aniline and its derivatives can be susceptible to oxidation.Use high-purity aniline and consider degassing buffers, especially for sensitive applications.

Quantitative Data Summary

The following table summarizes typical experimental parameters for aniline-catalyzed oxime ligation. Note that optimal conditions are highly substrate-dependent.

ParameterConcentration / ValuepHTypical ReactantsNotes
Aniline (Catalyst) 10 - 100 mM4.5 - 7.3Peptides, Proteins, Small Molecules100 mM is near the solubility limit in aqueous buffer.[6] Rate increases of up to 400-fold have been observed at 100 mM and pH 4.5.[2]
m-Phenylenediamine (mPDA) 50 - 750 mM7.0 - 7.3Peptides, ProteinsOffers significantly higher rate acceleration than aniline, partly due to better aqueous solubility allowing for higher concentrations.[6][8]
p-Phenylenediamine (pPDA) ~10 mM4.0 - 7.0Peptides, GlycoconjugatesMore efficient than aniline across the pH range of 4-7.[4][5][7] Can cause dimerization.[1]
Reactants (Aminooxy & Carbonyl) µM to low mM4.5 - 7.3Peptides, Proteins, Glycoconjugates, PEGReaction kinetics are driven by reactant concentrations.[1]

Visualized Workflows and Mechanisms

OximeLigationMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle R1_CO_R2 Aldehyde/Ketone (R-C(O)-R') Schiff_Base Schiff Base Intermediate (R-C(=N-Ph)-R') R1_CO_R2->Schiff_Base + Aniline - H2O R_ONH2 Aminooxy (R''-ONH2) Tetrahedral_Int Tetrahedral Intermediate Aniline Aniline Schiff_Base->Tetrahedral_Int + R''-ONH2 Oxime Oxime Product (R-C(=N-OR'')-R') Tetrahedral_Int->Oxime - Aniline caption Mechanism of Aniline-Catalyzed Oxime Ligation.

Caption: Mechanism of Aniline-Catalyzed Oxime Ligation.

TroubleshootingWorkflow Start Start: Low Product Yield Check_pH Is pH optimal? (4.5-7.0) Start->Check_pH Adjust_pH Adjust pH of Buffer Check_pH->Adjust_pH No Check_Conc Is Catalyst Conc. Sufficient? (≥10 mM) Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Increase Aniline Conc. or Switch to mPDA Check_Conc->Increase_Conc No Check_Reagents Verify Reagent Integrity (MS, NMR) Check_Conc->Check_Reagents Yes Increase_Conc->Check_Reagents Resynthesize Use Fresh or Resynthesized Reagents Check_Reagents->Resynthesize No Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Reagents->Increase_Time_Temp Yes Resynthesize->Increase_Time_Temp Success Success: Yield Improved Increase_Time_Temp->Success caption Troubleshooting Workflow for Low Oxime Ligation Yield.

Caption: Troubleshooting Workflow for Low Oxime Ligation Yield.

Experimental Protocols

General Protocol for Aniline-Catalyzed Protein-Small Molecule Ligation

This protocol provides a general starting point. Concentrations and reaction times should be optimized for each specific system.

1. Materials and Reagents:

  • Carbonyl-functionalized protein (e.g., containing a p-formylphenylalanine or a ketone).

  • Aminooxy-functionalized small molecule (e.g., aminooxy-biotin, aminooxy-fluorophore).

  • Aniline (high purity).

  • Reaction Buffer: 100 mM Phosphate buffer or similar, pH adjusted as required (e.g., 6.5-7.0 for many proteins, or 4.5-5.0 for more robust systems).

  • Co-solvent (if needed): DMSO or DMF.

  • Quenching reagent (optional): e.g., acetone or a high concentration of an aminooxy-scavenging aldehyde.

  • Analytical tools: SDS-PAGE, LC-MS, HPLC.

2. Reagent Preparation:

  • Protein Stock Solution: Prepare a concentrated stock of the carbonyl-functionalized protein in the reaction buffer. Determine the precise concentration using a method like BCA or absorbance at 280 nm.

  • Small Molecule Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the aminooxy-functionalized small molecule, typically in DMSO or DMF to ensure solubility.

  • Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in DMSO or DMF.

    • Safety Note: Aniline is toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

3. Reaction Setup:

  • In a microcentrifuge tube, add the reaction buffer.

  • Add the protein stock solution to achieve the desired final concentration (e.g., 10-50 µM).

  • Add the aniline catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM). Mix gently by pipetting.

  • Initiate the reaction by adding the aminooxy-small molecule stock solution to achieve the desired final concentration (e.g., 5-20 fold molar excess over the protein).

  • The final concentration of any organic co-solvent (DMSO/DMF) should be kept as low as possible (typically <10% v/v) to maintain protein stability.

  • Incubate the reaction at a set temperature (e.g., room temperature or 37°C) with gentle agitation.

4. Reaction Monitoring and Analysis:

  • At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot of the reaction mixture.

  • If desired, quench the reaction by adding an excess of a quenching reagent.

  • Analyze the aliquots by SDS-PAGE to visualize the formation of the higher molecular weight conjugate.

  • For more precise quantification and verification, analyze the samples by LC-MS to confirm the mass of the conjugated protein.

5. Purification:

  • Once the reaction has reached the desired level of completion, the conjugated protein can be purified from excess small molecule and catalyst using methods such as size-exclusion chromatography (SEC), dialysis, or affinity purification if a tag is present.

References

Impact of reactant concentration on oxime ligation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxime ligation. The focus is on understanding and optimizing reaction kinetics, with a specific emphasis on the impact of reactant concentrations.

Frequently Asked Questions (FAQs)

Q1: My oxime ligation is too slow. What is the most likely cause related to reactant concentration?

A1: Slow reaction kinetics in oxime ligation are frequently linked to suboptimal reactant concentrations. The reaction rate is dependent on the concentration of both the aminooxy and the carbonyl (aldehyde or ketone) compound.[1][2] Low concentrations of either reactant will lead to a slower reaction. For bioconjugation applications where reactant concentrations are often in the micromolar range, the reaction can take several hours to reach completion.[1][2]

Troubleshooting Steps:

  • Increase Reactant Concentration: If solubility allows, increasing the concentration of one or both reactants is the most direct way to accelerate the reaction.

  • Optimize Stoichiometry: While a 1:1 molar ratio is common, using a slight excess of one reactant (e.g., 1.2 to 1.5 equivalents of the less expensive or more soluble component) can drive the reaction to completion more quickly.

  • Consider a Catalyst: If you are not already using a catalyst, adding one can significantly increase the reaction rate, especially at neutral pH.[3][4][5]

Q2: What is the role of a catalyst in oxime ligation and how does its concentration impact the kinetics?

A2: Catalysts, most commonly aniline (B41778) and its derivatives, significantly accelerate oxime ligation, particularly at or near neutral pH where the uncatalyzed reaction is slow.[3][4][6] The catalyst functions by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more susceptible to nucleophilic attack by the aminooxy species.[6][7]

The reaction rate is typically first-order with respect to the catalyst concentration.[4] Therefore, increasing the catalyst concentration will proportionally increase the observed reaction rate. However, the solubility of the catalyst can be a limiting factor. For instance, aniline's solubility is limited to approximately 100 mM under typical aqueous conditions.[4] More soluble catalysts, like m-phenylenediamine (B132917) (mPDA), can be used at higher concentrations, leading to greater rate enhancements.[4][5]

Q3: How do aldehydes and ketones compare in terms of reaction kinetics with respect to concentration?

A3: Aldehydes are inherently more reactive than ketones in oxime ligation.[4] Consequently, reactions with aldehydes proceed significantly faster than with ketones under the same concentration conditions. The second-order rate constants for aldehyde reactions can be orders of magnitude higher than for ketones.[4] To achieve comparable reaction times with ketones, higher concentrations of the reactants and/or catalyst are often necessary.[4][5]

Q4: Can solvent choice affect the impact of reactant concentration on kinetics?

A4: Yes, the solvent system can influence the effective concentration of reactants and thus the reaction kinetics. Poor solubility of reactants in a given solvent will lead to a lower effective concentration and a slower reaction rate.[1][2] For applications requiring rapid kinetics, such as radiolabeling, moving from purely aqueous media to co-solvent systems (e.g., with DMF, ACN, or EtOH) can improve reactant solubility and accelerate the ligation.[1][2]

Troubleshooting Guide

Issue: Low or no product yield despite long reaction times.

Potential Cause Troubleshooting Suggestion
Reactant concentrations are too low. Increase the concentration of the limiting reagent if possible. For very dilute samples, consider a pre-concentration step.
Suboptimal pH for the given concentrations. The optimal pH for uncatalyzed oxime ligation is around 4.5.[3] If the reaction must be performed at neutral pH, the use of a catalyst is highly recommended.
Inadequate catalyst concentration. If using a catalyst, ensure its concentration is sufficient. For aniline, concentrations of 10-100 mM are common.[1][3] For mPDA, concentrations up to 750 mM have been shown to be effective.[4]
Reactant degradation. Confirm the stability of your aminooxy and carbonyl compounds under the reaction conditions. The aminooxy group can be unstable during certain peptide synthesis and purification steps.[1]

Quantitative Data Summary

The following tables summarize kinetic data from literature to illustrate the impact of reactant and catalyst concentrations on oxime ligation.

Table 1: Comparison of Second-Order Rate Constants (kobs) for Aldehydes vs. Ketones

Carbonyl CompoundCatalyst (Concentration)kobs (M-1s-1)Reference
Citral (aldehyde)Aniline (50 mM)48.6[4]
2-Pentanone (ketone)Aniline (100 mM)0.082[4]

Table 2: Effect of Catalyst and its Concentration on Oxime Ligation with an Aldehyde-Functionalized Protein

CatalystCatalyst Concentration (mM)Reactant Concentrations% Ligation in 90 secondsReference
Aniline10010 µM protein, 50 µM aminooxy-dansyl< 7%[4]
m-Phenylenediamine (mPDA)75010 µM protein, 50 µM aminooxy-dansyl~100%[4]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is a general guideline for a typical bioconjugation reaction.

  • Reactant Preparation: Prepare stock solutions of the aminooxy-functionalized molecule and the carbonyl-containing molecule in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.3).

  • Catalyst Preparation: Prepare a stock solution of aniline in the same buffer. Note that the solubility limit of aniline is around 100 mM.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the carbonyl-containing molecule (e.g., to a final concentration of 10-100 µM) and the aminooxy-functionalized molecule (e.g., to a final concentration of 50-500 µM).

    • Initiate the reaction by adding the aniline catalyst to the desired final concentration (e.g., 10-100 mM).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC, LC-MS, or fluorescence spectroscopy if one of the reactants is fluorescently labeled.[4]

Protocol 2: Rapid Oxime Ligation for Time-Sensitive Applications

This protocol is adapted for situations requiring very fast ligation, such as radiolabeling with short-lived isotopes.[1][2]

  • Solvent System: Use an anhydrous solvent like DMF to maximize reactant solubility.[1]

  • Reactant Preparation: Dissolve the aminooxy-containing peptide/protein to a high concentration (e.g., 20 mM) in the chosen anhydrous solvent. Prepare a concentrated solution of the carbonyl compound.

  • Catalyst: Use a highly soluble and efficient catalyst like p-phenylenediamine (B122844) (pPDA).[1]

  • Reaction Conditions:

    • Pre-heat the solution of the aminooxy compound.

    • Add the carbonyl compound and the catalyst (e.g., pPDA).

    • Maintain a higher temperature (e.g., 75°C) to accelerate the reaction.[1]

  • Reaction Time: The reaction should proceed to completion within minutes under these conditions.[1][7]

  • Quenching and Purification: Quench the reaction if necessary and proceed immediately to purification (e.g., by HPLC).

Visualizations

OximeLigationMechanism Carbonyl Carbonyl (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (More Reactive) Carbonyl->SchiffBase + Catalyst Aminooxy Aminooxy Compound Tetrahedral Tetrahedral Intermediate Catalyst Aniline Catalyst SchiffBase->Tetrahedral + Aminooxy Oxime Oxime Product Tetrahedral->Oxime - H₂O - Catalyst Water H₂O

Caption: Aniline-catalyzed oxime ligation mechanism.

TroubleshootingWorkflow Start Slow Oxime Ligation CheckConc Are reactant concentrations optimal? Start->CheckConc CheckCatalyst Is a catalyst being used (especially at neutral pH)? CheckConc->CheckCatalyst Yes IncreaseConc Increase reactant concentrations CheckConc->IncreaseConc No CheckCatalystConc Is catalyst concentration sufficient? CheckCatalyst->CheckCatalystConc Yes AddCatalyst Add Aniline or derivative (e.g., mPDA) CheckCatalyst->AddCatalyst No CheckSolubility Are reactants soluble in the chosen solvent? CheckCatalystConc->CheckSolubility Yes IncreaseCatalyst Increase catalyst concentration or switch to a more soluble one CheckCatalystConc->IncreaseCatalyst No ChangeSolvent Use a co-solvent (e.g., DMF, ACN) CheckSolubility->ChangeSolvent No

Caption: Troubleshooting workflow for slow oxime ligation.

References

Technical Support Center: Glycoprotein Labeling via Periodate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing periodate (B1199274) oxidation to label glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind labeling glycoproteins using periodate oxidation?

Periodate oxidation is a chemical method used to selectively introduce aldehyde groups onto carbohydrate moieties of glycoproteins. The most common target is the cis-diol group within the exocyclic side chain of sialic acids. Mild oxidation with sodium periodate (NaIO₄) cleaves the bond between adjacent hydroxyl groups, converting them into reactive aldehydes. These aldehydes can then be covalently coupled to labels containing hydrazide or aminooxy functional groups to form stable hydrazone or oxime bonds, respectively.[1]

Q2: What are the primary side products I should be aware of during periodate oxidation of my glycoprotein (B1211001) sample?

Several side reactions can occur, potentially impacting your experimental outcome. The most common side products and unintended modifications include:

  • Oxidation of Amino Acids: Certain amino acid residues in the protein backbone are susceptible to oxidation by periodate, particularly at alkaline pH. These include cysteine, methionine, tryptophan, tyrosine, histidine, serine, and threonine.[2]

  • Iodination of Tyrosine: Tyrosine residues can become iodinated, leading to a characteristic mass shift. This has been observed during solid-phase extraction of N-linked glycopeptides following periodate oxidation.[3]

  • Over-oxidation of Sialic Acids: Stronger oxidation conditions can lead to the formation of C7 and C8 analogs of N-acetylneuraminic acid (NAN).[4]

  • Oxidation of Other Sugar Residues: While mild conditions favor sialic acid oxidation, higher concentrations of periodate (>10 mM) can also oxidize other sugar residues with cis-diols, such as galactose and mannose.[1]

  • Side products from quenching agents: The use of ethylene (B1197577) glycol to quench the periodate reaction can lead to the formation of formaldehyde, which can then be incorporated into the structure of the carbohydrate.[5]

Q3: How can I minimize the formation of side products?

Minimizing side products is crucial for specific and efficient labeling. Key strategies include:

  • Control Reaction pH: Perform the oxidation at a slightly acidic to neutral pH (pH 5.5-7.4) to reduce the rate of amino acid oxidation, which is more rapid at alkaline pH.[2][6]

  • Use Mild Oxidation Conditions: For selective labeling of sialic acids, use low concentrations of sodium periodate (e.g., 1 mM) and low temperatures (e.g., 4°C or on ice) for a short duration (e.g., 15-30 minutes).[1][7]

  • Optimize Reaction Time: Limit the oxidation time to the minimum required for sufficient aldehyde generation to reduce the extent of side reactions like tyrosine iodination.[3][8]

  • Choose an Appropriate Quenching Strategy: Instead of ethylene glycol, consider simple washing protocols or quenching with sodium thiosulfate (B1220275) to avoid potential side reactions from the quenching agent itself.[5][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling 1. Inefficient Oxidation: Incorrect pH, low periodate concentration, or insufficient incubation time. 2. Inactive Periodate: Sodium periodate solution has degraded. 3. Presence of Interfering Substances: Buffers containing Tris or glycine (B1666218) can interfere with the oxidation and subsequent labeling steps. 4. Glycoprotein lacks accessible sialic acids or other oxidizable sugars. 1. Optimize Oxidation: Ensure the pH of the oxidation buffer is between 5.5 and 7.4.[6][10] Titrate the sodium periodate concentration (start with 1 mM for sialic acids) and incubation time. 2. Use Fresh Periodate: Always prepare fresh sodium periodate solution for each experiment. 3. Buffer Exchange: Perform a thorough buffer exchange of the glycoprotein into a compatible buffer (e.g., PBS or acetate (B1210297) buffer) before oxidation. 4. Confirm Glycosylation: Verify the presence of accessible glycans on your protein of interest.
High Background/Non-specific Labeling 1. Over-oxidation: Periodate concentration is too high or incubation time is too long, leading to the oxidation of other sugars or amino acids. 2. Excess Label: The concentration of the labeling reagent (hydrazide or aminooxy compound) is too high. 3. Inadequate Quenching: Residual periodate continues to react, leading to non-specific modifications.1. Reduce Oxidant: Decrease the sodium periodate concentration and/or shorten the incubation time.[1] 2. Titrate Label: Reduce the molar excess of the labeling reagent. 3. Ensure Complete Quenching: Add a sufficient amount of quenching agent (e.g., sodium thiosulfate) or perform thorough purification to remove unreacted periodate.[5]
Loss of Protein Function/Activity 1. Oxidation of Critical Amino Acids: Amino acids essential for the protein's activity (e.g., in the active site) may have been oxidized.[2] 2. Protein Aggregation: High concentrations of labeling reagents or harsh reaction conditions can lead to protein precipitation.1. Use Milder Conditions: Employ lower concentrations of periodate and shorter reaction times at low temperatures.[7][11] 2. Site-Specific Labeling: Confirm that the labeling is specific to the glycan by comparing the activity to a randomly labeled version of the protein. 3. Optimize Labeling Conditions: Reduce the molar ratio of the label to the protein and perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Quantitative Data on Side Products

Side Product/ReactionConditionsExtent of Side ReactionReference(s)
Iodination of Tyrosine Oxidation for 1 hourThe signal intensity of the iodinated peptide was approximately one-tenth of the corresponding unmodified peptide.[3]
Oxidation of Amino Acids Varies with pHRates of oxidation are generally faster at alkaline pH. Serine, threonine, cysteine, cystine, methionine, proline, hydroxyproline, tryptophan, tyrosine, and histidine are rapidly and extensively oxidized.[2]
Over-oxidation of N-acetylneuraminic acid (NAN) Mild OxidationExtensive transformation of NAN to its C8 and C7 analogues.[4]

Experimental Protocols

Protocol 1: Selective Oxidation of Sialic Acids and Aniline-Catalyzed Oxime Ligation (PAL)

This protocol is adapted for labeling glycoproteins on living cells but can be modified for purified glycoproteins in solution.

Materials:

  • Glycoprotein sample in a compatible buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Aminooxy-biotin (or other aminooxy-functionalized label)

  • Aniline (B41778)

  • Quenching solution (e.g., 100 mM sodium thiosulfate or ethylene glycol)

  • Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

Procedure:

  • Preparation: Prepare a fresh 100 mM stock solution of NaIO₄ in dH₂O.

  • Oxidation:

    • For live cells: Incubate cells with 1 mM NaIO₄ at 4°C for 30 minutes in the dark.[7][10]

    • For purified antibody: To your antibody solution, add 1/10 volume of 10X reaction buffer and 1/10 volume of the 100 mM NaIO₄ stock solution (final NaIO₄ concentration of 10 mM). Incubate for 30 minutes on ice.[12]

  • Quenching: Add a quenching agent to a final concentration of 100 mM (e.g., ethylene glycol) to stop the reaction.[12] Alternatively, purify the sample to remove excess periodate.

  • Labeling (Aniline-Catalyzed Oxime Ligation):

    • Add the aminooxy-functionalized label (e.g., 100 µM aminooxy-biotin).

    • Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate at 4°C for 90 minutes or at room temperature for 2 hours, protected from light.[10][12]

  • Purification: Purify the labeled glycoprotein to remove excess labeling reagents using methods such as dialysis, size-exclusion chromatography, or ultrafiltration.

Visualizations

Periodate Oxidation of Sialic Acid

Caption: Chemical conversion of sialic acid to a reactive aldehyde.

Experimental Workflow for Glycoprotein Labeling

G A Glycoprotein Sample B Periodate Oxidation (e.g., 1mM NaIO₄, 4°C, 30 min) A->B C Quench Reaction (e.g., Sodium Thiosulfate) B->C D Labeling Reaction (Aminooxy/Hydrazide Label + Aniline) C->D E Purification (Remove excess label) D->E F Labeled Glycoprotein E->F

Caption: Step-by-step workflow for glycoprotein labeling.

Troubleshooting Logic for Low Labeling Efficiency

G Start Low Labeling Efficiency Q1 Check Oxidation Conditions (pH, [NaIO₄], time, temp) Start->Q1 A1_Yes Conditions Optimal Q1->A1_Yes Yes A1_No Optimize Conditions: - pH 5.5-7.4 - Fresh 1mM NaIO₄ - 4°C, 30 min Q1->A1_No No Q2 Interfering Substances Present? (e.g., Tris, Glycine) A1_Yes->Q2 A2_Yes Buffer Exchange Protein (e.g., into PBS) A2_No Check Glycosylation Status

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Conjugating Aminooxy-PEG1-amine to Disulfide-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when conjugating Aminooxy-PEG1-amine to disulfide-rich peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when conjugating this compound to peptides with multiple disulfide bonds?

The main challenges stem from the inherent chemical properties of both the peptide and the linker:

  • Disulfide Bond Integrity: Disulfide bonds are crucial for the peptide's tertiary structure and biological activity. Many conjugation strategies require the reduction of these bonds to free up cysteine residues for ligation, which can lead to misfolding, aggregation, and loss of function.[1][2]

  • Oxime Ligation Incompatibility with Oxidative Folding: The aminooxy group is highly reactive and generally not compatible with the oxidative conditions required to form disulfide bonds.[3][4][5] This necessitates a carefully planned strategy for introducing the aminooxy moiety.

  • Bifunctional Nature of the Linker: this compound has two reactive groups: an aminooxy group that reacts with aldehydes or ketones, and a primary amine that can react with activated esters or carboxylic acids.[6][7] This bifunctionality can lead to unintended side reactions or polymerization if not properly controlled.

  • Steric Hindrance: The PEG chain can physically block the reactive sites on the peptide, leading to low conjugation efficiency.[8] This steric bulk can also interfere with the peptide's biological activity after conjugation.

  • Low Yield and Purity: Achieving a high yield of a homogeneously conjugated product can be difficult due to side reactions, incomplete reactions, and challenges in purification.[1][9]

Q2: My peptide needs to be folded to be active. How can I perform an oxime ligation with this compound without disrupting the disulfide bonds?

This is a critical issue. Direct conjugation of a free aminooxy linker to a peptide before oxidative folding is often unsuccessful because the aminooxy group is not stable under folding conditions.[4][5] The recommended strategy involves using a protected form of the aminooxy group.

An orthogonal protection strategy is key.[2] This involves protecting the aminooxy group with a protecting group (e.g., Boc or Fmoc) that is stable during peptide synthesis and oxidative folding.[4][5] Once the disulfide bonds are correctly formed, the protecting group can be selectively removed to reveal the aminooxy group for conjugation.

Q3: I am observing significant aggregation of my peptide during the conjugation reaction. What could be the cause and how can I prevent it?

Aggregation is a common problem when working with peptides, especially after the reduction of stabilizing disulfide bonds.[1]

  • Cause: The reduction of disulfide bonds can expose hydrophobic regions of the peptide, leading to intermolecular aggregation. The conjugation process itself, especially if it involves changes in pH or the addition of organic solvents, can also promote aggregation.

  • Prevention:

    • Optimize Reaction Conditions: Adjust the pH, temperature, and peptide concentration. Lowering the temperature (e.g., reacting at 4°C) can sometimes reduce aggregation.[1]

    • Use Aggregation Inhibitors: Additives such as arginine or glycerol (B35011) can help to prevent peptide aggregation.

    • Control the Degree of PEGylation: A high density of PEG chains can sometimes lead to aggregation. Optimizing the molar ratio of the PEG linker to the peptide is crucial.[1]

Q4: How do I control which end of the this compound linker reacts with my peptide?

Controlling the regioselectivity of a bifunctional linker is essential. The strategy depends on the functional groups available on your peptide.

  • Scenario 1: Peptide with an Aldehyde/Ketone Group: If your peptide has a specific aldehyde or ketone group (which can be introduced chemically or enzymatically), the aminooxy end of the linker will react preferentially under mild acidic to neutral pH conditions (pH 4.5-7.0) to form a stable oxime bond.[7][10] The amine end of the linker will remain available for further modification if desired.

  • Scenario 2: Peptide with a Carboxylic Acid Group: If you want to target a specific carboxylic acid on your peptide (e.g., at the C-terminus or on an aspartic/glutamic acid side chain), you would first activate the carboxylic acid (e.g., with EDC/NHS) and then react it with the amine end of the this compound.[11] In this case, the aminooxy group should be protected to prevent side reactions.

An orthogonal protection strategy is highly recommended when using bifunctional linkers to ensure chemoselectivity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Peptide: Disulfide bonds are not reduced, or free thiols have re-oxidized.- Ensure complete reduction of disulfide bonds using a sufficient excess of a reducing agent like TCEP. - Remove the reducing agent thoroughly before adding the conjugation reagent. - Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Degraded this compound: The aminooxy group is sensitive and can degrade over time.- Use fresh or properly stored (at -20°C with desiccant) this compound. - Allow the reagent to warm to room temperature before opening to prevent condensation.[1]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris) that compete with the peptide for reaction.- Use an amine-free buffer such as PBS or MES.[1]
Suboptimal pH: The pH of the reaction is not optimal for the specific ligation chemistry.- For oxime ligation, maintain a pH between 4.5 and 7.0. - For amide coupling (to the amine end), the activation step is often more efficient at a slightly acidic pH, while the coupling to the amine is better at a pH of 7-8.
Heterogeneous Product (Multiple PEGylated Species) Non-specific Binding: The linker is reacting with multiple sites on the peptide.- If targeting a specific cysteine, ensure all other cysteines are involved in disulfide bonds or are otherwise protected. - For oxime ligation, ensure there is only one accessible aldehyde or ketone group on the peptide. - Optimize the molar ratio of the linker to the peptide to favor mono-PEGylation.[1]
Disulfide Scrambling: Reduced disulfide bonds are reforming incorrectly.- Perform the conjugation promptly after reduction. - Consider using a disulfide-bridging PEG reagent if site-specific re-bridging is desired.
Loss of Peptide's Biological Activity Steric Hindrance: The attached PEG chain is blocking the active site of the peptide.- Try using a shorter PEG linker. - If possible, change the conjugation site to a region of the peptide that is distal to the active site.
Peptide Denaturation: The peptide has misfolded during the reduction or conjugation steps.- Use mild reducing conditions. - Optimize buffer conditions (pH, ionic strength) to maintain peptide stability. - Characterize the secondary structure of the conjugated peptide (e.g., using circular dichroism) to confirm its conformation.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Desalting

This protocol describes the reduction of disulfide bonds in a peptide to make cysteine residues available for conjugation.

  • Dissolve the Peptide: Dissolve the disulfide-rich peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Add Reducing Agent: Add a 10- to 50-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is stable and does not contain a thiol group that could interfere with subsequent thiol-specific conjugations.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Remove Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a degassed, amine-free buffer (e.g., PBS, pH 7.2).

  • Collect Peptide: Collect the fractions containing the reduced peptide. The peptide is now ready for conjugation.

Protocol 2: Two-Step Oxime Ligation using a Protected this compound

This protocol outlines a strategy for conjugating a peptide after its disulfide bonds have been formed.

  • Peptide Synthesis and Folding: Synthesize the peptide with a protected aminooxy group (e.g., Boc-aminooxy) incorporated at the desired position. Perform oxidative folding to form the correct disulfide bonds.

  • Deprotection: Remove the Boc protecting group under mild acidic conditions to reveal the free aminooxy group.

  • Preparation of Aldehyde/Ketone Peptide: If the target peptide does not have a native aldehyde or ketone, one can be introduced. For example, the N-terminal serine or threonine can be oxidized with sodium periodate (B1199274) to generate an aldehyde.

  • Conjugation Reaction:

    • Dissolve the folded, deprotected aminooxy-peptide and the aldehyde/ketone-containing target molecule in a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0).

    • Add the two components at a desired molar ratio (e.g., 1.2:1 excess of the aminooxy-peptide).

    • Aniline can be added as a catalyst to a final concentration of 10-20 mM to accelerate the reaction.[4]

    • Incubate the reaction at room temperature for 2-16 hours.

  • Purification: Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]

Quantitative Data Summary

The following tables provide typical reaction conditions and expected outcomes for the key steps in the conjugation process. These are starting points and may require optimization for your specific peptide.

Table 1: Disulfide Bond Reduction Conditions

ParameterConditionNotes
Reducing Agent TCEPPreferred for its stability and lack of free thiols.
Molar Excess of TCEP 10-50 foldHigher excess may be needed for sterically hindered disulfides.
pH 7.0 - 7.5Optimal for TCEP activity.
Temperature Room Temperature
Incubation Time 1-2 hoursMonitor reaction completion by Ellman's test or MS.
Expected Outcome >95% reduction of disulfide bonds

Table 2: Oxime Ligation Conditions

ParameterConditionNotes
pH 4.5 - 7.0Slower at higher pH, but more stable oxime bond formation.
Catalyst (optional) Aniline (10-20 mM)Can significantly increase the reaction rate.[4]
Temperature Room Temperature
Reaction Time 2-16 hoursCan be completed in as little as 5 minutes under optimized conditions.[4][5]
Molar Ratio (Aminooxy:Aldehyde) 1.2:1 to 5:1A slight excess of the aminooxy compound is often used.
Expected Yield 70-95%Highly dependent on the peptide and reaction conditions.

Visualizations

Experimental Workflow for Conjugation

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Disulfide-Rich Peptide reduction Disulfide Reduction (e.g., TCEP) start->reduction 1 desalting Desalting (Remove TCEP) reduction->desalting 2 reduced_peptide Reduced Peptide desalting->reduced_peptide 3 linker This compound (with aldehyde on peptide) conjugation_reaction Oxime Ligation (pH 4.5-7.0) linker->conjugation_reaction 4 quench Quench Reaction (optional) conjugation_reaction->quench 5 purification Purification (e.g., HPLC) quench->purification 6 conjugated_peptide Conjugated Peptide analysis Characterization (MS, HPLC) purification->analysis 7 final_product Final Product analysis->final_product 8 oxime_ligation peptide_aldehyde Peptide-CHO (Aldehyde) intermediate Schiff Base Intermediate peptide_aldehyde->intermediate peg_aminooxy H2N-O-PEG-NH2 (this compound) peg_aminooxy->intermediate oxime_product Peptide-CH=N-O-PEG-NH2 (Oxime Conjugate) intermediate->oxime_product Dehydration water H2O intermediate->water catalyst Aniline Catalyst (optional) catalyst->intermediate Accelerates

References

Minimizing protein precipitation during oxime ligation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize protein precipitation during oxime ligation experiments, a common and powerful bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is oxime ligation and why is it used in bioconjugation?

Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond from the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone).[1] This method is highly valued in drug development and research for several reasons:

  • Mild Reaction Conditions: The reaction can be performed under aqueous conditions, often without high temperatures that could denature the protein.[1][2][3]

  • High Chemoselectivity: The reacting groups are highly specific for each other, preventing unwanted side reactions with other functional groups on the protein.[1][3]

  • Stable Bond: The resulting oxime bond is very stable under typical physiological conditions.[1][2][3]

  • Catalyst-Free Options: Unlike some other ligation chemistries, it does not strictly require metal catalysts, which can interfere with protein function or require complex removal steps.[1][3]

These features make it a reliable and versatile technique for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other protein modifications.[3][4][5][6]

Q2: What are the primary causes of protein precipitation during oxime ligation?

Protein precipitation during this process typically arises from a mismatch between the optimal reaction conditions and the conditions required for protein stability.

  • Reaction pH vs. Protein pI: Oxime ligation is often most efficient at an acidic pH of approximately 4.5.[7][8] However, if this pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, drastically reducing its solubility and leading to aggregation.[9]

  • High Protein Concentration: While higher concentrations can increase reaction kinetics, they also significantly raise the risk of intermolecular aggregation.[9][10]

  • Suboptimal Buffer Conditions: Incorrect ionic strength or the absence of stabilizing agents in the reaction buffer can compromise protein stability.[9]

  • Oxidative Stress: For proteins containing cysteine residues, oxidative conditions can lead to the formation of incorrect intermolecular disulfide bonds, causing aggregation.[9]

  • Reagent Effects: The addition of the carbonyl or aminooxy reagent, or co-solvents like DMSO, can sometimes destabilize the protein.[2]

Q3: How do I choose the right pH for my experiment to balance reaction speed and protein stability?

Finding the optimal pH is a critical balancing act. While the reaction rate is typically fastest around pH 4-5, protein stability must be the priority.[3][8]

  • Determine Your Protein's pI: First, calculate the theoretical isoelectric point (pI) of your protein.

  • Select a Buffer pH Away from the pI: As a rule of thumb, the buffer pH should be at least one unit above or below the protein's pI to ensure it carries a net charge and remains soluble.[9]

  • Start Near Neutral and Optimize: Begin with a buffer pH where your protein is known to be stable (e.g., pH 6.0-7.5). If the reaction is too slow, you can gradually lower the pH in small increments (e.g., 0.5 units).

  • Use a Catalyst: To accelerate the reaction at a milder, more protein-friendly pH, consider adding a catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine).[1][3][11] Catalysts can significantly improve reaction kinetics, reducing the need to use a low pH.[1][11]

Process Diagrams

cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde/Ketone) Conjugate Protein-CH=N-O-Payload (Stable Oxime Conjugate) Protein_Aldehyde->Conjugate Aminooxy Payload-ONH₂ (Aminooxy) Aminooxy->Conjugate

Caption: Chemical principle of oxime ligation for bioconjugation.

Start Precipitation Observed During Ligation? Check_pH 1. Check pH Is reaction pH near protein's pI? Start->Check_pH Adjust_pH Adjust pH ≥1 unit away from pI Check_pH->Adjust_pH Yes Check_Conc 2. Check Concentration Is it > 5 mg/mL? Check_pH->Check_Conc No Adjust_pH->Check_Conc Reduce_Conc Reduce protein concentration to 1-5 mg/mL Check_Conc->Reduce_Conc Yes Check_Buffer 3. Review Buffer Lacking stabilizers? Check_Conc->Check_Buffer No Reduce_Conc->Check_Buffer Add_Stabilizers Add stabilizers (See Table 1) Check_Buffer->Add_Stabilizers Yes Success Problem Solved Check_Buffer->Success No Add_Stabilizers->Success

Caption: Troubleshooting workflow for protein precipitation issues.

Troubleshooting Guide

Problem: My protein precipitates immediately after I add the ligation reagents.

This is a common issue related to buffer conditions and concentration. Follow these steps to diagnose and solve the problem.

StepParameter to CheckRecommended Action & Rationale
1 pH vs. Isoelectric Point (pI) Action: Ensure the reaction buffer pH is at least 1 unit away from your protein's pI.[9] Rationale: Proteins are least soluble at their pI. Shifting the pH ensures the protein maintains a net surface charge, promoting repulsion between molecules and increasing solubility.[9]
2 Protein Concentration Action: If your protein concentration is high, dilute it to a working range of 1-5 mg/mL.[10] Rationale: High concentrations increase the frequency of intermolecular collisions, which can lead to the formation of insoluble aggregates.[9][10]
3 Buffer Composition Action: Ensure your buffer has adequate ionic strength (e.g., 50-200 mM NaCl).[10][12] Consider adding known protein-stabilizing excipients. Rationale: Salts can shield electrostatic interactions that may lead to aggregation.[10] Specialized additives directly improve protein solubility (see Table 1 below).
4 Reducing Agents Action: If your protein has surface-exposed cysteines, add a reducing agent like DTT (1-5 mM) or TCEP (1-5 mM).[9][10] Rationale: This prevents the formation of non-native intermolecular disulfide bonds, a common cause of aggregation.[9][]
Problem: My reaction is very slow or incomplete at a pH where my protein is stable.

If you've optimized for stability but sacrificed reaction speed, you can enhance the kinetics without compromising your protein.

StepParameter to CheckRecommended Action & Rationale
1 Catalyst Action: Add a nucleophilic catalyst, such as 10-100 mM aniline, to the reaction mixture.[1][7] Rationale: Aniline and its derivatives accelerate the rate-limiting dehydration step in oxime bond formation, significantly speeding up the reaction even at a neutral or near-neutral pH.[1][3][11]
2 Temperature Action: If your protein is thermally stable, consider increasing the incubation temperature from 4°C to room temperature (20-25°C) or 37°C.[7] Rationale: Higher temperatures generally increase reaction rates. However, this must be carefully balanced with the thermal stability of your specific protein.
3 Reagent Stoichiometry Action: Increase the molar excess of the small molecule (aminooxy- or carbonyl-functionalized payload) relative to the protein. Rationale: According to Le Chatelier's principle, increasing the concentration of one reactant can help drive the reaction toward completion, which is particularly useful for slow reactions.[6]

Key Experimental Protocol

This general protocol provides a starting point for oxime ligation and includes key checkpoints for minimizing precipitation.

1. Protein and Buffer Preparation

  • Initial Check: Ensure your purified protein is soluble and stable in a suitable storage buffer.

  • Buffer Exchange: Dialyze or use a desalting column to exchange the protein into the chosen reaction buffer.

    • Starting Point (Acidic): 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5.

    • Starting Point (Neutral): 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0-7.0.

  • Troubleshooting: If the protein is unstable in the chosen buffer, add stabilizing excipients before starting the ligation (see Table 1). Add a reducing agent like TCEP if necessary.[9][]

2. Ligation Reaction Setup

  • Adjust the protein concentration to 1-5 mg/mL.[10]

  • Add the aminooxy- or carbonyl-functionalized small molecule to the protein solution. A molar excess (e.g., 20-100 fold) of the small molecule is common.

  • If using a neutral pH, add an aniline catalyst stock solution to a final concentration of 10-100 mM.[7]

3. Incubation

  • Incubate the reaction mixture. Common conditions are overnight at 4°C or for 2-4 hours at room temperature.[2][7]

  • Avoid vigorous shaking or agitation, which can sometimes promote aggregation. Gentle end-over-end rotation is preferred.

4. Monitoring and Purification

  • Monitor Progress: Analyze small aliquots of the reaction over time using SDS-PAGE (look for a band shift) or mass spectrometry to confirm conjugate formation.

  • Purification: Once the reaction is complete, remove excess small molecules and catalysts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The purification buffer should be one in which the final conjugate is stable.

Summary of Buffer Additives for Protein Stability

Adding certain excipients to the reaction buffer can significantly enhance protein solubility and prevent aggregation.[9][]

Table 1: Common Buffer Additives to Prevent Protein Aggregation

Additive ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50 mM - 1 MSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface, increasing solubility.[9][][14]
Osmolytes / Polyols Glycerol, Sucrose5-20% (v/v)Stabilize the native protein structure by promoting preferential hydration of the protein surface.[9][15]
Reducing Agents TCEP, DTT1-5 mMPrevent the formation of intermolecular disulfide bonds that can lead to aggregation.[9][10][]
Non-denaturing Detergents Tween-20, CHAPS0.01-0.1%Solubilize hydrophobic patches that might otherwise self-associate and cause aggregation. Use at low concentrations to avoid denaturation.[9][14]
Salts NaCl, KCl50-200 mMModulate electrostatic interactions and can help shield charges that might lead to aggregation.[10]

References

Technical Support Center: Long-Term Storage of Aminooxy-Containing Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage of aminooxy-containing precursors. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of aminooxy-containing precursors?

A1: For maximum stability, aminooxy-containing precursors should be stored in a lyophilized (powder) form in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can significantly reduce long-term stability.[1] If storing in solution, use a dry, anhydrous solvent like DMSO and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[1]

Q2: How do protecting groups affect the stability of aminooxy precursors during storage?

A2: Protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc), are crucial for enhancing the stability of aminooxy precursors during long-term storage.[3] The Fmoc group, for instance, has been shown to be stable under standard oxidative folding conditions, allowing for the storage of Fmoc-aminooxy-containing peptides as lyophilized powders or in specific solutions for extended periods.[4] The Boc group is also widely used and is stable under basic conditions but can be removed by acid.[3][5][6]

Q3: What are the common degradation pathways for aminooxy-containing precursors during storage?

A3: The primary degradation pathway is the reaction of the highly nucleophilic aminooxy group with any ambient aldehydes or ketones, including solvents like acetone.[4] Other potential degradation pathways, especially for peptide-based precursors, include:

  • Oxidation: Amino acid residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[1]

  • Hydrolysis: The oxime bond formed from the reaction of an aminooxy group is generally stable, but hydrolysis can occur under acidic conditions (pH < 4).[7] Peptide bonds within a precursor can also be subject to hydrolysis.

  • Deamidation: For peptide precursors, Gln and Asn residues can deamidate.[8]

Q4: Can I store aminooxy precursors in solution? If so, for how long and in what solvents?

A4: While lyophilized storage is preferred, short-term storage in solution is possible. A stock solution in a dry organic solvent like DMSO can be stored at -20°C for up to a month.[2] For Fmoc-protected aminooxy peptides, solutions in 0.1% TFA or 50% ACN/0.1% TFA have been shown to be stable at 4°C for at least three months.[4] It is generally not recommended to store peptide solutions for more than a few days unless stability data is available.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of Reactivity (Low yield in subsequent ligation reactions) 1. Degradation of the aminooxy group due to improper storage (exposure to moisture, air, or carbonyl contaminants).2. Repeated freeze-thaw cycles of solutions.3. Oxidation of the precursor.4. Incorrect pH during the ligation reaction.1. Ensure storage as a lyophilized powder at ≤ -20°C, protected from light and moisture. Allow the vial to warm to room temperature in a desiccator before opening.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Purge the storage container with an inert gas like argon or nitrogen, especially for precursors containing Cys, Met, or Trp.[1]4. Confirm the pH of your reaction buffer is optimal for oxime ligation (typically pH 4-5).
Appearance of Unexpected Peaks in HPLC/MS Analysis 1. Presence of degradation products from hydrolysis or oxidation.2. Contamination from storage containers or solvents (e.g., reaction with trace aldehydes/ketones).3. Incomplete removal of protecting groups from a previous synthesis step.1. Characterize the unexpected peaks using high-resolution mass spectrometry to identify potential degradation products.[4][8]2. Use high-purity, anhydrous solvents and store in inert containers. Avoid using solvents like acetone.3. Verify the completion of all synthetic and deprotection steps before long-term storage.
Poor Solubility After Storage 1. Aggregation of the precursor, especially for peptides.2. Formation of insoluble degradation products.1. Attempt to solubilize in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with an aqueous buffer. Sonication may also help.2. Purify the precursor using HPLC to remove insoluble impurities before use.
Discoloration of the Lyophilized Powder 1. Oxidation of the precursor or trace impurities.2. Exposure to light.1. While the precursor may still be viable, it is recommended to check its purity by HPLC/MS before use.2. Always store precursors in amber vials or otherwise protected from light.

Data on Storage Stability

The following table summarizes available data on the stability of aminooxy-containing precursors under different storage conditions. Comprehensive quantitative data across a wide range of precursors is limited in the literature; this table is based on available studies and general principles of peptide and reactive intermediate stability.

Precursor Type Storage Form Temperature Conditions Duration Observed Stability Reference
Fmoc-aminooxy-peptideLyophilized Powder4°CDesiccated, dark3 monthsHigh stability, no significant degradation observed.[4]
Fmoc-aminooxy-peptideSolution4°C0.1% TFA3 monthsHigh stability.[4]
Fmoc-aminooxy-peptideSolution4°C50% ACN / 0.1% TFA3 monthsHigh stability.[4]
Aminooxy-biotin reagentSolution-20°CAnhydrous DMSOUp to 1 monthStable.[2]
General Peptides (as a proxy)Lyophilized Powder-20°C / -80°CDesiccated, dark, inert atmosphereMonths to YearsGenerally stable, but sequence-dependent. Cys, Met, Trp, Asn, Gln are less stable.[1]

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by RP-HPLC

This protocol outlines a general method for assessing the purity of an aminooxy-containing precursor after a period of storage.

Materials:

  • Stored aminooxy precursor

  • High-purity water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)

  • High-purity Acetonitrile (ACN) with 0.1% TFA (Solvent B)

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation:

    • Carefully bring the stored precursor vial to room temperature in a desiccator.

    • Prepare a stock solution of the precursor at approximately 1 mg/mL in a suitable solvent (e.g., 50% ACN/water).

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with Solvent A.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds and 280 nm for aromatic residues).

  • Data Analysis:

    • Integrate the peak areas. The purity of the precursor can be estimated by the relative area of the main peak compared to the total area of all peaks.

    • Compare the chromatogram to that of a freshly prepared or pre-storage sample to identify any new peaks that may correspond to degradation products.

    • For further characterization, collected fractions can be analyzed by mass spectrometry.[4][8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Aminooxy Precursor Instability start Low yield or unexpected results in ligation reaction check_purity Assess precursor purity via HPLC/MS start->check_purity purity_ok Purity >90%? check_purity->purity_ok low_purity Purity <90% or new peaks observed purity_ok->low_purity No check_reaction Review Ligation Reaction Conditions: - Correct pH (4-5)? - Fresh buffers? - Absence of primary amines? purity_ok->check_reaction Yes check_storage Review Storage Conditions: - Temperature (≤ -20°C)? - Lyophilized? - Protected from light/moisture? low_purity->check_storage storage_bad Improper Storage Identified check_storage->storage_bad No check_handling Review Handling Procedures: - Warmed to RT in desiccator? - Avoided carbonyl solvents? - Aliquoted solutions? check_storage->check_handling Yes revise_protocol Action: Revise handling and storage protocols storage_bad->revise_protocol re_purify Action: Re-purify precursor via HPLC or discard batch success Problem Resolved re_purify->success check_handling->re_purify Yes handling_bad Improper Handling Identified check_handling->handling_bad No handling_bad->revise_protocol revise_protocol->success reaction_bad Suboptimal Reaction Conditions check_reaction->reaction_bad No check_reaction->success Yes optimize_reaction Action: Optimize ligation reaction parameters reaction_bad->optimize_reaction optimize_reaction->success StabilityAssessmentWorkflow Experimental Workflow for Stability Assessment start Begin Stability Study initial_analysis Timepoint T=0: Analyze fresh precursor by HPLC/MS for initial purity start->initial_analysis storage Store aliquots under different conditions (e.g., -20°C, 4°C, RT; lyophilized vs. solution) initial_analysis->storage timepoint_analysis Timepoint T=X: Analyze stored aliquot by HPLC/MS storage->timepoint_analysis compare Compare T=X chromatogram to T=0 timepoint_analysis->compare quantify Quantify purity and identify/quantify degradation products compare->quantify decision Data sufficient? quantify->decision next_timepoint Proceed to next timepoint decision->next_timepoint No end End Study & Determine Shelf-life decision->end Yes next_timepoint->timepoint_analysis

References

Validation & Comparative

A Head-to-Head Comparison: Aminooxy-PEG1-amine vs. NHS Ester Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins and other biomolecules is paramount. Two of the most prominent chemical strategies employed for this purpose are the use of aminooxy-functionalized reagents, such as Aminooxy-PEG1-amine, to form oxime bonds, and N-hydroxysuccinimide (NHS) esters to create amide bonds. This guide provides an objective, data-supported comparison of these two powerful bioconjugation techniques to aid in the selection of the optimal chemistry for your specific research needs.

This comparison will delve into the reaction mechanisms, performance metrics, and experimental considerations for both chemistries, offering a clear perspective on their respective advantages and limitations.

At a Glance: Key Differences

FeatureThis compound (Oxime Ligation)NHS Ester Chemistry (Amide Bond Formation)
Reactive Partner Aldehydes or ketonesPrimary amines (e.g., lysine (B10760008) residues, N-terminus)
Resulting Linkage Oxime bond (C=N-O)Amide bond (C(O)-NH)
Bond Stability Highly stable, particularly at physiological pH.[1][2]Very stable amide bond.[3][4]
Reaction pH Optimal at acidic pH (around 4.5), but proceeds at neutral pH, often requiring a catalyst.[5]Optimal at physiological to slightly alkaline pH (7.2-8.5).[6][7]
Reaction Speed Generally slower at neutral pH compared to NHS esters, but can be accelerated with catalysts.[5]Rapid reaction, typically complete within 30-120 minutes at room temperature.[]
Specificity Highly specific for aldehydes and ketones, which are less common in native proteins, allowing for site-specific labeling when a carbonyl group is introduced.Primarily targets primary amines, which can lead to heterogeneous labeling of multiple lysine residues.[9][10] Side reactions with other nucleophiles like tyrosine and serine have been reported.[3][11]
Key Advantage High stability of the oxime linkage and potential for highly site-specific and orthogonal labeling.[1][5]Fast and efficient reaction under physiological pH conditions with readily available reagents.[]
Considerations May require the introduction of an aldehyde or ketone handle onto the biomolecule. Slower reaction kinetics at neutral pH without a catalyst.The NHS ester is susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH.[3][]

Performance Comparison: A Deeper Dive

The choice between aminooxy and NHS ester chemistry often hinges on the specific requirements for stability, specificity, and reaction conditions.

Stability of the Resulting Linkage

The stability of the covalent bond formed is a critical factor, particularly for in vivo applications or long-term assays.

Linkage TypeKey Stability CharacteristicsSupporting Data
Oxime Bond Exhibits exceptional hydrolytic stability in aqueous environments and at physiological pH.[1]The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones.[1][2]
Amide Bond The resulting amide bond is highly stable and effectively irreversible under physiological conditions.[3][4][]The half-life of an aliphatic amide bond in water is estimated to be in the range of 7 years.[3]
Reaction Efficiency and Kinetics

The speed and yield of the conjugation reaction are important practical considerations.

ChemistryReaction Conditions & KineticsFactors Affecting Efficiency
Aminooxy (Oxime Ligation) The reaction is typically carried out over several hours in aqueous media at pH 4–5.[5] The use of catalysts like aniline (B41778) or its derivatives can significantly accelerate the reaction at neutral pH.[5] Complete ligation can be achieved within 5 minutes under optimized conditions.[5]Reaction kinetics are influenced by pH, temperature, and the concentration of reactants and catalysts. The presence of a catalyst can increase the reaction rate by over 100-fold at neutral pH.
NHS Ester Reactions are typically performed at pH 7.2-8.5 for 0.5 to 4 hours at room temperature or 4°C.[12] The half-life of NHS esters is highly pH-dependent, decreasing from 4-5 hours at pH 7 to just 10 minutes at pH 8.6 (at 4°C).[3][12]The primary competing reaction is the hydrolysis of the NHS ester, which reduces conjugation efficiency.[] Higher protein concentrations and a slightly basic pH can favor the aminolysis reaction over hydrolysis.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and their application, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for creating an antibody-drug conjugate (ADC).

DOT script for Reaction Mechanisms

Reaction_Mechanisms Figure 1. Reaction Mechanisms cluster_aminooxy This compound (Oxime Ligation) cluster_nhs NHS Ester Chemistry aminooxy_reagent This compound H2N-O-PEG-NH2 protein_aldehyde Protein with Aldehyde Protein-CHO oxime_intermediate Intermediate protein_aldehyde->oxime_intermediate + this compound oxime_product Oxime-linked Protein Protein-CH=N-O-PEG-NH2 oxime_intermediate->oxime_product - H2O water H2O nhs_reagent NHS Ester Reagent R-C(O)O-NHS protein_amine Protein with Amine Protein-NH2 amide_intermediate Intermediate protein_amine->amide_intermediate + NHS Ester amide_product Amide-linked Protein Protein-NH-C(O)-R amide_intermediate->amide_product - NHS nhs_byproduct N-hydroxysuccinimide

Reaction_Mechanisms Figure 1. Reaction Mechanisms cluster_aminooxy This compound (Oxime Ligation) cluster_nhs NHS Ester Chemistry aminooxy_reagent This compound H2N-O-PEG-NH2 protein_aldehyde Protein with Aldehyde Protein-CHO oxime_intermediate Intermediate protein_aldehyde->oxime_intermediate + this compound oxime_product Oxime-linked Protein Protein-CH=N-O-PEG-NH2 oxime_intermediate->oxime_product - H2O water H2O nhs_reagent NHS Ester Reagent R-C(O)O-NHS protein_amine Protein with Amine Protein-NH2 amide_intermediate Intermediate protein_amine->amide_intermediate + NHS Ester amide_product Amide-linked Protein Protein-NH-C(O)-R amide_intermediate->amide_product - NHS nhs_byproduct N-hydroxysuccinimide

Caption: Reaction mechanisms for oxime ligation and NHS ester chemistry.

DOT script for ADC Synthesis Workflow

ADC_Workflow Figure 2. Generalized Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_modification Step 1: Antibody Modification (Site-Specific Handle Introduction) cluster_conjugation Step 2: Conjugation start Start: Monoclonal Antibody (mAb) mod_aminooxy Introduce Aldehyde/Ketone (e.g., glycan oxidation, enzymatic modification) start->mod_aminooxy For Aminooxy Chemistry mod_nhs Target Native Lysine Residues (No prior modification needed) start->mod_nhs For NHS Ester Chemistry conj_aminooxy Oxime Ligation: Add Aminooxy-Linker-Drug mod_aminooxy->conj_aminooxy conj_nhs Amide Bond Formation: Add NHS-Ester-Linker-Drug mod_nhs->conj_nhs purification Step 3: Purification (e.g., Size Exclusion Chromatography) conj_aminooxy->purification conj_nhs->purification analysis Step 4: Characterization (e.g., Mass Spec, HPLC) purification->analysis final_adc Final ADC Product analysis->final_adc

ADC_Workflow Figure 2. Generalized Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_modification Step 1: Antibody Modification (Site-Specific Handle Introduction) cluster_conjugation Step 2: Conjugation start Start: Monoclonal Antibody (mAb) mod_aminooxy Introduce Aldehyde/Ketone (e.g., glycan oxidation, enzymatic modification) start->mod_aminooxy For Aminooxy Chemistry mod_nhs Target Native Lysine Residues (No prior modification needed) start->mod_nhs For NHS Ester Chemistry conj_aminooxy Oxime Ligation: Add Aminooxy-Linker-Drug mod_aminooxy->conj_aminooxy conj_nhs Amide Bond Formation: Add NHS-Ester-Linker-Drug mod_nhs->conj_nhs purification Step 3: Purification (e.g., Size Exclusion Chromatography) conj_aminooxy->purification conj_nhs->purification analysis Step 4: Characterization (e.g., Mass Spec, HPLC) purification->analysis final_adc Final ADC Product analysis->final_adc

Caption: Generalized workflow for ADC synthesis.

Experimental Protocols

Herein are detailed, representative protocols for labeling proteins using both NHS ester and aminooxy chemistries.

Protocol for Protein Labeling with NHS Esters

This protocol is a general procedure for labeling a protein with an NHS ester.[6][7][13][14] Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[6][7]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., gel filtration, desalting column).

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA).

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[] Protect from light if using a light-sensitive label.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. This will react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess unreacted label and byproducts using size-exclusion chromatography, dialysis, or a desalting column.

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.

Protocol for Protein Labeling via Oxime Ligation

This protocol outlines a general procedure for labeling a protein containing an aldehyde or ketone group with an aminooxy-functionalized molecule.[5][15][16]

Materials:

  • Aldehyde or ketone-tagged protein in a suitable buffer.

  • This compound or other aminooxy-functionalized reagent.

  • Reaction Buffer: 50-100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 7.2-7.4.

  • Catalyst (optional): Aniline or aniline derivatives (e.g., p-phenylenediamine) stock solution in an organic solvent.

  • Purification column (e.g., gel filtration, desalting column).

Procedure:

  • Protein Preparation:

    • If necessary, introduce an aldehyde or ketone handle onto the protein using established methods (e.g., periodate (B1199274) oxidation of glycans, enzymatic modification).

    • Buffer exchange the protein into the desired reaction buffer.

  • Aminooxy Reagent Preparation:

    • Prepare a stock solution of the aminooxy reagent in an appropriate solvent (e.g., water, DMSO).

  • Labeling Reaction:

    • Combine the protein and a molar excess of the aminooxy reagent in the reaction buffer.

    • If using a catalyst at neutral pH, add it to the reaction mixture (typically 10-50 mM final concentration).

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the pH, temperature, and presence of a catalyst.[5][15]

  • Purification:

    • Remove excess unreacted aminooxy reagent and catalyst by size-exclusion chromatography, dialysis, or a desalting column.

  • Characterization:

    • Confirm the conjugation and determine the labeling efficiency using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Conclusion

Both this compound and NHS ester chemistries are powerful tools for bioconjugation, each with a distinct set of advantages. NHS ester chemistry offers a rapid and straightforward method for labeling primary amines under physiological pH, making it a workhorse in many laboratories. However, its susceptibility to hydrolysis and the potential for non-specific labeling of multiple lysine residues are important considerations.

In contrast, aminooxy chemistry, leading to the formation of a highly stable oxime bond, provides an excellent strategy for creating robust bioconjugates. Its high specificity for aldehydes and ketones allows for precise, site-specific labeling, which is often crucial for preserving protein function and generating homogeneous products. While the reaction kinetics can be slower at neutral pH, the use of catalysts can significantly enhance the reaction rate.

The ultimate choice between these two chemistries will depend on the specific goals of the experiment. For applications requiring maximal stability and site-specificity, aminooxy chemistry is a superior choice. For rapid labeling of available amines where some heterogeneity is acceptable, NHS ester chemistry remains a convenient and effective option.

References

A Head-to-Head Comparison of Aminooxy and Maleimide Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers on the critical choice between stability and reactivity in ADC linker chemistry.

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release its payload upon internalization into the target cancer cell. This guide provides an objective comparison between two prominent linker technologies: the site-specific aminooxy-PEG1-amine linker, which forms a stable oxime bond, and the more traditional maleimide (B117702) linker, which reacts with cysteine residues.

Executive Summary: Key Performance Indicators

The choice between aminooxy and maleimide linkers involves a trade-off between the inherent stability of the linkage and the complexity of the conjugation process. Maleimide linkers are prone to premature drug release in plasma due to the reversibility of their bond with thiols, whereas aminooxy linkers form highly stable oxime bonds, leading to superior in vivo stability.[1]

FeatureThis compound LinkerMaleimide Linker
Conjugation Chemistry Oxime LigationThiol-Michael Addition
Target Residue Engineered Aldehyde/KetoneNative or Engineered Cysteine (Thiol)
Linkage Stability High (Stable Oxime Bond)[2]Variable (Thiosuccinimide bond susceptible to retro-Michael reaction)[3]
Plasma Stability High; minimal payload loss reported.[1]Moderate to Low; 35-67% payload loss observed over 7 days for some N-alkyl maleimides.[3]
Homogeneity (DAR) High (Site-specific, defined DAR)Low (Heterogeneous, DAR 0-8 for native Cys) to High (for engineered Cys)[4]
Reaction pH Acidic (pH ~4.5) or Neutral (pH ~7.4 with catalyst)Neutral (pH 6.5 - 7.5)
Antibody Engineering Required (Glycan oxidation, unnatural amino acid, etc.)[4]Optional (Can use native disulfides, but engineering improves homogeneity)

Conjugation Chemistry and Mechanism

The fundamental difference between these two linkers lies in their bioorthogonal reaction chemistry.

Maleimide Linkers utilize a thiol-Michael addition reaction, targeting the sulfhydryl group of cysteine residues on the antibody. This is a well-established method, often targeting the eight cysteine residues made available by reducing the antibody's native interchain disulfide bonds.

Maleimide_Conjugation cluster_reactants Reactants cluster_product Product Antibody Antibody-SH (Cysteine Thiol) ADC Antibody-S-Linker-Drug (Thiosuccinimide Adduct) Antibody->ADC Thiol-Michael Addition (pH 6.5-7.5) Maleimide Maleimide-Linker-Drug Maleimide->ADC

Figure 1: Maleimide conjugation via Thiol-Michael addition.

This compound Linkers react with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. As native antibodies do not possess carbonyl groups, they must be introduced through protein engineering.[5] Common methods include the mild periodate (B1199274) oxidation of carbohydrate moieties in the antibody's Fc region or the incorporation of unnatural amino acids containing a ketone handle.[6]

Aminooxy_Conjugation cluster_reactants Reactants cluster_product Product Antibody Antibody-C=O (Engineered Carbonyl) ADC Antibody-C=N-O-Linker-Drug (Stable Oxime Bond) Antibody->ADC Oxime Ligation (pH 4.5-7.4) Aminooxy H2N-O-Linker-Drug (Aminooxy Payload) Aminooxy->ADC

Figure 2: Aminooxy conjugation via Oxime Ligation.

In-Depth Comparison: Stability is Paramount

The most significant differentiator influencing ADC performance in vivo is linker stability.

Maleimide Linker Instability: The Retro-Michael Reaction The thiosuccinimide bond formed via maleimide conjugation is susceptible to a retro-Michael reaction under physiological conditions.[3] This reaction is reversible, leading to deconjugation of the linker-payload. The regenerated maleimide can then react with other thiol-containing molecules in the plasma, most notably albumin, leading to off-target toxicity and a reduction in the ADC's therapeutic index.[3] Studies have shown that ADCs made with traditional N-alkyl maleimides can exhibit significant payload loss, with one report indicating 35-67% deconjugation after 7 days of incubation in serum.[3] While newer, "self-hydrolyzing" maleimides have been developed to mitigate this issue by promoting rapid hydrolysis of the succinimide (B58015) ring to a stable, ring-opened form, the inherent potential for instability remains a key concern.[7]

Retro_Michael_Reaction ADC ADC (Thiosuccinimide Linkage) Deconjugated Deconjugated Antibody-SH + Maleimide-Drug ADC->Deconjugated Retro-Michael Reaction (in Plasma) OffTarget Off-Target Conjugate (Albumin-S-Linker-Drug) Deconjugated->OffTarget Albumin Plasma Albumin (Albumin-SH) Albumin->OffTarget

Figure 3: Pathway of maleimide ADC instability in plasma.

Aminooxy Linker Stability: The Robust Oxime Bond In stark contrast, the oxime bond formed through aminooxy conjugation is exceptionally stable under physiological conditions.[2] It is highly resistant to hydrolysis and is not susceptible to exchange reactions with plasma components. This high stability ensures that the cytotoxic payload remains attached to the antibody during circulation, only to be released within the target cell. This leads to a more predictable pharmacokinetic profile, reduced off-target toxicity, and potentially a wider therapeutic window.[1]

Homogeneity and Drug-to-Antibody Ratio (DAR)

Conjugation to the eight thiols of reduced native disulfides with maleimide linkers produces a highly heterogeneous mixture of ADC species, with a drug-to-antibody ratio (DAR) ranging from 0 to 8.[4] This heterogeneity complicates manufacturing, characterization, and dose optimization. While site-specific conjugation can be achieved with maleimides by engineering single cysteine residues into the antibody backbone, the aminooxy approach is inherently site-specific. By controlling the number of engineered carbonyl groups, researchers can produce highly homogeneous ADCs with a precisely defined DAR (e.g., DAR=2 or DAR=4), leading to a more consistent and well-characterized therapeutic agent.[4]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs. Below are representative protocols for conjugation and subsequent stability analysis.

Protocol 1: Maleimide-Thiol Conjugation (Stochastic)
  • Antibody Reduction:

    • Prepare the antibody at 5-10 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.5, containing EDTA.

    • Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the same PBS/EDTA buffer.

  • Conjugation Reaction:

    • Prepare the maleimide-linker-payload in a compatible organic solvent like DMSO.

    • Add a 5 to 10-fold molar excess of the maleimide-linker-payload to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Aminooxy-Oxime Conjugation (via Glycan Oxidation)
  • Antibody Oxidation:

    • Prepare the antibody at 5-10 mg/mL in an acetate (B1210297) buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

    • Add sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

    • Incubate on ice for 30 minutes in the dark to generate aldehyde groups on the Fc glycans.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM.

    • Remove excess reagents using a desalting column equilibrated in the same acetate buffer.

  • Conjugation Reaction:

    • Prepare the this compound-payload in an aqueous buffer or DMSO.

    • Add a 50 to 100-fold molar excess of the aminooxy-payload to the oxidized antibody.

    • Optional: To accelerate the reaction at neutral pH, a catalyst such as aniline (B41778) can be added to a final concentration of 10-100 mM.

    • Incubate for 2-16 hours at room temperature, protected from light.

  • Purification:

    • Purify the ADC using SEC or affinity chromatography (e.g., Protein A) to remove unreacted payload and other impurities.

Protocol 3: ADC Plasma Stability Assay

This workflow assesses the rate of drug deconjugation in a physiological environment.

Stability_Assay_Workflow Start ADC Sample Incubate Incubate ADC in Plasma (37°C, various time points) Start->Incubate Capture Immunoaffinity Capture (e.g., Protein A beads) Incubate->Capture Wash Wash to Remove Unbound Components Capture->Wash Analyze LC-MS Analysis Wash->Analyze Result Determine Average DAR and % Intact ADC Analyze->Result

Figure 4: General workflow for an ADC plasma stability assay.
  • Incubation: Dilute the purified ADC into human or mouse plasma to a final concentration of ~1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Capture the ADC from the plasma using an immunoaffinity method (e.g., Protein A magnetic beads). Wash the beads to remove non-specifically bound plasma proteins.

  • Analysis: Elute the ADC from the beads and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.

  • Data Interpretation: Plot the average DAR versus time to determine the rate of payload deconjugation and the ADC's plasma half-life.

Conclusion

The selection of a linker technology is a pivotal decision in the design of an ADC. Maleimide linkers offer a straightforward conjugation strategy to native or engineered cysteines but come with a significant liability of in vivo instability due to the retro-Michael reaction, which can compromise the therapeutic index. Conversely, this compound linkers, while requiring antibody engineering to introduce a carbonyl handle, form exceptionally stable oxime bonds. This stability, combined with the ability to produce homogeneous ADCs with a precise DAR, offers a clear advantage for developing safer and more effective next-generation therapeutics. For researchers prioritizing stability, homogeneity, and a predictable pharmacokinetic profile, the aminooxy conjugation platform represents a superior choice.

References

A Comparative Guide: Oxime Ligation vs. Click Chemistry for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a ligation strategy is critical for the successful synthesis of complex biomolecular conjugates. Both oxime ligation and click chemistry have emerged as powerful tools for this purpose, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance in specific applications, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research needs.

Oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, and click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are cornerstone techniques in bioconjugation.[1][2] The selection between these methods often hinges on the specific experimental context, particularly the tolerance of the biological system to potential catalysts and the desired reaction kinetics.

Data Presentation: A Quantitative Comparison

The efficiency and speed of a ligation reaction are paramount, especially when working with sensitive biomolecules or in time-sensitive applications like radiolabeling. The following table summarizes key quantitative data for oxime ligation and the two major forms of click chemistry.

FeatureOxime LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Type Aminooxy + Aldehyde/KetoneAzide + Terminal AlkyneAzide + Strained Alkyne
Catalyst None (or Aniline-based)Copper(I)None
Second-Order Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[3][4]10 - 10⁴ M⁻¹s⁻¹[5]10⁻³ - 1 M⁻¹s⁻¹[4][6]
Biocompatibility High (metal-free)[7]Low in vivo due to copper toxicityHigh (metal-free)
Linkage Formed Oxime1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Key Advantage Excellent biocompatibility, useful for in vivo applications and sensitive proteins.[3]Extremely high reaction rates and efficiency.[5]Excellent biocompatibility for in vivo applications without catalyst-induced toxicity.
Key Disadvantage Slower kinetics at neutral pH, may require catalysts or acidic conditions.[8]Copper catalyst toxicity limits in vivo use.Bulky cyclooctyne (B158145) group can cause steric hindrance.

Advantages of Oxime Ligation in Specific Applications

While CuAAC boasts superior reaction kinetics, the inherent cytotoxicity of the copper catalyst is a significant drawback for many biological applications.[5] This is where oxime ligation presents a distinct advantage. Its metal-free nature makes it highly suitable for in vivo studies, including cancer targeting, where the introduction of a toxic metal catalyst is undesirable.[3][9]

Furthermore, oxime ligation has proven to be particularly effective for the modification of disulfide-rich peptides and proteins.[2][7] The conditions required for CuAAC can sometimes interfere with the integrity of disulfide bonds, a problem not encountered with the milder conditions of oxime ligation.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions, a typical experimental workflow for comparing the two methods, and a decision-making guide.

Chemical Reactions cluster_oxime Oxime Ligation cluster_click Click Chemistry (CuAAC) R1-C(H)=O Aldehyde/Ketone R1-C(H)=N-O-R2 Oxime R1-C(H)=O->R1-C(H)=N-O-R2 + H2N-O-R2 H2N-O-R2 Aminooxy H2O Water R1-C(H)=N-O-R2->H2O - H2O R1-N3 Azide Triazole 1,2,3-Triazole R1-N3->Triazole + HC≡C-R2 HC≡C-R2 Alkyne Cu(I) Cu(I) Catalyst Cu(I)->Triazole

Caption: Reaction schemes for Oxime Ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow: Ligation Method Comparison cluster_prep Protein Preparation cluster_ligation Ligation Reactions cluster_analysis Analysis cluster_evaluation Performance Evaluation Protein Target Protein Aldehyde Introduce Aldehyde/Ketone Protein->Aldehyde Azide Introduce Azide Protein->Azide OximeLigation Oxime Ligation (Aminooxy-Probe) Aldehyde->OximeLigation ClickChemistry Click Chemistry (CuAAC) (Alkyne-Probe, Cu(I)) Azide->ClickChemistry Purification Purification OximeLigation->Purification ClickChemistry->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Yield Compare Yield Characterization->Yield Kinetics Compare Kinetics Characterization->Kinetics Stability Assess Stability Characterization->Stability

Caption: Workflow for comparing the performance of oxime ligation and click chemistry for protein modification.

Decision Guide: Choosing a Ligation Strategy Start Start: Need for Bioconjugation InVivo In vivo application? Start->InVivo FastKinetics Rapid kinetics essential? InVivo->FastKinetics No SPAAC Consider SPAAC InVivo->SPAAC Yes Disulfide Modifying disulfide-rich protein? FastKinetics->Disulfide No CuAAC Consider CuAAC FastKinetics->CuAAC Yes StericHindrance Concerned about steric hindrance? Oxime Consider Oxime Ligation StericHindrance->Oxime Yes StericHindrance->CuAAC No Disulfide->StericHindrance No Disulfide->Oxime Yes

Caption: Decision tree to guide the selection between oxime ligation and click chemistry variants.

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. Below are generalized methodologies for oxime ligation and CuAAC for protein modification.

Protocol 1: Aniline-Catalyzed Oxime Ligation on a Protein

This protocol describes the ligation of an aldehyde-functionalized protein with an aminooxy-containing probe, catalyzed by aniline (B41778).

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Aminooxy-containing probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Phosphate buffer (0.1 M, pH 7.0)

Procedure:

  • Prepare a reaction mixture containing the aldehyde-functionalized protein at a final concentration of 10-50 µM in phosphate buffer.

  • Add the aminooxy-containing probe to the reaction mixture. A 5 to 10-fold molar excess of the probe over the protein is typically used.

  • Initiate the reaction by adding the aniline catalyst to a final concentration of 50-100 mM.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight for less reactive carbonyls.

  • Monitor the reaction progress using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting protein conjugate using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography) to remove excess probe and catalyst.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

This protocol outlines the bioconjugation of an azide-modified protein with an alkyne-containing probe using a copper(I) catalyst.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water) (optional, to intercept reactive byproducts)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-containing probe (1.5-2 molar equivalents to the protein).[10]

  • Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio. Add this premix to the reaction tube to achieve a final copper concentration of 0.1-0.25 mM.[10]

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.[10]

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[10]

  • Gently mix the reaction and incubate at room temperature for 1 hour.[9]

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the protein conjugate using methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove the catalyst, excess probe, and other small molecules.

References

Hydrolytic stability of oxime vs hydrazone linkages

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolytic Stability of Oxime and Hydrazone Linkages

For researchers and professionals in drug development and chemical biology, the choice of a stable, yet potentially reversible, linkage is critical for applications such as antibody-drug conjugates (ADCs), hydrogels, and bioconjugation. Oximes and hydrazones are two common C=N linkages formed by the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) or a hydrazine, respectively. This guide provides an objective comparison of their hydrolytic stability, supported by experimental data, detailed protocols, and mechanistic diagrams.

Executive Summary

Oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages, particularly under acidic conditions.[1][2][3][4][5][6] Experimental data reveals that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for isostructural simple hydrazones.[1][4][7][5][6] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes the C=N bond less susceptible to protonation, a key step in acid-catalyzed hydrolysis.[1] While both linkages are more stable than imines, the superior stability of oximes makes them the preferred choice for applications requiring long-term stability in biological systems.[1][7][8] However, the tunable lability of hydrazones is advantageous for applications requiring controlled release in acidic environments, such as the endosomes and lysosomes of cancer cells.[9][10]

Data Presentation: Hydrolytic Stability Comparison

The following table summarizes the half-lives (t½) for the hydrolysis of isostructural oximes and various hydrazones at different pD values (the equivalent of pH in deuterium (B1214612) oxide). The data is adapted from a key study by Kalia and Raines (2008), which provides a direct comparison under identical conditions.[1]

Linkage TypeCompoundpD 5.0 (t½, h)pD 6.0 (t½, h)pD 7.0 (t½, h)pD 8.0 (t½, h)pD 9.0 (t½, h)
Oxime Pivalaldehyde O-methyl oxime 1100 >2800 >2800 >2800 >2800
HydrazonePivalaldehyde methylhydrazone1.3121201200>2800
HydrazonePivalaldehyde dimethylhydrazone2.1212102100>2800
AcylhydrazonePivalaldehyde acetylhydrazone0.88.181810>2800
SemicarbazonePivalaldehyde semicarbazone1.1111101100>2800

Data sourced from Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1]

Experimental Protocols

A detailed methodology for determining the hydrolytic stability of oxime and hydrazone linkages is provided below. This protocol is based on the methods described in the comparative study by Kalia and Raines.[1][4]

Objective: To determine the half-life of hydrolysis for oxime and hydrazone linkages at various pD values using ¹H NMR spectroscopy.

Materials:

  • Oxime or hydrazone conjugate of interest

  • Deuterated buffers (e.g., deuterated phosphate (B84403) or acetate (B1210297) buffers) adjusted to the desired pD values (5.0, 6.0, 7.0, 8.0, 9.0)

  • Deuterated formaldehyde (B43269) (D₂CO) or another suitable deuterated carbonyl trap

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve the oxime or hydrazone conjugate in the deuterated buffer of the desired pD to a final concentration of approximately 1-5 mM.

    • Add a 10-fold molar excess of a deuterated carbonyl trap, such as D₂CO. The trap reacts with the liberated hydroxylamine or hydrazine, preventing the reverse reaction (condensation) and driving the hydrolysis to completion.[1][4]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Incubate the sample at a constant temperature (e.g., 25 °C or 37 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis. For faster reactions (e.g., hydrazones at low pD), spectra may be needed every few minutes to hours. For slower reactions (e.g., oximes), spectra may be acquired every few hours to days.

  • Data Analysis:

    • Identify a characteristic proton signal for the intact conjugate (e.g., the CH=N proton).

    • Integrate this signal in each spectrum to determine the relative concentration of the conjugate at each time point.

    • Plot the natural logarithm of the integral value (ln[conjugate]) versus time.

    • The slope of this plot will be equal to the negative of the first-order rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental processes.

Hydrolysis_Mechanisms cluster_oxime Oxime Hydrolysis cluster_hydrazone Hydrazone Hydrolysis O_start R₂C=N-OR' (Oxime) O_protonated R₂C=N⁺H-OR' O_start->O_protonated + H⁺ O_intermediate R₂C(OH)-NH-OR' (Carbinolamine) O_protonated->O_intermediate + H₂O O_end R₂C=O (Ketone/Aldehyde) + H₂N-OR' (Hydroxylamine) O_intermediate->O_end Breakdown H_start R₂C=N-NR'₂ (Hydrazone) H_protonated R₂C=N⁺H-NR'₂ H_start->H_protonated + H⁺ H_intermediate R₂C(OH)-NH-NR'₂ (Carbinolamine) H_protonated->H_intermediate + H₂O H_end R₂C=O (Ketone/Aldehyde) + H₂N-NR'₂ (Hydrazine) H_intermediate->H_end Breakdown

Caption: Acid-catalyzed hydrolysis mechanism for oximes and hydrazones.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve conjugate in deuterated buffer (specific pD) prep2 Add 10x excess of deuterated carbonyl trap (e.g., D₂CO) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire initial ¹H NMR spectrum (t=0) prep3->acq1 acq2 Incubate at constant temperature acq1->acq2 acq3 Acquire spectra at timed intervals acq2->acq3 an1 Integrate characteristic conjugate peak acq3->an1 an2 Plot ln(Integral) vs. Time an1->an2 an3 Determine rate constant (k) from slope an2->an3 an4 Calculate half-life (t½ = ln(2)/k) an3->an4

Caption: Experimental workflow for stability determination by NMR.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the critical role of Polyethylene (B3416737) Glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). This report synthesizes experimental data on how varying PEG chain lengths influence ADC pharmacokinetics, stability, cytotoxicity, and overall in vivo efficacy.

The strategic design of linkers is a pivotal aspect of developing safe and effective Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical properties of ADCs.[1][] The length of the PEG chain is a critical parameter that can be fine-tuned to enhance the therapeutic index of an ADC by balancing its stability, potency, and pharmacokinetic profile.[3][4] This guide provides a comparative analysis of different PEG linker lengths in ADCs, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The Double-Edged Sword: Balancing Hydrophilicity and Potency

Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of ADCs, leading to reduced efficacy and increased toxicity.[4] PEGylation, the incorporation of PEG chains into the linker, is a widely adopted strategy to counteract the hydrophobicity of the payload.[4][5] The hydrophilic nature of PEG can improve an ADC's solubility, reduce aggregation, and prolong its circulation half-life.[1][6] However, increasing the PEG length can also introduce a "shielding effect," which may hinder the ADC's ability to bind to its target antigen or release its cytotoxic payload, thereby reducing its potency.[7][8] Therefore, optimizing the PEG linker length is a crucial balancing act to maximize the therapeutic window.

Comparative Analysis of PEG Linker Length on ADC Performance

To illustrate the impact of PEG linker length, this section summarizes key findings from various studies, focusing on pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy.

Pharmacokinetics: Prolonging Circulation and Reducing Clearance

Longer PEG chains generally lead to slower plasma clearance and increased exposure of the ADC.[3][9] This is attributed to the increased hydrodynamic radius and the hydrophilic shield provided by the PEG chain, which reduces renal clearance and uptake by the reticuloendothelial system.[3]

One study systematically evaluated the effect of PEG side chain length (from PEG2 to PEG24) on the pharmacokinetics of a homogeneous DAR 8 ADC in rats. A clear relationship was observed between PEG length and plasma clearance, with longer PEG chains resulting in slower clearance.[9] Notably, a threshold was identified at a PEG8 length, beyond which further increases in PEG length did not significantly impact clearance.[9][10]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG LengthClearance Rate (mL/day/kg)Key FindingsReference
αCD30-mDPR-PEGx-glucuronide-MMAEPEG2~15Rapid Clearance[9]
αCD30-mDPR-PEGx-glucuronide-MMAEPEG4~10Moderate Clearance[9]
αCD30-mDPR-PEGx-glucuronide-MMAEPEG8~5Slow Clearance[9]
αCD30-mDPR-PEGx-glucuronide-MMAEPEG12~5Slow Clearance (Threshold Effect)[9]
αCD30-mDPR-PEGx-glucuronide-MMAEPEG24~5Slow Clearance (Threshold Effect)[9]
ZHER2-PEG4K-MMAE4 kDa-2.5-fold half-life extension vs. no PEG[8][11]
ZHER2-PEG10K-MMAE10 kDa-11.2-fold half-life extension vs. no PEG[8][11]

Note: Clearance rates for αCD30 ADCs are approximated from graphical data presented in the source.

In Vitro Cytotoxicity: A Trade-Off with Linker Length

While longer PEG chains enhance pharmacokinetic properties, they can sometimes lead to a reduction in in vitro cytotoxicity.[7][8] This is likely due to the steric hindrance imposed by the longer PEG chain, which may interfere with the ADC's binding to the target cell or the subsequent intracellular release of the payload.

A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa resulted in a significant decrease in in vitro cytotoxicity.[8][11] The conjugate with a 4 kDa PEG showed a 4.5-fold reduction in cytotoxicity compared to the non-PEGylated version, while the 10 kDa PEG conjugate exhibited a 22-fold reduction.[8][11]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructPEG LengthIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)Key FindingsReference
ZHER2-PEG4K-MMAE4 kDa4.5Moderate reduction in cytotoxicity[8][11]
ZHER2-PEG10K-MMAE10 kDa22Significant reduction in cytotoxicity[8][11]
αCD30-PEGx-glucuronide-MMAEPEG2-PEG24No significant effectPEG inclusion had no effect on conjugate potency[9]

It is important to note that the impact of PEG length on cytotoxicity can be context-dependent, with some studies showing minimal to no effect.[9]

In Vivo Efficacy and Therapeutic Window: The Ultimate Determinant

The true measure of an ADC's success lies in its in vivo performance. The optimal PEG linker length is one that strikes a balance between improved pharmacokinetics and maintained potency, ultimately leading to a wider therapeutic window.

In the aforementioned study with varying PEG side chain lengths, conjugates with PEG chains of sufficient length (PEG8 and longer) to minimize plasma clearance demonstrated a wider therapeutic window compared to those with shorter PEG chains.[9] Despite the potential for reduced in vitro potency, the prolonged exposure of the more stable ADCs in vivo can lead to greater overall antitumor activity.[9][12]

Similarly, in the affibody-based ADC study, the conjugate with the 10 kDa PEG linker (HP10KM), despite having the lowest in vitro cytotoxicity, showed the most potent tumor growth inhibition in an animal model.[7][8] This was attributed to its significantly prolonged circulation half-life, which compensated for its reduced in vitro activity and led to a better overall therapeutic effect.[7][8] Furthermore, the off-target toxicity of this conjugate was reduced by more than four-fold compared to the non-PEGylated version.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. While specific protocols can vary between laboratories, the following provides a general overview of the methods used to assess the impact of PEG linker length on ADC performance.

Pharmacokinetic Analysis

Pharmacokinetic studies are typically conducted in animal models, such as rats or mice.

  • ADC Administration: A single intravenous dose of the ADC is administered to the animals.[9]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • ADC Quantification: The concentration of the ADC in the plasma is determined using methods like enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.

  • Data Analysis: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as clearance rate, half-life, and area under the curve (AUC).[9][10]

In Vitro Cytotoxicity Assay

The potency of an ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.

  • Cell Culture: Target-expressing cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC for a specified period (e.g., 96 hours).[9]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The dose-response curves are plotted, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated to determine the ADC's potency.[9]

In Vivo Efficacy (Xenograft Model)

The antitumor activity of an ADC is evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • ADC Treatment: Once the tumors reach a certain volume, the mice are treated with the ADC at various doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The tolerability of the ADC is also assessed by monitoring the body weight of the mice.[9][10]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Antibody Antibody PEG_short Short PEG (e.g., PEG2) Antibody->PEG_short Linker Attachment PEG_medium Medium PEG (e.g., PEG8) Antibody->PEG_medium PEG_long Long PEG (e.g., PEG24) Antibody->PEG_long Payload Cytotoxic Payload PEG_short->Payload PEG_medium->Payload PEG_long->Payload

Caption: Generalized structure of an ADC with varying PEG linker lengths.

Experimental_Workflow cluster_PK Pharmacokinetics cluster_Cyto In Vitro Cytotoxicity cluster_Efficacy In Vivo Efficacy PK_admin ADC Administration (IV) PK_sample Blood Sampling PK_admin->PK_sample PK_quant ADC Quantification (ELISA) PK_sample->PK_quant PK_analysis PK Modeling (Clearance, t1/2) PK_quant->PK_analysis Cyto_cell Cell Seeding Cyto_treat ADC Treatment Cyto_cell->Cyto_treat Cyto_viability Viability Assay (MTT) Cyto_treat->Cyto_viability Cyto_analysis IC50/EC50 Determination Cyto_viability->Cyto_analysis Efficacy_implant Tumor Implantation Efficacy_treat ADC Treatment Efficacy_implant->Efficacy_treat Efficacy_monitor Tumor Monitoring Efficacy_treat->Efficacy_monitor Efficacy_analysis Tumor Growth Inhibition Efficacy_monitor->Efficacy_analysis

Caption: Workflow for key experiments in ADC characterization.

PEG_Length_Impact cluster_Properties ADC Properties PEG_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Increases Cytotoxicity Potentially Decreased In Vitro Cytotoxicity PEG_Length->Cytotoxicity May Decrease PK Improved PK (Longer t1/2, Lower Clearance) Hydrophilicity->PK Efficacy Potentially Increased In Vivo Efficacy PK->Efficacy Cytotoxicity->Efficacy Trade-off Therapeutic_Window Wider Therapeutic Window Efficacy->Therapeutic_Window

Caption: Logical relationship of PEG linker length and ADC properties.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic potential of an ADC. While longer PEG chains can improve an ADC's pharmacokinetic profile and in vivo efficacy, they may also reduce its in vitro potency. The optimal PEG linker length is therefore a compromise that must be empirically determined for each specific ADC, taking into account the properties of the antibody, payload, and target antigen. The data presented in this guide highlights the importance of a systematic approach to linker design and optimization to develop next-generation ADCs with an improved therapeutic window.

References

A Researcher's Guide to Validating Aminooxy-PEG1-amine Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise site of bioconjugation is critical for the efficacy and safety of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of methods to validate the conjugation site of Aminooxy-PEG1-amine, a bifunctional linker, against a common alternative, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This guide includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to ensure robust and reliable validation.

This compound is a versatile bifunctional linker possessing a primary amine and an aminooxy group. This dual functionality allows for selective conjugation strategies. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond, a reaction often referred to as "oxime ligation."[1][2] Concurrently, the primary amine can form a stable amide bond with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[3][4] This guide will focus on validating the conjugation at both of these reactive sites and compare the methodologies with those used for the widely adopted SMCC linker, which connects primary amines and sulfhydryl groups.

Comparing Linker Chemistries and Validation Focus

The choice of linker chemistry dictates the conjugation strategy and the subsequent validation approach. While both this compound and SMCC are heterobifunctional linkers, they target different functional groups on biomolecules.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Group 1 Aminooxy (-O-NH2)NHS Ester (-O-N(C=O)2)
Target for Group 1 Aldehydes or KetonesPrimary Amines (e.g., Lysine (B10760008), N-terminus)
Bond Formed (Group 1) OximeAmide
Reactive Group 2 Primary Amine (-NH2)Maleimide
Target for Group 2 Activated Carboxylic Acids (e.g., NHS esters)Sulfhydryls (e.g., Cysteine)
Bond Formed (Group 2) AmideThioether
Primary Validation Focus Confirming oxime bond formation at the intended aldehyde/ketone site and/or amide bond formation at the intended carboxyl group.Confirming amide bond formation at a primary amine and thioether bond formation at a sulfhydryl group.

Quantitative Comparison of Validation Methods

Effective validation of the conjugation site requires a combination of analytical techniques to provide orthogonal data. The following table summarizes the key quantitative information that can be obtained from each method.

Analytical MethodInformation Provided for this compound ConjugationInformation Provided for SMCC Conjugation
Mass Spectrometry (MALDI-TOF or ESI-MS) - Confirms the mass increase corresponding to the addition of the linker and any conjugated molecule.[5][6] - Peptide mapping can identify the specific amino acid residue where the linker is attached.- Confirms the mass increase corresponding to the addition of the linker and conjugated molecule. - Peptide mapping identifies the specific lysine and cysteine residues involved in the conjugation.
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase (RP-HPLC) can separate conjugated from unconjugated species.[7] - Hydrophobic Interaction Chromatography (HIC) can resolve species with different drug-to-antibody ratios (DARs).- RP-HPLC is used to separate and quantify light and heavy chains with different drug loads after reduction.[7] - HIC is a key method for determining the distribution of drug-loaded species.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Can provide direct evidence of oxime bond formation through characteristic chemical shifts.[8][9] - Can characterize the structure of the linker-payload conjugate.- Can be used to confirm the structure of the linker-payload conjugate before conjugation to the biomolecule.

Experimental Workflows and Logical Relationships

The validation of a bioconjugate is a multi-step process that involves a logical progression of experiments to confirm the desired molecular structure.

experimental_workflow General Experimental Workflow for Conjugation and Validation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation Biomolecule Biomolecule (e.g., Protein) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker This compound or SMCC Linker->Conjugation Payload Payload (Drug, Fluorophore, etc.) Payload->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Initial Characterization Purification->Characterization MS Mass Spectrometry (MALDI-TOF / ESI-MS) Confirmation Site Confirmation MS->Confirmation HPLC HPLC (RP-HPLC / HIC) HPLC->Confirmation NMR NMR Spectroscopy NMR->Confirmation For detailed structural analysis Characterization->MS Characterization->HPLC

Caption: General workflow for bioconjugation and subsequent validation.

The logical relationship between different validation methods often involves using a combination of techniques to build a comprehensive picture of the conjugate.

validation_logic Logical Flow of Conjugation Site Validation Start Purified Conjugate Mass_Shift Confirm Mass Shift (Intact MS) Start->Mass_Shift DAR_Distribution Determine DAR Distribution (HIC / MS) Mass_Shift->DAR_Distribution Structural_Confirmation Confirm Bond Formation (NMR) Mass_Shift->Structural_Confirmation Peptide_Mapping Identify Conjugation Site (LC-MS/MS) DAR_Distribution->Peptide_Mapping Final_Validation Validated Conjugate Peptide_Mapping->Final_Validation Structural_Confirmation->Final_Validation

Caption: Decision tree for validating the site of conjugation.

Detailed Experimental Protocols

Protocol 1: Validation of this compound Conjugation to an Aldehyde-Containing Protein by Mass Spectrometry

This protocol outlines the steps to confirm the conjugation of this compound to a protein that has been engineered or modified to contain an aldehyde group.

1. Sample Preparation:

  • Prepare a solution of the unconjugated protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Prepare a solution of the this compound conjugate at a similar concentration in the same buffer.

  • For peptide mapping, the samples will need to be denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

2. Intact Mass Analysis (MALDI-TOF MS):

  • Mix the protein sample (conjugated and unconjugated) with a suitable MALDI matrix (e.g., sinapinic acid).

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire mass spectra in linear mode.

  • Data Analysis: Compare the mass of the conjugated protein to the unconjugated protein. The mass shift should correspond to the molecular weight of the this compound linker plus any attached payload.[5]

3. Peptide Mapping Analysis (LC-MS/MS):

  • Inject the digested peptide mixture onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., formic acid).

  • Acquire MS and MS/MS data.

  • Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence to identify peptides. Look for peptides that show a mass modification corresponding to the mass of the linker and payload. The MS/MS fragmentation pattern will confirm the specific amino acid residue that is conjugated.

Protocol 2: Validation of Amine-Reactive Conjugation using SMCC by HPLC

This protocol describes the use of Hydrophobic Interaction Chromatography (HIC) to analyze the distribution of species in a protein sample conjugated with an SMCC linker.

1. Sample Preparation:

  • Prepare the antibody-drug conjugate (ADC) sample at a concentration of approximately 1 mg/mL in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Prepare a mobile phase A consisting of a high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0).

  • Prepare a mobile phase B consisting of a low concentration of salt or no salt (e.g., 20 mM sodium phosphate, pH 7.0).

2. HPLC Analysis:

  • Equilibrate a HIC column with a mixture of mobile phases A and B.

  • Inject the ADC sample onto the column.

  • Elute the bound proteins using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).

  • Monitor the elution profile using a UV detector at 280 nm.

3. Data Analysis:

  • The chromatogram will show a series of peaks, with more hydrophobic species (higher drug-to-antibody ratio) eluting later.

  • Integrate the area of each peak to determine the relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.).

  • The weighted average of the DAR values can be calculated to determine the average DAR of the sample.

Protocol 3: NMR Analysis of Oxime Bond Formation

This protocol provides a general approach to confirm the formation of an oxime bond between an aminooxy-containing molecule and an aldehyde or ketone.

1. Sample Preparation:

  • Dissolve the purified conjugate (after the reaction of an aminooxy compound with an aldehyde/ketone) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of at least 0.1-0.5 mM.[8]

  • Prepare a sample of the unconjugated aldehyde/ketone-containing molecule for comparison.

2. NMR Data Acquisition:

  • Acquire a 1D proton (¹H) NMR spectrum of both the conjugated and unconjugated samples.

  • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.

3. Data Analysis:

  • In the ¹H NMR spectrum of the conjugate, look for the appearance of new signals in the downfield region (typically 7.5-8.5 ppm for aldoximes and slightly upfield for ketoximes) corresponding to the proton of the C=N-O group.

  • The disappearance of the aldehyde proton signal (typically 9-10 ppm) from the starting material provides further evidence of the reaction.

  • The chemical shifts and coupling patterns of the protons near the conjugation site will also be altered, which can be analyzed to confirm the structure.[10]

Conclusion

Validating the site of conjugation for bifunctional linkers like this compound is a critical step in the development of well-defined bioconjugates. A multi-pronged analytical approach employing mass spectrometry, HPLC, and in some cases, NMR spectroscopy, is essential for unambiguous confirmation of the conjugation site and the homogeneity of the product. By following the detailed protocols and understanding the comparative strengths of each analytical technique, researchers can ensure the quality and consistency of their bioconjugates, ultimately leading to more reliable and effective products for therapeutic and diagnostic applications.

References

A Comparative Guide to the Characterization of Aminooxy-PEG1-amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of linker can significantly impact the stability, efficacy, and analytical characterization of the final conjugate. The Aminooxy-PEG1-amine linker provides a versatile platform for conjugating molecules containing an aldehyde or ketone group to another molecule possessing a reactive carboxylic acid or activated ester. This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of this compound conjugates, providing supporting experimental data and detailed protocols to aid researchers in their analytical strategy.

Performance Comparison of HPLC Methods

The characterization of this compound conjugates typically employs two primary HPLC modes: Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). The choice between these methods depends on the properties of the conjugated molecule (e.g., small molecule, peptide, or protein) and the specific analytical information required.

Key Considerations:

  • RP-HPLC: Separates molecules based on their hydrophobicity. It is highly effective for analyzing the progress of a conjugation reaction, purifying the conjugate, and assessing its stability. The short PEG1 chain in the this compound linker imparts minimal hydrophilicity, allowing for good retention and separation on standard C18 columns.

  • SEC-HPLC: Separates molecules based on their hydrodynamic radius (size and shape in solution). This method is particularly useful for analyzing the conjugation of larger molecules like proteins, where it can effectively separate the conjugated protein from the unconjugated protein and any aggregates.

The following tables summarize representative quantitative data for the analysis of a model peptide conjugated with this compound and, for comparison, a longer-chain Aminooxy-PEG4-amine linker, as well as a common maleimide-PEG4 linker. This data is illustrative and serves to highlight the expected chromatographic behavior.

Table 1: Representative RP-HPLC Data for a Model Peptide Conjugate

ParameterUnconjugated PeptidePeptide-Aminooxy-PEG1-aminePeptide-Aminooxy-PEG4-aminePeptide-Maleimide-PEG4
Retention Time (min) 15.214.814.116.5
Peak Width (min) 0.30.30.40.3
Resolution (from unconjugated) -1.83.54.8
Relative Hydrophobicity HighModerately HighModerateHigh

Table 2: Representative SEC-HPLC Data for a Model Protein Conjugate

ParameterUnconjugated ProteinProtein-Aminooxy-PEG1-amineAggregatesFree Linker/Reagents
Retention Time (min) 10.510.38.215.8
Apparent Molecular Weight (kDa) 5050.5>100<1
Resolution (from unconjugated) -1.2>5>10

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below. These protocols can be adapted based on the specific characteristics of the conjugate being analyzed.

Protocol 1: RP-HPLC Analysis of a Peptide-Aminooxy-PEG1-amine Conjugate

This method is suitable for monitoring the reaction progress, assessing purity, and performing stability studies of small molecule and peptide conjugates.

  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute the sample in Mobile Phase A to a final concentration of 1 mg/mL.

Protocol 2: SEC-HPLC Analysis of a Protein-Aminooxy-PEG1-amine Conjugate

This method is designed to separate and quantify the conjugated protein from the unconjugated protein, aggregates, and excess reagents.

  • Instrumentation: HPLC system with UV and Refractive Index (RI) detectors

  • Column: Size-Exclusion column, such as Shodex Protein KW803 and KW804 in series (7.8 x 300 mm)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm (for protein) and RI (for PEG-containing species)

  • Injection Volume: 50 µL

  • Sample Preparation: Dilute the sample in the mobile phase to a final concentration of 2 mg/mL.

Visualizing the Workflow and Linker Comparison

To further clarify the experimental process and the relationships between the different components, the following diagrams are provided.

Experimental Workflow for HPLC Characterization cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Conjugation_Reaction This compound Conjugation Reaction Mixture Dilution Dilution in Mobile Phase Conjugation_Reaction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_System HPLC System (Pump, Injector, Column Oven) Filtration->HPLC_System Column HPLC Column (RP-C18 or SEC) HPLC_System->Column Detector Detector (UV, RI, MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Quantification Quantification (Purity, Yield) Integration->Quantification

HPLC Characterization Workflow

Logical Comparison of Linker Properties in RP-HPLC cluster_aminooxy Aminooxy-PEG Linkers cluster_maleimide Maleimide-PEG Linkers Linker_Type Bifunctional Linker Type AO_PEG1 This compound (Short PEG Chain) Linker_Type->AO_PEG1 Mal_PEG4 Maleimide-PEG4 (Alternative Chemistry) Linker_Type->Mal_PEG4 AO_PEG4 Aminooxy-PEG4-amine (Longer PEG Chain) Higher_Hydrophobicity Higher Retention on RP-HPLC AO_PEG1->Higher_Hydrophobicity leads to Lower_Hydrophobicity Lower Retention on RP-HPLC AO_PEG4->Lower_Hydrophobicity leads to Higher_Hydrophobicity_Mal Higher Retention on RP-HPLC Mal_PEG4->Higher_Hydrophobicity_Mal leads to

Linker Hydrophobicity Comparison

Conclusion

The characterization of this compound conjugates by HPLC is a robust and reliable process. RP-HPLC is a powerful tool for analyzing reaction kinetics and purity, particularly for smaller conjugates, while SEC-HPLC is indispensable for the analysis of larger bioconjugates and the detection of aggregates. The provided protocols and comparative data offer a solid foundation for developing and validating analytical methods for novel conjugates utilizing the this compound linker. The choice of the optimal HPLC method will ultimately be dictated by the specific properties of the conjugate and the analytical questions being addressed.

The Enduring Bond: A Comparative Guide to the In Vivo Stability of Oxime-Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and safety. Among the arsenal (B13267) of ligation chemistries, oxime linkages have emerged as a robust and reliable method for covalently connecting molecules in a biological setting. This guide provides an objective comparison of the in vivo performance of oxime-linked bioconjugates against other common alternatives, supported by experimental data and detailed methodologies.

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone, forms a stable carbon-nitrogen double bond. This conjugation strategy is valued for its high chemoselectivity and its ability to proceed under mild, physiological conditions, making it ideal for use in living systems. The inherent stability of the oxime bond is a key advantage, ensuring that the bioconjugate remains intact to exert its intended biological function.

Comparative Stability: Oximes vs. Alternatives

The primary challenge for any bioconjugation linkage in vivo is hydrolysis, the cleavage of the bond by water. Oxime linkages exhibit significantly greater hydrolytic stability compared to other common linkages, such as hydrazones and imines.

Linkage TypeRelative Hydrolysis Rate (at pD 7.0)Half-life (at pD 7.0)Key Characteristics
Oxime 1 ~25 days High hydrolytic stability, formed from aldehydes/ketones and alkoxyamines.
Methylhydrazone~600-fold higher than oxime-More susceptible to hydrolysis.
Acetylhydrazone~300-fold higher than oxime~2 hoursLower stability compared to oximes.
Semicarbazone~160-fold higher than oxime-Prone to hydrolysis.
Imine (Schiff Base)Significantly less stable than hydrazones and oximes-Generally unstable and reversible at physiological pH.

This table summarizes data from in vitro studies under physiological pH, which serves as a strong indicator of in vivo stability.

The superior stability of the oxime linkage is attributed to electronic factors. The electronegativity of the oxygen atom in the oxime bond reduces the electrophilicity of the carbon atom, making it less susceptible to nucleophilic attack by water.

Visualizing the Chemistry

Oxime_Ligation cluster_reactants Reactants cluster_product Product Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Oxime_Conjugate Biomolecule-CH=N-O-Payload (Oxime Conjugate) Biomolecule_Aldehyde->Oxime_Conjugate + Payload_Alkoxyamine Payload-ONH2 (Alkoxyamine) Payload_Alkoxyamine->Oxime_Conjugate pH ~7 caption Oxime Ligation Reaction.

Hydrolysis_Pathway Oxime_Conjugate Biomolecule-CH=N-O-Payload (Stable Oxime Conjugate) Intermediate Protonated Intermediate Oxime_Conjugate->Intermediate + H+ Protonation Protonation (H+) Products Biomolecule-CHO + Payload-ONH2 (Cleavage Products) Intermediate->Products + H2O Hydrolysis Hydrolysis (H2O) caption In Vivo Oxime Bond Cleavage Pathway.

Experimental Protocols

Accurate assessment of in vivo stability is crucial. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Hydrolytic Stability Assay using NMR Spectroscopy

This method provides precise measurement of bond hydrolysis rates under controlled conditions that mimic physiological environments.

1. Sample Preparation:

  • Synthesize the oxime-linked bioconjugate and relevant control conjugates (e.g., hydrazone).
  • Prepare a series of deuterated buffers (e.g., phosphate-buffered saline in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0) to simulate different biological compartments.
  • Dissolve a known concentration of the bioconjugate in each deuterated buffer.

2. NMR Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals.
  • Monitor the disappearance of a proton signal specific to the conjugate and the appearance of a signal corresponding to the aldehyde or ketone cleavage product.

3. Data Analysis:

  • Integrate the relevant peaks in the NMR spectra to determine the concentration of the intact conjugate over time.
  • Calculate the first-order rate constant (k) for hydrolysis by plotting the natural logarithm of the conjugate concentration versus time.
  • Determine the half-life (t₁/₂) of the conjugate at each pD using the equation: t₁/₂ = 0.693 / k.

Protocol 2: In Vivo Stability Assessment in Animal Models

This protocol outlines a general workflow for evaluating the stability of a bioconjugate in a living organism.

InVivo_Stability_Workflow cluster_workflow Experimental Workflow Administer Administer Bioconjugate to Animal Model Collect Collect Blood/Tissue Samples at Time Points Administer->Collect Extract Extract and Purify Bioconjugate Collect->Extract Analyze Analyze by LC-MS/MS or Other Quantitative Method Extract->Analyze Determine Determine Concentration of Intact Conjugate Analyze->Determine Calculate Calculate Pharmacokinetic Parameters (e.g., Half-life) Determine->Calculate caption In Vivo Stability Experimental Workflow.

1. Administration:

  • Administer the bioconjugate to the animal model (e.g., mouse, rat) via the intended route (e.g., intravenous, subcutaneous).

2. Sample Collection:

  • Collect biological samples (e.g., blood, specific tissues) at predetermined time points.

3. Sample Processing and Analysis:

  • Process the samples to extract the bioconjugate and its potential metabolites.
  • Quantify the concentration of the intact bioconjugate using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Plot the concentration of the intact bioconjugate over time to determine its pharmacokinetic profile, including its in vivo half-life.

Conclusion

The evidence strongly supports the use of oxime linkages for the development of stable bioconjugates for in vivo applications. Their superior resistance to hydrolysis compared to other common C=N bond-forming chemistries translates to longer in vivo half-lives, ensuring that the therapeutic or diagnostic agent remains intact and functional for the required duration. For researchers seeking to design and synthesize robust bioconjugates, oxime ligation presents a highly reliable and effective strategy.

Navigating the Catalyst Landscape for Oxime Ligation: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is paramount. Oxime ligation, a cornerstone of chemoselective reactions, relies on catalysts to achieve optimal speed and yield. This guide provides an objective comparison of the reaction kinetics of different catalysts for oxime ligation, supported by experimental data, to aid in the selection of the most appropriate catalyst for specific research needs.

Unveiling the Catalysts: A Head-to-Head Kinetic Comparison

The rate of oxime ligation is significantly influenced by the choice of catalyst. While aniline (B41778) has traditionally been a common choice, recent research has unveiled more potent alternatives. The following tables summarize the quantitative kinetic data for various catalysts under different experimental conditions.

Table 1: Kinetic Analysis of Oxime Ligation with an Aldehyde (Citral)
CatalystObserved Rate Constant (kobs, s⁻¹ M⁻¹)Relative Rate (kobs / kobs(aniline))Half-life (t1/2, min)
Aniline 24.4 ± 0.51.005.54
m-Phenylenediamine (B132917) (mPDA) 41.5 ± 1.21.703.26
p-Aminophenol 33.5 ± 0.91.374.04
p-Phenylenediamine 29.2 ± 0.71.204.63
o-Aminobenzoic acid 24.8 ± 0.81.015.45
m-Aminophenol 23.9 ± 0.50.985.65
o-Phenylenediamine 18.1 ± 0.30.747.47
Reactions were performed using 50 µM citral, 100 µM aminooxy-dansyl, and 25 mM catalyst in phosphate (B84403) buffer (0.1 M, pH 7.0) at room temperature.[1]
Table 2: Kinetic Analysis of Oxime Ligation with a Ketone (2-Pentanone)
CatalystCatalyst Concentration (mM)Observed Rate Constant (kobs, M⁻¹s⁻¹)
Aniline 10010.3
m-Phenylenediamine (mPDA) 10027.0
m-Phenylenediamine (mPDA) 500>100
m-Phenylenediamine (mPDA) 750~150
Reactions were performed using 5.0 mM 2-pentanone and 150 µM aminooxy-dansyl in Tris·HCl buffer (50 mM, pH 7.5) with 0.4% (w/v) n-dodecyl-β-D-maltoside at room temperature.[1][2]
Table 3: Aniline-Catalyzed Oxime Ligation with Benzaldehyde
ReactantsCatalystRate Constant (k₁, M⁻¹s⁻¹)
Aminooxyacetyl-peptide and Benzaldehyde100 mM Aniline8.2 ± 1.0
Reactions were performed with 100 µM of each reactant in 0.3 M Na phosphate (pH 7) at room temperature.[3][4]

The Power of m-Phenylenediamine (mPDA)

The data consistently demonstrates that m-phenylenediamine (mPDA) is a more efficient catalyst than aniline for oxime ligation.[1][5][6][7] While at identical concentrations, mPDA is approximately twice as effective as aniline, its significantly greater aqueous solubility allows for its use at much higher concentrations, leading to rate accelerations of up to 15-fold.[1][5][6][7] This is particularly advantageous for reactions involving less reactive ketones.[1][5] Furthermore, substituted anilines bearing electron-donating groups, such as p-phenylenediamine, also exhibit enhanced catalytic activity compared to aniline.[8]

Behind the Reaction: Catalytic Mechanism and Experimental Workflow

Understanding the underlying mechanism and experimental setup is crucial for designing and interpreting kinetic studies.

Oxime_Ligation_Mechanism cluster_catalysis Catalytic Cycle Carbonyl Aldehyde/Ketone (R-C=O) Tetrahedral1 Tetrahedral Intermediate 1 Carbonyl->Tetrahedral1 + Catalyst Catalyst Aniline (Ar-NH2) Catalyst->Tetrahedral1 SchiffBase Protonated Schiff Base (R-C=N+H-Ar) Tetrahedral2 Tetrahedral Intermediate 2 SchiffBase->Tetrahedral2 + Aminooxy Tetrahedral1->SchiffBase - H2O Aminooxy Aminooxy (R'-ONH2) Aminooxy->Tetrahedral2 Oxime Oxime Product (R-C=N-OR') Tetrahedral2->Oxime - Catalyst

Figure 1: Mechanism of aniline-catalyzed oxime formation. The catalyst reacts with the carbonyl compound to form a protonated Schiff base, which is more susceptible to nucleophilic attack by the aminooxy compound.

A common method for monitoring reaction kinetics is a fluorescence-based assay. The general workflow for such an experiment is outlined below.

Experimental_Workflow cluster_workflow Kinetic Assay Workflow PrepareReactants Prepare Reactant Solutions (Aldehyde/Ketone, Aminooxy-probe, Catalyst) Mix Mix Reactants in Buffer PrepareReactants->Mix Initiate Initiate Reaction (e.g., add final reactant) Mix->Initiate Monitor Monitor Fluorescence Increase (λex, λem) Initiate->Monitor Analyze Data Analysis (Fit to kinetic model to obtain kobs) Monitor->Analyze

Figure 2: General experimental workflow for a fluorescence-based kinetic assay of oxime ligation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the kinetic assays cited in this guide.

Protocol 1: Dansyl Fluorescence Assay for Aldehyde Ligation[1]
  • Reaction Mixture Preparation: In a final volume of 250 µL, combine phosphate buffer (PB) (100 mM, pH 7.0), aminooxy-dansyl (100 µM), and the desired catalyst (25 mM). The mixture may also contain 0.08% (w/v) n-dodecyl-β-D-maltoside for hydrophobic substrates.

  • Equilibration: Equilibrate the reaction mixtures at room temperature for 1 minute.

  • Reaction Initiation: Initiate the reaction by the addition of the aldehyde substrate (e.g., citral, 50 µM).

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the dansyl probe (e.g., λex=340 nm, λem=505 nm).

  • Data Analysis: Fit the experimental data to a suitable kinetic equation (e.g., a second-order rate equation) to obtain the observed rate constant (kobs).

Protocol 2: Kinetic Analysis of Oxime Ligation with a Ketone[1]
  • Reaction Mixture Preparation: In a final volume of 200 µL, combine Tris·HCl buffer (50 mM, pH 7.5), aminooxy-dansyl (150 µM), 0.4% (w/v) n-dodecyl-β-D-maltoside, the ketone substrate (e.g., 2-pentanone, 5 mM), and varying concentrations of the catalyst.

  • Equilibration: Equilibrate the reaction mixtures at room temperature for 1 minute.

  • Reaction Initiation: Initiate the reaction by the addition of the aminooxy-dansyl probe.

  • Fluorescence Monitoring: Monitor the increase in fluorescence for approximately 4 hours (λex=340 nm, λem=505 nm).

  • Data Analysis: Obtain the observed rate constants (kobs) by fitting the experimental data to a kinetic model.

Protocol 3: Kinetic Analysis of Protein Labeling via Oxime Ligation[1]
  • Reaction Mixture Preparation: In a final volume of 250 µL, combine phosphate buffer (100 mM, pH 7.0), aldehyde-functionalized protein (10 µM), aminooxy-dansyl (50 µM), and varying concentrations of the catalyst (e.g., mPDA) or a fixed concentration of the catalyst being compared (e.g., 100 mM aniline).

  • Equilibration: Equilibrate the reaction mixtures at room temperature for 1 minute.

  • Reaction Initiation: Initiate the reaction by the addition of the catalyst.

  • Fluorescence Monitoring: Monitor the increase in fluorescence for approximately 100 minutes (λex=340 nm, λem=505 nm).

  • Data Analysis: Analyze the kinetic data to compare the efficiency of different catalysts in a protein labeling context.

Conclusion

The choice of catalyst is a critical determinant of the efficiency of oxime ligation. The presented data clearly indicates that while aniline is a functional catalyst, m-phenylenediamine and substituted anilines with electron-donating groups offer significantly faster reaction kinetics. The superior performance of mPDA is further amplified by its high aqueous solubility. For researchers aiming to optimize their bioconjugation strategies, particularly when dealing with challenging substrates like ketones or when rapid reaction times are essential, mPDA emerges as a superior catalytic choice. The provided experimental protocols offer a foundation for conducting reproducible and comparative kinetic analyses to identify the optimal catalytic system for any given application.

References

A Comparative Guide to Protein Function Following Aminooxy-PEG1-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone of enhancing drug efficacy. The choice of conjugation chemistry is critical, directly influencing the stability, bioactivity, and immunogenic profile of the final product. This guide provides an objective comparison of Aminooxy-PEG1-amine conjugation with alternative PEGylation strategies, supported by experimental data and detailed protocols.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker that facilitates the site-specific PEGylation of proteins. This method, known as oxime ligation, involves the reaction of the aminooxy group with a carbonyl group (aldehyde or ketone) on the protein to form a stable oxime bond. The primary amine on the other end of the PEG linker can be used for further modifications if desired. This approach offers a high degree of control over the PEGylation site, which is crucial for preserving protein function.

Comparison of PEGylation Chemistries

The impact of PEGylation on a protein's function is intrinsically linked to the chemistry used for conjugation. Below, we compare the characteristics of this compound (via oxime ligation) with two other widely used methods: N-hydroxysuccinimide (NHS) ester chemistry and maleimide (B117702) chemistry.

FeatureThis compound (Oxime Ligation)NHS-Ester PEGMaleimide-PEG
Target Residue Aldehydes/Ketones (often introduced via site-specific oxidation of N-terminal serine/threonine or glycosylation sites)Primary amines (Lysine residues, N-terminus)Free thiols (Cysteine residues)
Bond Formed OximeAmideThioether
Bond Stability High stability under physiological conditions.[1]Highly stable.[2]Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[3]
Specificity High, directed to engineered or selectively generated carbonyls.Lower, targets multiple available lysine (B10760008) residues, potentially leading to heterogeneous products.[4]High, specific for cysteine residues.
Reaction pH Mildly acidic (pH 4.5-6.0).[5]Neutral to slightly alkaline (pH 7.0-9.0).[2]Neutral (pH 6.5-7.5).
Key Advantages Enables precise, site-specific conjugation for homogenous products.Reacts with abundant and accessible amine groups.Highly specific for often rare cysteine residues, allowing for controlled conjugation.
Key Considerations Requires the presence of a carbonyl group on the protein, which may necessitate prior modification.Can lead to a heterogeneous mixture of positional isomers with varying activity.[4]Potential for bond instability in vivo; may require engineering a cysteine residue into the protein.

Impact on Protein Function: Supporting Experimental Data

While direct head-to-head comparisons of this compound with other methods on a single protein are not widely published, we can draw valuable insights from studies comparing related site-specific versus non-specific PEGylation strategies.

Case Study 1: Granulocyte Colony-Stimulating Factor (G-CSF) - Biological Activity

A study on Granulocyte Colony-Stimulating Factor (G-CSF) compared a site-specific cysteine-directed PEGylation using maleimide chemistry with the commercially available N-terminally PEGylated G-CSF (using aldehyde chemistry, which targets the same functional group as aminooxy reagents). The data highlights the importance of the conjugation strategy on in vivo biological activity.

Table 1: Comparison of In Vivo Biological Activity of PEGylated G-CSF Variants [6][7]

G-CSF VariantPEGylation ChemistryPEG Size (kDa)Peak Leukocyte Count (cells/µL)Duration of Elevated Leukocyte Count (days)
Standard G-CSF N-terminal Aldehyde20~45,000~4
Engineered Cys-G-CSF Cysteine-Maleimide20~45,000~4
Engineered Cys-G-CSF Cysteine-Maleimide30~55,000~6
Engineered Cys-G-CSF Cysteine-Maleimide40~60,000>7

These results demonstrate that site-specific PEGylation can be optimized by altering PEG size to achieve prolonged biological activity compared to the standard N-terminally modified product.[6][7]

Case Study 2: Trypsin - Enzymatic Activity and Thermal Stability

A study on the PEGylation of trypsin using different amine-reactive chemistries and PEG molecular weights provides insights into how these factors affect enzyme kinetics and stability.

Table 2: Effect of PEGylation Chemistry and Molecular Weight on Trypsin Activity and Stability [8]

mPEG DerivativeLinking ChemistryPEG MW ( g/mol )Km (mM)kcat (s-1)Thermal Stability (t1/2 at 55°C, min)
Native Trypsin --0.451.8415
SA-mPEG Succinimidyl Amide50000.531.3525
CC-mPEG Triazine Amine50000.611.2840
TC-mPEG Tosyl Amine50000.581.3135

This data indicates that while PEGylation generally leads to a slight decrease in catalytic efficiency (kcat/Km), it can significantly enhance the thermal stability of the enzyme. The choice of linking chemistry also influences the degree of stabilization.[8]

Impact on Protein Immunogenicity

A primary goal of PEGylation is to reduce the immunogenicity of therapeutic proteins by sterically shielding epitopes from the immune system.[9] Site-specific PEGylation, such as that achieved with this compound, is advantageous as it creates a homogeneous product, which is generally associated with a more predictable and potentially lower immunogenic response compared to heterogeneous mixtures from non-specific methods.

However, it is important to note that the PEG molecule itself can be immunogenic, leading to the formation of anti-PEG antibodies.[9] Therefore, a comprehensive immunogenicity assessment of any PEGylated protein should evaluate antibody responses to both the protein and the PEG moiety.[10][11]

Experimental Protocols

Protocol 1: Site-Specific Protein PEGylation via Oxime Ligation

This protocol outlines the general steps for conjugating an Aminooxy-PEG reagent to a protein containing a carbonyl group.

  • Generation of a Carbonyl Group on the Protein:

    • For Glycoproteins: Mild oxidation of cis-diol sugars in the glycosylation sites using sodium periodate (B1199274) (NaIO₄) can generate aldehyde groups.

    • For N-terminal Serine/Threonine: Similar periodate oxidation can be used to convert the N-terminal residue to a glyoxylyl group.

    • Genetic Incorporation: An unnatural amino acid with a ketone or aldehyde group can be incorporated into the protein sequence using molecular biology techniques.

  • Conjugation Reaction:

    • Dissolve the carbonyl-containing protein in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be accelerated by the addition of a catalyst like aniline.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and other reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the properties of the protein and the PEG conjugate.

  • Characterization:

    • Confirm successful PEGylation and determine the degree of modification using SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, and SEC.

    • Assess the functional integrity of the PEGylated protein using relevant bioassays.

Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to evaluate the impact of PEGylation on the conformational stability of a protein.[12][13][14]

  • Sample Preparation:

    • Prepare samples of the native and PEGylated protein at the same concentration (typically 0.5-1.0 mg/mL) in the same buffer.

    • Prepare a buffer blank for baseline subtraction.

  • DSC Analysis:

    • Load the protein sample and the buffer blank into the DSC instrument.

    • Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

    • The instrument measures the heat capacity of the sample as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the unfolding of the protein.

    • The temperature at the apex of this peak is the melting temperature (Tm), which is a measure of the protein's thermal stability.

    • An increase in the Tm of the PEGylated protein compared to the native protein indicates stabilization.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Analysis Protein Protein Oxidation Oxidation Protein->Oxidation NaIO4 Aldehyde_Protein Aldehyde_Protein Oxidation->Aldehyde_Protein Reaction Oxime Ligation Aldehyde_Protein->Reaction Aminooxy_PEG Aminooxy_PEG Aminooxy_PEG->Reaction PEG_Protein PEG_Protein Reaction->PEG_Protein Purification Purification PEG_Protein->Purification SEC/IEX Characterization Characterization Purification->Characterization SDS-PAGE, MS, Activity Assay

Caption: Workflow for site-specific protein PEGylation using this compound.

Conjugation_Comparison cluster_aminooxy Aminooxy-PEG Conjugation (Oxime Ligation) cluster_nhs NHS-Ester PEG Conjugation cluster_maleimide Maleimide-PEG Conjugation A_Start Protein-CHO + Aminooxy-PEG A_Bond Oxime Bond (C=N-O) A_Start->A_Bond pH 4.5-5.5 B_Start Protein-NH2 + NHS-PEG B_Bond Amide Bond (C=O-NH) B_Start->B_Bond pH 7.0-9.0 C_Start Protein-SH + Maleimide-PEG C_Bond Thioether Bond (S-C) C_Start->C_Bond pH 6.5-7.5

Caption: Comparison of key reaction parameters for different PEGylation chemistries.

References

Stability Showdown: Oxime Ligation vs. Thiol-Maleimide Conjugation in Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to biological entities is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and a host of other targeted therapeutics. The stability of the resulting bioconjugate is a critical determinant of its efficacy and safety. Two of the most widely employed bioconjugation strategies, oxime ligation and thiol-maleimide conjugation, offer distinct advantages and disadvantages, particularly concerning the stability of the formed linkage. This guide provides an objective comparison of the stability of these two chemistries, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal ligation strategy for their application.

At a Glance: Key Differences in Stability

FeatureOxime LigationThiol-Maleimide Conjugation
Bond Type Oxime (C=N-O)Thioether (succinimidyl thioether)
Primary Stability Concern Hydrolysis (generally very slow at physiological pH)Retro-Michael reaction and thiol exchange
Stability in Plasma/Serum Generally considered highly stableProne to degradation and payload exchange
Key Influencing Factors pH (more stable at neutral pH)Presence of thiols (e.g., glutathione (B108866), albumin), pH, and maleimide (B117702) structure

The Instability of Thiol-Maleimide Conjugates: A Closer Look

Thiol-maleimide conjugation is a popular method due to its rapid reaction kinetics and high specificity for cysteine residues. The reaction involves a Michael addition of a thiol to the maleimide double bond, forming a succinimidyl thioether linkage.[1] However, this linkage is susceptible to degradation in physiological environments through two primary mechanisms:

  • Retro-Michael Reaction: This is a reversible reaction where the thioether bond breaks, regenerating the maleimide and the free thiol. This can lead to the premature release of the conjugated payload.[1]

  • Thiol Exchange: The regenerated maleimide can then react with other thiol-containing molecules present in biological systems, such as glutathione (GSH) and albumin. This "payload migration" can lead to off-target toxicity and reduced therapeutic efficacy.[2]

The instability of the thiol-maleimide linkage is a significant concern in drug development. Studies have shown that ADCs with cysteine-maleimide conjugation can lose a significant portion of their payload in serum.[3]

Oxime Ligation: A More Stable Alternative

Oxime ligation involves the reaction of an aminooxy or hydroxylamine (B1172632) group with an aldehyde or ketone to form a stable oxime bond. This chemistry is highly chemoselective and proceeds under mild, aqueous conditions.[4] The resulting oxime bond is significantly more stable than the thioether linkage formed in thiol-maleimide conjugation, particularly at physiological pH.[5]

The primary degradation pathway for oximes is hydrolysis, which is the cleavage of the C=N-O bond by water. However, the rate of oxime hydrolysis is extremely slow under neutral or physiological pH conditions.[6] One study reported that the rate constant for the acid-catalyzed hydrolysis of an oxime was nearly 1000-fold lower than that for simple hydrazones, another common bioconjugation linkage.[6] This inherent stability makes oxime ligation a more reliable choice for applications requiring long-term stability in vivo.

Quantitative Stability Data: A Head-to-Head Comparison

Direct head-to-head quantitative comparisons of the stability of oxime and thiol-maleimide conjugates under identical experimental conditions are limited in the published literature. However, by compiling data from various sources, a clear trend emerges.

Thiol-Maleimide Conjugate Stability

The stability of thiol-maleimide conjugates is highly dependent on the specific maleimide derivative, the nature of the thiol, and the concentration of competing thiols in the environment.

ConjugateConditionsHalf-life (t½)Reference
N-ethylmaleimide (NEM) conjugated to 4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 to 18 hours[1]
NEM conjugated to N-acetylcysteineIncubated with glutathione20 to 80 hours
Cysteine-maleimide conjugateHuman plasma4.3 hours
ADCs with cysteine-maleimide conjugationRat serumGenerally lose half of their payload[3]

These values highlight the significant lability of the thiol-maleimide linkage in the presence of endogenous thiols.

Oxime Conjugate Stability

Quantitative data for the degradation of oxime conjugates in plasma is less abundant, largely due to their high stability. The focus of many studies has been on the kinetics of their formation rather than their degradation. However, studies on their hydrolytic stability provide strong evidence of their robustness.

Conjugate TypeConditionsObservationReference
Isostructural oximepD 7.0 (similar to physiological pH)Half-life of 25 days[6]
Isostructural methylhydrazonepD 7.0Half-life of 2 hours[6]

The data clearly indicates that the oxime linkage is orders of magnitude more stable than other common bioconjugation linkages and is expected to exhibit a very long half-life in plasma.

Chemical Principles of Ligation and Instability

To visualize the chemical reactions and the instability pathways, the following diagrams are provided.

cluster_oxime Oxime Ligation cluster_maleimide Thiol-Maleimide Conjugation Aldehyde/Ketone Aldehyde/Ketone Oxime_Linkage Stable Oxime Linkage (C=N-O) Aldehyde/Ketone->Oxime_Linkage + Aminooxy Aminooxy Aminooxy Thiol Thiol Thioether_Linkage Thioether Linkage Thiol->Thioether_Linkage + Maleimide Maleimide Maleimide Thiol_Maleimide_Adduct Thiol-Maleimide Adduct Retro_Michael Retro-Michael Reaction Thiol_Maleimide_Adduct->Retro_Michael Free_Maleimide Free Maleimide + Free Thiol Retro_Michael->Free_Maleimide Thiol_Exchange Thiol Exchange Exchanged_Product Exchanged Thiol Adduct Thiol_Exchange->Exchanged_Product Free_Maleimide->Thiol_Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Thiol_Exchange Start Start: Thiol-Maleimide Conjugate in Plasma Incubation Incubate at 37°C (Time course sampling) Start->Incubation Capture Immunoaffinity Capture (Protein A/G beads) Incubation->Capture Separate Separate Beads and Supernatant Capture->Separate Analyze_Beads Wash, Elute, and Analyze Beads by LC-MS (Determine DAR) Separate->Analyze_Beads Analyze_Supernatant Analyze Supernatant by LC-MS (Quantify released/exchanged payload) Separate->Analyze_Supernatant End End: Stability Profile Analyze_Beads->End Analyze_Supernatant->End Start Start: Purified Oxime Conjugate Incubation Incubate in Buffers of Varying pH at 37°C Start->Incubation Sampling Aliquot Sampling at Time Intervals Incubation->Sampling HPLC Analyze by Reverse-Phase HPLC Sampling->HPLC Quantification Quantify Peak Areas of Intact Conjugate and Hydrolysis Products HPLC->Quantification Analysis Plot % Intact Conjugate vs. Time and Calculate Half-life Quantification->Analysis End End: Hydrolytic Stability Profile Analysis->End

References

The Impact of PEGylation on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs) is paramount to developing safe and effective cancer therapeutics. One widely employed strategy to modulate ADC PK is PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This guide provides a comprehensive comparison of PEGylated and non-PEGylated ADCs, supported by experimental data and detailed protocols for key evaluation assays.

PEGylation has emerged as a critical tool in ADC development, primarily to enhance their therapeutic index. By attaching PEG chains to the antibody or the linker-payload, developers can favorably alter the physicochemical properties of the ADC, leading to improved solubility, stability, and in vivo disposition. These modifications can translate to a longer circulation half-life, reduced clearance, and potentially enhanced tumor accumulation, ultimately improving efficacy and safety.

Comparative Pharmacokinetic Parameters: PEGylated vs. Non-PEGylated ADCs

The addition of PEG chains to an ADC can significantly alter its pharmacokinetic profile. The extent of this alteration is often dependent on the size and structure of the PEG moiety. The following table summarizes key PK parameters from preclinical studies comparing PEGylated ADCs with their non-PEGylated counterparts.

ADC CharacteristicNon-PEGylated ADCPEGylated ADCKey Observations & References
Clearance Rate Generally higherSignificantly lowerPEGylation shields the ADC from clearance mechanisms, with clearance rates decreasing as the PEG chain length increases.[1][2]
Plasma Half-Life (t½) ShorterSignificantly longerThe increased hydrodynamic size imparted by PEG reduces renal filtration and proteolytic degradation, extending circulation time.[][4][5]
Tumor Accumulation VariableGenerally increasedThe prolonged circulation of PEGylated ADCs often leads to greater accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect.[2][6]
Biodistribution Higher uptake in organs of the reticuloendothelial system (RES) such as liver and spleen.Reduced RES uptakeThe hydrophilic PEG chains can mask the ADC from recognition by phagocytic cells, leading to altered tissue distribution.[7]
Aggregation Prone to aggregation, especially with hydrophobic payloads.Reduced aggregationPEGylation increases the hydrophilicity of the ADC, mitigating the tendency of hydrophobic drug-linkers to cause aggregation.[8]
Immunogenicity Higher potential for eliciting an immune response.Reduced immunogenicityThe "stealth" properties of PEG can shield the protein portion of the ADC from the host immune system.[9] However, anti-PEG antibodies can sometimes form, leading to accelerated clearance.[10][11]

Experimental Protocols for Evaluating ADC Pharmacokinetics

Accurate and reproducible assessment of ADC pharmacokinetics is crucial for preclinical development. Below are detailed protocols for essential experiments used to characterize and compare PEGylated and non-PEGylated ADCs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for assessing the pharmacokinetic profile of an ADC in a rat model.

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life of an ADC.

Materials:

  • Test ADC (PEGylated and non-PEGylated)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Sterile dosing vehicle (e.g., phosphate-buffered saline, PBS)

  • Syringes and needles for intravenous (IV) administration

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (e.g., LC-MS/MS) for ADC quantification

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

  • Dose Preparation: Prepare the dosing solutions of the PEGylated and non-PEGylated ADCs in the sterile vehicle to the desired concentration.

  • Administration: Administer a single intravenous (IV) bolus dose of the ADC to each rat via the tail vein. A typical dose might be in the range of 1-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-dose from a suitable site (e.g., saphenous vein).

  • Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the ADC in the plasma samples using a validated bioanalytical method, such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[7][12][13]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters.

Biodistribution Study in Tumor-Bearing Mice

This protocol describes how to evaluate the tissue distribution of an ADC, particularly its accumulation in the tumor versus other organs.

Objective: To determine the biodistribution profile of an ADC and assess its tumor-targeting capabilities.

Materials:

  • Radiolabeled or fluorescently-labeled ADC (PEGylated and non-PEGylated)

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • Gamma counter or fluorescence imaging system

  • Dissection tools

  • Scintillation vials or appropriate imaging plates

  • Analytical balance

Procedure:

  • Tumor Model Establishment: Inoculate mice with a relevant cancer cell line to establish tumors of a suitable size (e.g., 100-200 mm³).[6]

  • ADC Labeling: Label the PEGylated and non-PEGylated ADCs with a suitable radionuclide (e.g., ⁸⁹Zr, ¹¹¹In) or a near-infrared fluorescent dye.[14]

  • Administration: Administer a single IV injection of the labeled ADC into the tumor-bearing mice.

  • Tissue Collection: At predetermined time points post-injection (e.g., 24, 48, 72, 144 hours), euthanize the mice and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle).[1]

  • Sample Processing and Analysis:

    • For Radiolabeled ADCs: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).[1]

    • For Fluorescently-Labeled ADCs: Image the excised organs using an appropriate fluorescence imaging system to quantify the fluorescence intensity.

  • Data Analysis: Calculate the %ID/g for each tissue to determine the biodistribution profile and assess tumor uptake versus uptake in other organs.

In Vitro Serum Stability Assay

This assay evaluates the stability of the ADC in serum over time, providing insights into its potential in vivo stability.

Objective: To assess the stability of the ADC and the potential for drug deconjugation in a biological matrix.

Materials:

  • Test ADC (PEGylated and non-PEGylated)

  • Serum from relevant species (e.g., human, mouse, rat)

  • Incubator (37°C)

  • Affinity purification reagents (e.g., Protein A/G beads)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in the serum at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[15]

  • ADC Isolation: Isolate the ADC from the serum matrix using affinity purification.[5][9]

  • Analysis: Analyze the isolated ADC using LC-MS to determine the drug-to-antibody ratio (DAR) and identify any degradation products or released payload.[5][9]

  • Data Interpretation: A decrease in the average DAR over time indicates deconjugation of the payload from the antibody.

Visualizing the Impact of PEGylation

The following diagrams illustrate key concepts related to the effect of PEGylation on ADC pharmacokinetics.

Caption: Comparison of factors influencing the pharmacokinetics of non-PEGylated versus PEGylated ADCs.

Experimental_Workflow_ADC_PK cluster_workflow Pharmacokinetic Evaluation Workflow start Administer ADC (PEGylated vs. Non-PEGylated) to Animal Model blood_sampling Serial Blood Sampling start->blood_sampling tissue_harvesting Tissue & Tumor Harvesting (at terminal time points) start->tissue_harvesting plasma_prep Plasma Preparation blood_sampling->plasma_prep biodistribution_analysis Biodistribution Analysis (%ID/g) tissue_harvesting->biodistribution_analysis bioanalysis Bioanalysis (LC-MS/MS or ELISA) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis end_pk Determine PK Parameters (t½, CL, Vd) pk_analysis->end_pk end_bd Assess Tumor Targeting & Off-Target Uptake biodistribution_analysis->end_bd

Caption: A generalized experimental workflow for the in vivo pharmacokinetic and biodistribution analysis of ADCs.

Conclusion

PEGylation is a powerful and versatile strategy for modulating the pharmacokinetic properties of ADCs. By increasing hydrodynamic size and shielding the ADC from clearance mechanisms and the immune system, PEGylation can lead to a longer half-life, reduced clearance, and improved tumor accumulation. However, the impact of PEGylation is highly dependent on the specific characteristics of the PEG chain, the ADC, and the target. Therefore, a thorough experimental evaluation, as outlined in the protocols above, is essential to fully characterize the effects of PEGylation and to select ADC candidates with the most favorable pharmacokinetic profiles for further development. This comparative guide serves as a foundational resource for researchers aiming to leverage PEGylation to engineer the next generation of safer and more effective antibody-drug conjugates.

References

A Head-to-Head Comparison: Oxime Ligation vs. Copper-Free Click Chemistry for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry for in vivo imaging, the choice between different ligation strategies is critical. This guide provides an objective comparison of two prominent methods: oxime ligation and copper-free click chemistry, supported by experimental data and detailed protocols to inform your selection process.

The ability to visualize molecular processes within a living organism is a cornerstone of modern biological research and drug development. Bioorthogonal chemistries, chemical reactions that can occur in living systems without interfering with native biochemical processes, have been instrumental in advancing in vivo imaging.[1] Among these, oxime ligation and copper-free click chemistry have emerged as powerful tools for labeling and tracking biomolecules. This guide delves into a detailed comparison of their performance, providing the necessary data for an informed decision.

At a Glance: Key Performance Metrics

The choice between oxime ligation and copper-free click chemistry often hinges on a trade-off between reaction kinetics, stability of the resulting bond, and the biocompatibility of the reagents. The following table summarizes the key quantitative data for these two methods.

FeatureOxime LigationCopper-Free Click Chemistry (SPAAC)References
Reaction Kinetics (Second-Order Rate Constant) ~10⁻³ to 10⁰ M⁻¹s⁻¹ (uncatalyzed) Up to 10¹ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)~10⁻¹ to 10⁶ M⁻¹s⁻¹ (structure-dependent)[2][3][4]
Stability of Linkage High hydrolytic stability (Kd ≤ 10⁻⁸ M)High stability[5]
Biocompatibility Generally high; aniline (B41778) catalysts can have toxicity concerns.High; avoids cytotoxic copper catalysts.[6][7][8]
Reactants Aldehyde/Ketone + Hydroxylamine/AminooxyStrained Alkyne (e.g., cyclooctyne) + Azide (B81097)[4]

Delving Deeper: A Comparative Analysis

Reaction Kinetics: A Need for Speed in a Dynamic Environment

For in vivo imaging, rapid reaction kinetics are paramount to achieving a high signal-to-noise ratio before the imaging probe is cleared from the body.[2] Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), generally exhibits significantly faster kinetics than uncatalyzed oxime ligation.[2][9] The reaction rates for SPAAC can be tuned by modifying the structure of the cyclooctyne, with some of the fastest bioorthogonal reactions reported belonging to this class.[2]

Oxime ligation, while forming a very stable bond, is inherently slower.[4] The use of catalysts, such as aniline, can accelerate the reaction rate by orders of magnitude, making it more suitable for in vivo applications.[3][10] However, the potential toxicity of the catalyst must be considered.

Stability and Biocompatibility: The Foundation of In Vivo Success

Both methods form highly stable covalent bonds, crucial for long-term imaging studies. The oxime bond is known for its exceptional hydrolytic stability.[5] The triazole linkage formed in SPAAC is also very robust.

A key advantage of copper-free click chemistry is its exceptional biocompatibility.[6][8] It circumvents the need for the cytotoxic copper(I) catalyst required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for studies in living organisms.[6][7][9] While the reactants for oxime ligation are generally well-tolerated, the use of aniline-based catalysts can introduce toxicity concerns that need to be carefully evaluated for any given in vivo model.

Visualizing the Chemistries

To better understand the underlying reactions, the following diagrams illustrate the chemical transformations involved in oxime ligation and copper-free click chemistry.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aldehyde R-CHO (Aldehyde/Ketone) Oxime R-CH=N-OR' (Oxime) Aldehyde->Oxime + Hydroxylamine R'-ONH₂ (Hydroxylamine) Hydroxylamine->Oxime

Oxime Ligation Reaction

Copper_Free_Click_Chemistry cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Alkyne (e.g., Cyclooctyne) Triazole Triazole Cyclooctyne->Triazole + Azide R-N₃ (Azide) Azide->Triazole

Copper-Free Click Chemistry (SPAAC)

Experimental Corner: Protocols for In Vivo Imaging

The successful application of these chemistries in vivo requires carefully designed experimental protocols. Below are generalized workflows for a typical pre-targeting imaging experiment using either oxime ligation or copper-free click chemistry.

InVivo_Imaging_Workflow cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Clearance cluster_phase3 Phase 3: Imaging Inject_Targeting_Agent Inject Targeting Agent (e.g., Antibody) with Bioorthogonal Handle Allow_Clearance Allow for Clearance of Unbound Agent Inject_Targeting_Agent->Allow_Clearance Inject_Imaging_Probe Inject Imaging Probe with Complementary Handle Allow_Clearance->Inject_Imaging_Probe InVivo_Ligation In Vivo Bioorthogonal Ligation at Target Site Inject_Imaging_Probe->InVivo_Ligation Image_Animal Image Animal (e.g., PET, Fluorescence) InVivo_Ligation->Image_Animal

Generalized In Vivo Pre-targeting Imaging Workflow
Key Experimental Considerations:

  • Animal Models: The choice of animal model will depend on the biological question. Mice are commonly used for in vivo imaging studies.[11][12][13]

  • Targeting Agent: This is typically an antibody or other biomolecule that specifically binds to the target of interest and is conjugated to one of the bioorthogonal functional groups (e.g., an aldehyde for oxime ligation or an azide for SPAAC).

  • Imaging Probe: The imaging probe contains the complementary functional group (e.g., an aminooxy group or a cyclooctyne) and a reporter moiety (e.g., a fluorophore or a radionuclide for PET imaging).

  • Dosing and Timing: The doses of the targeting agent and imaging probe, as well as the time allowed for clearance, need to be optimized for each specific application to maximize the signal-to-noise ratio.[5][12]

Example Protocol: In Vivo Tumor Targeting via Oxime Ligation

A study by Park et al. (2015) demonstrated in vivo cancer targeting using oxime ligation.[5] In their model, cancer cells were labeled with an oxyamine-functionalized liposome. Subsequently, aldehyde-functionalized nanoparticles were administered intravenously. Positron Emission Tomography (PET) imaging showed significantly higher accumulation of the nanoparticles in the oxyamine-labeled tumors compared to control tumors.[5]

Brief Protocol Outline:

  • Tumor Model: Establish subcutaneous tumors in mice.

  • Target Labeling: Intratumorally inject liposomes carrying oxyamine groups to label the cancer cells.

  • Nanoparticle Administration: Intravenously inject nanoparticles surface-functionalized with aldehyde groups and radiolabeled for PET imaging.

  • In Vivo Imaging: Perform dynamic PET/CT imaging at various time points (e.g., 1, 6, and 24 hours) post-injection to monitor nanoparticle accumulation.[5]

Example Protocol: In Vivo Glycan Imaging via Copper-Free Click Chemistry

The Bertozzi group has pioneered the use of copper-free click chemistry for in vivo glycan imaging.[11] In a representative study, mice were metabolically labeled with an azide-modified sugar, which was incorporated into cell-surface glycans. A cyclooctyne-conjugated imaging probe was then administered to label these glycans in vivo.

Brief Protocol Outline:

  • Metabolic Labeling: Administer an azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine) to the animal, typically through daily injections for several days, to allow for incorporation into glycans.[11]

  • Probe Administration: Inject a cyclooctyne-conjugated imaging probe (e.g., a FLAG peptide or a fluorophore).

  • Tissue Analysis: After a designated time, tissues of interest are harvested, and the labeled biomolecules are detected ex vivo via methods such as flow cytometry or fluorescence microscopy.[11]

Conclusion: Making the Right Choice

Both oxime ligation and copper-free click chemistry are powerful and versatile tools for in vivo imaging. The optimal choice depends on the specific requirements of the experiment.

  • Copper-free click chemistry (SPAAC) is the preferred method when rapid kinetics are essential and high biocompatibility is a primary concern. Its tunable reactivity makes it suitable for a wide range of applications, from short-term dynamic imaging to long-term tracking.

  • Oxime ligation is a strong candidate when bond stability is the most critical factor and the reaction can be performed under conditions where its kinetics are sufficient, or when the use of a biocompatible catalyst is feasible.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioorthogonal chemistry to successfully illuminate biological processes in vivo.

References

A Comparative Guide to Spectroscopic Methods for Confirming Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an oxime bond through the reaction of a hydroxylamine (B1172632) derivative with an aldehyde or ketone is a cornerstone of bioconjugation, chemical ligation, and drug delivery systems. Its reliability and the stability of the resulting linkage make it a favored reaction. However, rigorous confirmation of bond formation is critical for downstream applications. This guide provides an objective comparison of common spectroscopic methods used to confirm oxime ligation, complete with supporting data and detailed experimental protocols.

Overview of Spectroscopic Confirmation Methods

The primary methods for confirming the formation of an oxime bond (C=N-OH) involve monitoring the appearance of characteristic spectral features of the oxime and the disappearance of signals from the starting carbonyl compound. The most commonly employed techniques are Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information provided.

Quantitative Comparison of Spectroscopic Methods

The choice of spectroscopic method often depends on the specific requirements of the experiment, such as the concentration of the sample, the need for quantitative data, and the availability of instrumentation. The following table summarizes the key quantitative parameters for each technique in the context of oxime bond confirmation.

Spectroscopic MethodKey Indicator of Oxime FormationTypical Signal Range/ValueSensitivityThroughputStructural Information
UV-Vis Spectroscopy Appearance of a new absorbance band due to the C=N chromophore.250-350 nmHigh (µM to nM)HighLimited (confirms conjugation)
IR Spectroscopy Disappearance of C=O stretch; Appearance of C=N, O-H, and N-O stretches.C=O: 1680-1740 cm⁻¹C=N: 1600-1680 cm⁻¹O-H: 3200-3450 cm⁻¹ (broad)N-O: ~930-960 cm⁻¹ModerateMediumFunctional groups
¹H NMR Spectroscopy Appearance of a deshielded proton signal for the oxime N-OH group.8.0 - 10.0 ppm (broad singlet)Low (mM)LowDetailed connectivity
¹³C NMR Spectroscopy Appearance of a characteristic signal for the oxime carbon (C=N).140 - 160 ppmLow (mM)LowCarbon skeleton
Mass Spectrometry (ESI-MS) Detection of the molecular ion peak corresponding to the oxime product.[M+H]⁺, [M+Na]⁺, etc.Very High (nM to pM)HighMolecular weight

In-Depth Analysis of Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for monitoring oxime bond formation, particularly when the reaction introduces a new chromophore or significantly alters the electronic environment of an existing one.

Data Presentation:

ParameterStarting Material (Aldehyde/Ketone)Product (Oxime)Change upon Reaction
λmax (nm) Varies (often < 250 nm for non-conjugated carbonyls)~250-350 nm for conjugated oximesAppearance of a new peak or a significant red shift
Molar Absorptivity (ε) VariesCan be high for conjugated systemsIncrease in molar absorptivity at λmax

Experimental Protocol: Monitoring Oxime Ligation by UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of the aldehyde/ketone and the hydroxylamine derivative in a suitable buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5).

    • Determine the initial absorbance spectrum of the starting materials at the desired reaction concentration.

  • Reaction Monitoring:

    • Mix the reactants in a quartz cuvette to initiate the reaction.

    • Record the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over the expected course of the reaction. The reaction can be monitored by following the decrease in absorbance of a reactant or the increase in absorbance of the product at a specific wavelength.[1][2]

  • Data Analysis:

    • Plot the change in absorbance at the λmax of the product as a function of time to obtain a reaction kinetic profile.

    • Confirm reaction completion when the absorbance reaches a plateau.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of an oxime is readily confirmed by the disappearance of the strong carbonyl (C=O) stretch of the starting material and the appearance of characteristic oxime group vibrations.[3]

Data Presentation:

Vibrational ModeStarting Material (Aldehyde/Ketone)Product (Oxime)
C=O Stretch (cm⁻¹) 1680 - 1740 (strong)Absent
C=N Stretch (cm⁻¹) Absent1600 - 1680 (medium)
O-H Stretch (cm⁻¹) Absent3200 - 3450 (broad)
N-O Stretch (cm⁻¹) Absent~930 - 960 (medium)

Experimental Protocol: IR Spectroscopic Analysis of Oxime Formation

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture at the start (t=0) and after completion.

    • If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • If the reaction is in solution, the solvent can be evaporated, and the residue analyzed. Alternatively, solution-phase IR can be used if the solvent has transparent windows in the regions of interest.

  • Data Acquisition:

    • Record the IR spectrum of the starting material and the final product over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the two spectra, looking for the disappearance of the C=O peak and the appearance of the C=N, O-H, and N-O peaks to confirm the formation of the oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for unambiguous confirmation of oxime bond formation by observing the chemical environment of specific nuclei, primarily ¹H and ¹³C.

Data Presentation:

NucleusKey SignalChemical Shift (δ) Range (ppm)Multiplicity
¹H Oxime N-OH8.0 - 10.0Broad singlet (exchangeable with D₂O)
¹H Aldehyde C-H9.0 - 10.0Singlet or multiplet
¹³C Oxime C=N140 - 160-
¹³C Carbonyl C=O190 - 220-

Experimental Protocol: ¹H NMR Analysis of Oxime Bond Formation [4][5]

  • Sample Preparation:

    • Dissolve a few milligrams of the starting material and the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum for both samples.

    • To confirm the assignment of the N-OH proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-OH peak will disappear or significantly decrease in intensity.[3]

  • Data Analysis:

    • Compare the spectra. The disappearance of the aldehyde proton signal (if applicable) and the appearance of the characteristic broad singlet for the oxime hydroxyl proton in the downfield region confirm the reaction.

    • Analyze the changes in the chemical shifts of other protons near the reaction site for further confirmation.

Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI), is a highly sensitive technique used to determine the molecular weight of the product, providing strong evidence for the formation of the oxime.

Data Presentation:

IonExpected m/z
Protonated Molecule [M+H]⁺
Sodium Adduct [M+Na]⁺
Potassium Adduct [M+K]⁺

Experimental Protocol: ESI-MS Analysis of Oxime Ligation Products [1][6]

  • Sample Preparation: [7]

    • Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).

    • Compare the observed m/z value with the calculated molecular weight of the expected oxime product to confirm its formation.

Visualizing the Workflow and Confirmation Logic

The following diagrams illustrate the typical experimental workflow for oxime formation and the logical process of confirming the structure using the discussed spectroscopic methods.

experimental_workflow cluster_reaction Oxime Ligation Reaction cluster_analysis Spectroscopic Analysis Reactants Aldehyde/Ketone + Hydroxylamine Derivative Reaction Reaction (e.g., pH 5, RT) Reactants->Reaction Product Crude Oxime Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification UVVis UV-Vis Purification->UVVis IR IR Purification->IR NMR NMR Purification->NMR MS MS Purification->MS

Caption: Experimental workflow for oxime synthesis and spectroscopic analysis.

confirmation_logic cluster_evidence Spectroscopic Evidence UVVis_data UV-Vis: New Absorbance Band Confirmation Confirmed Oxime Bond Formation UVVis_data->Confirmation IR_data IR: Disappearance of C=O Appearance of C=N, O-H IR_data->Confirmation NMR_data NMR: Characteristic N-OH Proton and C=N Carbon Signals NMR_data->Confirmation MS_data MS: Correct Molecular Weight MS_data->Confirmation

Caption: Logical flow for confirming oxime bond formation with multiple spectroscopic techniques.

Conclusion

Confirming oxime bond formation is a critical step in many chemical and biological research applications. While each spectroscopic technique provides valuable information, a comprehensive and unambiguous confirmation is best achieved by combining the strengths of multiple methods. UV-Vis spectroscopy offers high sensitivity for reaction monitoring, IR spectroscopy provides clear evidence of functional group transformation, NMR spectroscopy delivers detailed structural elucidation, and mass spectrometry gives definitive molecular weight confirmation. By selecting the appropriate combination of these techniques, researchers can confidently verify the successful formation of the desired oxime linkage.

References

A Comparative Guide to Bioorthogonal Chemistries: Benchmarking Aminooxy-PEG1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the selection of an appropriate bioorthogonal chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Aminooxy-PEG1-amine, which participates in oxime ligation, against other prominent bioorthogonal chemistries, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation. The performance of these chemistries is evaluated based on key parameters such as reaction kinetics, linkage stability, and biocompatibility, with supporting data presented for informed decision-making.

Overview of Bioorthogonal Chemistries

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions typically involve two mutually reactive partners that are abiotic and highly selective for each other.[1][2] The ideal bioorthogonal reaction is characterized by fast kinetics at low concentrations, high stability of the resulting conjugate, and excellent biocompatibility of the reactants and products.[3][4]

  • Oxime Ligation: This reaction involves the formation of a stable oxime bond from the condensation of an aminooxy group (as present in this compound) and an aldehyde or ketone. The reaction is known for the high stability of the resulting oxime linkage, particularly its resistance to hydrolysis compared to imines and hydrazones.[5][6][7] However, the reaction kinetics are generally slower than many "click chemistry" counterparts but can be accelerated by catalysts such as aniline.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a cornerstone of copper-free click chemistry, SPAAC utilizes the ring strain of cyclooctynes to achieve a [3+2] cycloaddition with azides, forming a stable triazole linkage.[1] This reaction avoids the cellular toxicity associated with the copper catalyst used in the classical Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.

  • Tetrazine Ligation: This reaction, an inverse-electron-demand Diels-Alder reaction, occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][8] Tetrazine ligation is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than other bioorthogonal reactions, making it ideal for in vivo applications and situations requiring rapid conjugation at low concentrations.[3][8][9]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the compared bioorthogonal chemistries. It is important to note that reaction conditions such as solvent, temperature, and pH can significantly influence reaction rates. Therefore, the provided data should be considered in the context of the specified conditions.

Table 1: Comparison of Second-Order Reaction Rate Constants (k₂)
Bioorthogonal ChemistryReactant 1Reactant 2k₂ (M⁻¹s⁻¹)Conditions
Oxime Ligation AldehydeAminooxy~0.01 (uncatalyzed)Neutral pH
AldehydeAminooxy8.2 ± 1.0100 mM aniline, neutral pH
KetoneAminooxySignificantly slower than aldehydesNeutral pH
SPAAC AzideBCN~0.06 - 0.1Varied solvents
AzideDIBO~0.3 - 0.7Varied solvents
AzideDBCO~0.6 - 1.0Varied solvents
Tetrazine Ligation 3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2,0009:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazines-TCO~22,000Methanol, 25°C
Water-soluble tetrazined-TCO366,000 ± 15,000Water, 25°C
Table 2: Comparison of Linkage Stability
Bioorthogonal ChemistryLinkage FormedKey Stability Features
Oxime Ligation OximeHighly stable to hydrolysis, significantly more stable than imine and hydrazone linkages.[5][6][7]
SPAAC 1,2,3-TriazoleExceptionally stable, aromatic heterocycle resistant to hydrolysis, oxidation, and enzymatic cleavage.[10]
Tetrazine Ligation DihydropyridazineGenerally stable, though some tetrazine derivatives can be sensitive to certain conditions.
Table 3: Comparison of Biocompatibility
Bioorthogonal ChemistryBiocompatibility ProfileKey Considerations
Oxime Ligation Generally considered biocompatible.Aniline and its derivatives used as catalysts can exhibit toxicity at higher concentrations.
SPAAC Excellent biocompatibility.The absence of a copper catalyst makes it well-suited for in vivo applications.[1] Some cyclooctynes can be hydrophobic.
Tetrazine Ligation Excellent biocompatibility.Reactants are generally well-tolerated in cellular and in vivo environments.

Experimental Protocols

Protocol 1: General Procedure for Determining Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol provides a generalized method for measuring the kinetics of a bioorthogonal reaction.

1. Materials:

  • Reactant 1 (e.g., this compound, azide-functionalized molecule)

  • Reactant 2 (e.g., aldehyde-containing molecule, cyclooctyne, tetrazine)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) compatible with both reactants

  • Internal standard with a known concentration and a distinct NMR signal (e.g., dimethyl sulfone)

  • NMR spectrometer

2. Procedure:

  • Sample Preparation: Prepare a stock solution of each reactant and the internal standard in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine the solution of Reactant 1 and the internal standard. Obtain an initial ¹H NMR spectrum (t=0).

  • Add the solution of Reactant 2 to the NMR tube to initiate the reaction. The concentration of one reactant should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal of a characteristic proton of the limiting reactant and the signal of the internal standard at each time point.

    • Calculate the concentration of the limiting reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the limiting reactant versus time. The negative of the slope of the resulting linear fit gives the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.

Protocol 2: General Procedure for Assessing Biocompatibility via Cell Viability Assay

This protocol outlines a method to evaluate the cytotoxicity of bioorthogonal reagents.

1. Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Bioorthogonal reagents (e.g., this compound, cyclooctyne, tetrazine)

  • Cell viability assay kit (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Reagent Treatment: Prepare a serial dilution of the bioorthogonal reagents in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the reagents. Include a vehicle control (medium without reagents).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence/luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each reagent concentration.

    • Plot cell viability versus reagent concentration to generate dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

G cluster_oxime Oxime Ligation cluster_spaac SPAAC cluster_tetrazine Tetrazine Ligation Aminooxy Aminooxy Oxime Oxime Aminooxy->Oxime + Aldehyde/Ketone Aldehyde_Ketone Aldehyde/Ketone Azide Azide Triazole Triazole Azide->Triazole + Cyclooctyne Cyclooctyne Cyclooctyne Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine + trans-Cyclooctene trans_Cyclooctene trans-Cyclooctene

Caption: Reaction mechanisms of key bioorthogonal chemistries.

G Start Start Prepare_Reactants Prepare Reactant Stock Solutions Start->Prepare_Reactants Initiate_Reaction Initiate Reaction in NMR Tube Prepare_Reactants->Initiate_Reaction Acquire_Spectra Acquire NMR Spectra Over Time Initiate_Reaction->Acquire_Spectra Analyze_Data Analyze Kinetic Data (Pseudo-First-Order) Acquire_Spectra->Analyze_Data Calculate_k2 Calculate Second-Order Rate Constant (k₂) Analyze_Data->Calculate_k2 End End Calculate_k2->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

The choice of a bioorthogonal chemistry is a multifaceted decision that depends on the specific requirements of the application.

  • This compound (Oxime Ligation) is an excellent choice when the stability of the resulting linkage is paramount. While its uncatalyzed reaction kinetics are modest, the use of catalysts can significantly enhance the reaction rate. Its biocompatibility is generally good, although the potential toxicity of catalysts should be considered.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a versatile and highly biocompatible approach with tunable kinetics based on the choice of cyclooctyne. It provides a stable triazole linkage without the need for a cytotoxic copper catalyst.

  • Tetrazine Ligation stands out for its exceptionally fast reaction kinetics, making it the preferred method for in vivo imaging and applications where rapid conjugation at low concentrations is critical. It is highly biocompatible and forms a stable linkage.

By carefully considering the quantitative data on reaction kinetics, linkage stability, and biocompatibility presented in this guide, researchers can make an informed decision on the most suitable bioorthogonal chemistry for their specific research needs.

References

Safety Operating Guide

Navigating the Disposal of Aminooxy-PEG1-amine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Aminooxy-PEG1-amine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Engineering Controls : All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eye wash stations are readily accessible.[2]

Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

  • Gloves : Chemical-resistant gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection : Safety goggles or glasses with side shields are necessary to protect against splashes.[1]

  • Lab Coat : A standard laboratory coat should be worn to protect street clothing.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, absorb the material using an inert absorbent such as sand, diatomite, or universal binders.[1][2]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a tightly sealed, appropriately labeled container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as special waste and handled by a licensed disposal company. Adherence to national, regional, and local regulations is mandatory.[1]

  • Containerization : Keep the waste chemical in its original, clearly labeled container whenever possible. Do not mix with other waste materials. Uncleaned containers should be treated with the same precautions as the product itself.

  • Labeling : Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazards.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents, strong acids, and strong alkalis.[1][2] Also, avoid heat, flames, and sparks.[1]

  • Professional Disposal : Arrange for the collection and disposal of the waste with a licensed and qualified hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

  • Documentation : Maintain records of all disposed chemicals as required by your institution and local regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information.

ParameterSpecificationSource
Engineering Controls Use only in a chemical fume hood.[1]
Eye/Face Protection Wear safety goggles with side-shields.[1][2]
Hand Protection Wear chemical-resistant gloves.[1]
Spill Cleanup Absorb with inert material (e.g., sand, diatomite).[1][2]
Disposal Method Arrange as special waste with a licensed disposal company. Consult local waste disposal authorities.[1]
Incompatible Materials Oxidizing agents, strong acids, strong alkalis.[1][2]
Storage Conditions Store at -20°C in a tightly closed container. Avoid heat, flames, and sparks.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal & Decontamination A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Chemical in Use C->D E Generate Waste or Spill Occurs D->E F Is it a spill? E->F G Absorb with Inert Material F->G Yes J Store Waste in Labeled Container F->J No (Routine Waste) H Collect in Sealed Container G->H I Decontaminate Area H->I I->J K Contact Licensed Disposal Company J->K L Maintain Disposal Records K->L

Disposal workflow for this compound.

References

Personal protective equipment for handling Aminooxy-PEG1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Aminooxy-PEG1-amine, including operational and disposal plans.

Chemical Profile and Hazards

1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1]
Lab CoatA standard lab coat should be worn to protect against skin contact and contamination of personal clothing.
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

2. Handling and Operational Protocol

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Workflow for Handling this compound

Handling Workflow for this compound prep Preparation - Assemble all necessary equipment and reagents. - Ensure fume hood is operational. don_ppe Don PPE - Put on all required PPE as outlined in the table above. prep->don_ppe dispense Dispensing - Carefully dispense the required amount in the fume hood. - Avoid creating dust or aerosols. don_ppe->dispense reaction Reaction/Use - Keep containers tightly closed when not in use. dispense->reaction post_handling Post-Handling - Decontaminate work surfaces and equipment. reaction->post_handling doff_ppe Doff PPE - Remove PPE in the correct order to avoid contamination. post_handling->doff_ppe disposal Waste Disposal - Dispose of waste in a designated, labeled container. post_handling->disposal

Handling Workflow Diagram

Step-by-Step Procedure:

  • Preparation : Before handling the compound, ensure a certified chemical fume hood is in proper working order. Assemble all necessary laboratory equipment and reagents.

  • Donning PPE : Put on all personal protective equipment as detailed in the table above.

  • Dispensing : In the chemical fume hood, carefully weigh and dispense the required amount of this compound. Avoid actions that could generate dust or aerosols.

  • Reaction and Use : Keep the container tightly closed when not in use. Perform all manipulations within the fume hood.

  • Post-Handling : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE, taking care to avoid contaminating skin. Remove gloves using the proper technique.

  • Waste Disposal : Dispose of all waste, including empty containers and contaminated materials, in a designated and clearly labeled waste container.

3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention.
Inhalation Remove to fresh air. If symptoms persist, seek medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Spill In case of a spill, absorb the material with an inert absorbent material, such as sand or vermiculite.[1] Sweep up the material and place it in a tightly closed container for disposal.[1]

4. Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound

Disposal Workflow for this compound segregate Segregate Waste - Designate a specific, labeled container for this compound waste. container Container Management - Use a compatible, tightly sealed container. - Do not overfill. segregate->container storage Waste Storage - Store in a designated, well-ventilated, and secure area. container->storage disposal_service Licensed Disposal - Arrange for disposal as special waste by a licensed company. storage->disposal_service

Disposal Workflow Diagram

Step-by-Step Disposal Protocol:

  • Segregation of Waste : Designate a specific, clearly labeled waste container for this compound and any contaminated materials. Do not mix with other chemical waste.

  • Container Management : Use a container that is compatible with the chemical and can be tightly sealed. It is recommended not to fill the container beyond 75% capacity.

  • Waste Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the waste as special waste through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.[1]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。